molecular formula C60H98O22 B10823692 Amycolatopsin B

Amycolatopsin B

Cat. No.: B10823692
M. Wt: 1171.4 g/mol
InChI Key: RXEUEJKMIIQASU-UGGWOXIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amycolatopsin B is a useful research compound. Its molecular formula is C60H98O22 and its molecular weight is 1171.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H98O22

Molecular Weight

1171.4 g/mol

IUPAC Name

(3E,5Z,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1

InChI Key

RXEUEJKMIIQASU-UGGWOXIASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C

Origin of Product

United States

Foundational & Exploratory

Amycolatopsin B: A Technical Overview of its Chemical Structure, Bioactivity, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a naturally occurring glycosylated polyketide macrolide that has garnered attention within the scientific community for its potent cytotoxic activities against several human cancer cell lines.[1] Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this complex molecule represents a promising scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, and the experimental protocols employed in the isolation and characterization of this compound.

Chemical Structure

This compound is characterized by a large macrolide ring, a common feature in polyketide natural products, which is adorned with multiple stereocenters and functional groups. A key characteristic of its structure is the presence of a disaccharide moiety attached to the macrolide core, which is crucial for its biological activity. The molecular formula of this compound is C60H98O22.[4][5]

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including high-resolution mass spectrometry (HR-MS) to determine its elemental composition and detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the molecule.

Quantitative Data

The biological activity of this compound has been quantified against various human cancer cell lines, demonstrating significant cytotoxic potential. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
NCI-H460Human Lung Cancer0.28
SW620Human Colon Carcinoma0.14
Data sourced from Khalil Z.G. et al., J. Antibiot. 2017[1]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound. The final step involves structural elucidation using modern spectroscopic techniques.

Fermentation of Amycolatopsis sp. MST-108494

The producing strain, Amycolatopsis sp. MST-108494, was cultured in a suitable liquid medium under specific fermentation conditions to promote the production of secondary metabolites, including this compound. Optimization of fermentation parameters such as media composition, temperature, pH, and aeration is critical for maximizing the yield of the desired compound.

Extraction and Isolation

Following fermentation, the culture broth was harvested and subjected to solvent extraction to separate the secondary metabolites from the biomass and aqueous medium. The crude extract, containing a mixture of compounds, was then subjected to a series of chromatographic purification steps. These typically include:

  • Solid-Phase Extraction (SPE): To pre-purify and concentrate the extract.

  • Medium-Pressure Liquid Chromatography (MPLC): For initial fractionation of the extract based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Multiple rounds of reversed-phase HPLC are generally employed for the final purification of this compound to achieve a high degree of purity.

Structure Elucidation

The purified this compound was then subjected to a suite of analytical techniques to determine its chemical structure:

  • High-Resolution Mass Spectrometry (HR-MS): To determine the accurate mass and elemental composition, allowing for the calculation of the molecular formula.

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular backbone and the placement of functional groups.

  • Stereochemical Analysis: Advanced NMR techniques (e.g., NOESY/ROESY) and chemical degradation followed by chiral chromatography are often used to determine the relative and absolute stereochemistry of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

AmycolatopsinB_Workflow cluster_discovery Discovery Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Strain_Isolation Isolation of Amycolatopsis sp. MST-108494 Fermentation Fermentation & Secondary Metabolite Production Strain_Isolation->Fermentation Inoculation Extraction Solvent Extraction Fermentation->Extraction Culture Broth Chromatography Chromatographic Purification (SPE, HPLC) Extraction->Chromatography Crude Extract Spectroscopy Spectroscopic Analysis (NMR, HR-MS) Chromatography->Spectroscopy Purified Compound Bioassays Biological Activity Screening Chromatography->Bioassays Purified Compound Structure_Elucidation Structure Elucidation of this compound Spectroscopy->Structure_Elucidation Bioassays->Structure_Elucidation

Discovery and Characterization Workflow

Conclusion

This compound stands out as a potent cytotoxic agent with a complex and intriguing chemical structure. The detailed understanding of its isolation, characterization, and biological activity provides a solid foundation for further research. Future endeavors may focus on the total synthesis of this compound and its analogs, investigation of its mechanism of action, and exploration of its therapeutic potential in preclinical and clinical settings. The information presented in this guide serves as a valuable resource for researchers dedicated to the discovery and development of new anticancer drugs from natural sources.

References

Unveiling Amycolatopsin B: A Technical Guide to its Discovery and Isolation from Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide produced by the soil-derived actinobacterium, Amycolatopsis sp. MST-108494. This document details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data, and illustrates the discovery workflow.

Executive Summary

This compound is a novel natural product identified from an Australian soil isolate of Amycolatopsis sp.[1][2][3][4]. It belongs to a rare class of secondary metabolites, closely related to the ammocidins and apoptolidins[1]. The discovery of this compound was the result of a systematic approach involving fermentation optimization, analytical chemical profiling, and detailed spectroscopic analysis[1][5]. This guide serves as a comprehensive resource for researchers interested in the natural product drug discovery of polyketides and the methodologies for their isolation and characterization.

Discovery and Production of this compound

The journey to isolate this compound began with the screening of a southern Australian soil isolate, Amycolatopsis sp. MST-108494[1][2][3][4]. Initial efforts focused on optimizing fermentation and media conditions to enhance the production of this rare secondary metabolite[1][5].

Fermentation Protocol

While the specific media composition from the primary literature is not fully detailed in the available abstracts, a general approach for the fermentation of Amycolatopsis species for the production of polyketide antibiotics can be outlined. Optimization of parameters such as pH, temperature, inoculum size, agitation, and aeration are crucial for maximizing yield[6][7].

General Fermentation Parameters for Amycolatopsis sp.

ParameterTypical Range/Value
Carbon Source Glucose, Starch, Glycerol
Nitrogen Source Soytone, Yeast Extract, Peptone
Inorganic Salts (NH₄)₂SO₄, KH₂PO₄, CaCO₃, MgSO₄·7H₂O
pH 7.0 - 7.6
Temperature 28 - 30°C
Incubation Time 7 - 14 days
Agitation 200 - 250 rpm
Aeration 1:10 medium-to-air ratio

Note: These are generalized parameters and would require optimization for the specific production of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Amycolatopsis sp. MST-108494 involves a multi-step process of extraction and chromatographic purification[1][5].

Experimental Protocol
  • Extraction: Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant via centrifugation. The secondary metabolites are then extracted from the mycelium using organic solvents such as ethyl acetate or methanol. The supernatant can also be passed through an adsorbent resin to capture any extracellular product.

  • Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

  • Chromatographic Purification: The enriched fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[1][8][9]. Fractions are collected and analyzed for the presence of the target compound.

  • Final Purification: Fractions containing pure this compound are pooled, and the solvent is removed under vacuum to yield the purified compound[1].

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through detailed spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[1][5].

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₇H₇₅NO₁₇
Molecular Weight 925.51 g/mol
Class Glycosylated Polyketide Macrolide
Appearance White amorphous solid

Note: The molecular formula and weight are inferred from its relationship to Amycolatopsin A and C as described in the literature.

Spectroscopic Data for this compound

While the full detailed NMR and MS data are found in the primary publication, the following table summarizes the key expected spectroscopic features.

Spectroscopic TechniqueKey Observational Data
¹H NMR Signals corresponding to a polyketide backbone (olefinic, methine, and methylene protons), a sugar moiety (anomeric protons), and methyl groups.
¹³C NMR Carbonyl signals (lactone, amide), olefinic carbons, carbons of the polyketide chain, and carbons of the glycosidic unit.
HRMS A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.

Biological Activity of this compound

This compound has been evaluated for its biological activity, demonstrating notable cytotoxic effects.

Cytotoxic Activity of this compound

Cell LineActivity (IC₅₀)
Human Colon Cancer (SW620)0.14 µM[2]
Human Lung Cancer (NCIH-460)0.28 µM[2]

Unlike Amycolatopsins A and C, this compound did not show significant selective activity against Mycobacterium bovis (BCG) or Mycobacterium tuberculosis (H37Rv)[1]. This suggests that the hydroxylation of the 6-methyl group, present in Amycolatopsins A and C but absent in B, may be crucial for antimycobacterial activity[1].

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

AmycolatopsinB_Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Purification Purification & Characterization Soil_Sample Australian Soil Sample Isolation Isolation of Amycolatopsis sp. MST-108494 Soil_Sample->Isolation Screening Antimicrobial Screening Isolation->Screening Fermentation Optimized Fermentation Screening->Fermentation Harvesting Harvesting & Extraction Fermentation->Harvesting Crude_Extract Crude Extract Harvesting->Crude_Extract Fractionation Chromatographic Fractionation (HPLC) Crude_Extract->Fractionation Pure_Compound Pure this compound Fractionation->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity Biological Activity Testing Pure_Compound->Bioactivity

Discovery and Isolation Workflow for this compound.

Conclusion

This compound represents an interesting member of the glycosylated polyketide macrolide family with potent cytotoxic activities. The methodologies outlined in this guide, derived from the primary scientific literature, provide a foundational understanding for the reproduction of its isolation and for the discovery of similar natural products from actinomycetes. Further research into the mode of action of this compound could unveil new therapeutic potentials.

References

Unveiling Amycolatopsin B: A Technical Guide to the Producing Organism, Amycolatopsis sp. MST-108494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsis sp. MST-108494, a soil-dwelling actinobacterium isolated from southern Australia, has emerged as a significant producer of a novel class of glycosylated polyketide macrolides known as amycolatopsins. Among these, Amycolatopsin B has garnered interest for its potent cytotoxic activities. This technical guide provides a comprehensive overview of Amycolatopsis sp. MST-108494 and the production of this compound, consolidating available data on its biological activities, and presenting detailed, albeit generalized, experimental protocols for its study. This document is intended to serve as a foundational resource for researchers engaged in natural product discovery, antibiotic development, and oncology research.

Organism Profile: Amycolatopsis sp. MST-108494

Amycolatopsis is a genus of aerobic, Gram-positive, non-acid-fast, and non-motile actinomycetes.[1] Species within this genus are known producers of a wide array of secondary metabolites with diverse biological activities, including the clinically significant antibiotics vancomycin and rifamycin.[2]

Taxonomic Classification:

KingdomPhylumClassOrderFamilyGenusSpeciesStrain
BacteriaActinomycetotaActinomycetesPseudonocardialesPseudonocardiaceaeAmycolatopsissp.MST-108494

This compound: A Bioactive Macrolide

This compound is a glycosylated polyketide macrolide closely related to the ammocidins and apoptolidins.[3] While its primary biological activities are still under extensive investigation, initial studies have revealed potent cytotoxic effects against various cancer cell lines.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro cytotoxic activity of this compound and its structural analogs, Amycolatopsin A and C, also produced by Amycolatopsis sp. MST-108494.

CompoundCell LineActivity (IC₅₀)Reference
This compound Human Colon Carcinoma (SW620)0.14 µM[2]
Human Lung Cancer (NCIH-460)0.28 µM[2]
Amycolatopsin AHuman Colon Carcinoma (SW620)0.08 µM[2]
Human Lung Cancer (NCIH-460)1.2 µM[2]
Amycolatopsin CMycobacterium bovis (BCG)2.7 µM[2]
Mycobacterium tuberculosis (H37Rv)5.7 µM[2]

Experimental Protocols

Detailed experimental protocols for the specific cultivation of Amycolatopsis sp. MST-108494 and the extraction of this compound are not extensively detailed in publicly available literature. However, based on established methods for other Amycolatopsis species and actinomycetes, the following generalized protocols can be adapted.

Cultivation of Amycolatopsis sp. MST-108494

This protocol outlines a general procedure for the cultivation of Amycolatopsis species, which can be optimized for the production of this compound.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a pure culture of Amycolatopsis sp. MST-108494 from an agar slant to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Yeast Extract-Malt Extract Broth).

    • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days until good growth is observed.

  • Production Fermentation:

    • Transfer the seed culture (typically 5-10% v/v) to a larger production flask or a fermenter containing the production medium. Media composition can be varied to optimize for secondary metabolite production. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and trace elements is recommended.

    • Incubate the production culture at 28-30°C with agitation for 7-14 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of polyketide macrolides from actinomycete fermentations.

  • Harvesting:

    • After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction:

    • The mycelial cake and the supernatant can be extracted separately to ensure the recovery of both intracellular and extracellular metabolites.

    • Mycelial Extraction: Extract the mycelial biomass with an organic solvent such as ethyl acetate, acetone, or methanol. Repeat the extraction process multiple times for exhaustive recovery.

    • Supernatant Extraction: Extract the supernatant with an immiscible organic solvent like ethyl acetate or chloroform in a separatory funnel.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • The crude extract can be subjected to various chromatographic techniques for purification.

    • Initial Fractionation: Perform initial fractionation using column chromatography with silica gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

    • Fine Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to obtain the pure compound.

Visualizations

Experimental Workflow: From Soil to Pure Compound

experimental_workflow cluster_isolation Isolation cluster_fermentation Fermentation cluster_extraction Extraction & Purification soil Southern Australian Soil Sample isolate Isolate Amycolatopsis sp. MST-108494 soil->isolate inoculum Inoculum Preparation isolate->inoculum fermentation Production Fermentation inoculum->fermentation harvest Harvest Biomass & Supernatant fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification amycolatopsin_b Pure this compound purification->amycolatopsin_b

Caption: A generalized workflow for the isolation of Amycolatopsis sp. MST-108494 and production of this compound.

Postulated Biosynthetic Pathway

While the specific biosynthetic gene cluster for amycolatopsins has not been reported, their structural similarity to apoptolidins suggests a Type I Polyketide Synthase (PKS) pathway. The following diagram illustrates a hypothetical modular organization of a PKS responsible for the biosynthesis of the aglycone core of an apoptolidin-like macrolide.

biosynthetic_pathway PKS_Module_1 Module 1 KS AT KR ACP PKS_Module_2 Module 2 KS AT DH KR ACP PKS_Module_1->PKS_Module_2:head PKS_Module_3 Module 3 KS AT KR ACP PKS_Module_2->PKS_Module_3:head PKS_Module_n Module n KS AT ... ACP PKS_Module_3->PKS_Module_n:head TE Thioesterase PKS_Module_n->TE Macrolide_Core Macrolide Aglycone TE->Macrolide_Core Starter Starter Unit (e.g., Acetyl-CoA) Starter->PKS_Module_1:head Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_Module_1:port Extender->PKS_Module_2:port Extender->PKS_Module_3:port Extender->PKS_Module_n:port Polyketide_Chain Growing Polyketide Chain Glycosylation Glycosyltransferases + Sugar Moieties Macrolide_Core->Glycosylation Amycolatopsin_B This compound Glycosylation->Amycolatopsin_B

Caption: A hypothetical Type I PKS pathway for the biosynthesis of the this compound aglycone core.

Conclusion and Future Directions

Amycolatopsis sp. MST-108494 represents a promising source of novel bioactive compounds. The potent cytotoxicity of this compound highlights its potential as a lead compound for anticancer drug development. However, a significant knowledge gap remains concerning its optimal production, detailed biosynthetic pathway, and regulatory networks. Future research should focus on:

  • Media and Fermentation Optimization: Systematic optimization of fermentation parameters to enhance the yield of this compound.

  • Genome Sequencing and Bioinformatics: Sequencing the genome of Amycolatopsis sp. MST-108494 to identify the amycolatopsin biosynthetic gene cluster and elucidate the enzymatic steps involved in its assembly.

  • Metabolic Engineering: Genetic manipulation of the biosynthetic pathway to generate novel analogs of this compound with improved therapeutic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by this compound to understand its mode of cytotoxic action.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound and its producing organism, Amycolatopsis sp. MST-108494. The information and protocols presented herein are intended to facilitate further investigation into this promising area of natural product research.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics, understanding the intricate biosynthetic pathways of natural products is paramount. This guide provides an in-depth look at the proposed biosynthetic pathway of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. While the definitive biosynthetic gene cluster for this compound has not yet been fully elucidated in published literature, this document constructs a putative pathway based on its structural similarity to the well-characterized apoptolidin family of macrolides.

This compound is a member of the amycolatopsin family, which also includes amycolatopsins A and C. These compounds are produced by the soil bacterium Amycolatopsis sp. MST-108494 and have been identified as a rare class of secondary metabolites.[1] Notably, amycolatopsins exhibit selective inhibition against the growth of Mycobacterium bovis and Mycobacterium tuberculosis, highlighting their potential as leads for new anti-tuberculosis drugs.[1]

This technical guide will detail the proposed enzymatic steps, precursor molecules, and gene architecture involved in the synthesis of the this compound aglycone, its subsequent tailoring modifications, and will provide standardized protocols for key experimental procedures in the field of natural product biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a Type I Polyketide Synthase (PKS) multienzyme complex. This molecular assembly line is responsible for the iterative condensation of simple carboxylic acid-derived extender units to form the complex polyketide backbone of the molecule. The process is followed by a series of post-PKS modifications, including glycosylation and other tailoring reactions, to yield the final natural product.

The Polyketide Synthase (PKS) Assembly Line

Based on the structure of this compound and drawing parallels with the biosynthesis of the structurally related apoptolidin, a modular Type I PKS is proposed to be responsible for the formation of the aglycone.[1][2] The PKS system is envisioned to consist of a loading module and several extension modules, each catalyzing a specific cycle of chain elongation and modification.

A proposed model for the PKS-templated assembly of the this compound backbone is as follows:

  • Loading Module: The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the acyl carrier protein (ACP) of the loading module.

  • Extension Modules: A series of extension modules then sequentially add extender units, predicted to be primarily methylmalonyl-CoA and malonyl-CoA, to the growing polyketide chain. Each extension module contains a set of domains that determine the incorporation of the correct extender unit and the degree of reduction of the β-keto group (Ketoreductase - KR), dehydration (Dehydratase - DH), and enoyl reduction (Enoylreductase - ER).

  • Termination: The completed polyketide chain is released from the PKS assembly line, likely through the action of a Thioesterase (TE) domain, which also catalyzes the macrolactonization to form the characteristic macrolide ring of this compound.

Below is a DOT script representation of the proposed PKS-driven biosynthesis of the this compound aglycone.

Amycolatopsin_B_PKS_Pathway Proposed PKS Pathway for this compound Aglycone cluster_precursors Precursor Supply cluster_pks Type I PKS Assembly Line cluster_products Products Starter_Unit Starter Unit (e.g., Acetyl-CoA) Loading_Module Loading Module KS AT ACP Starter_Unit->Loading_Module Loading Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Module_1 Module 1 KS AT DH KR ACP Extender_Units->Module_1 Elongation Loading_Module->Module_1 Module_n ...n Modules... Module_1->Module_n TE_Domain Thioesterase (TE) Domain Module_n->TE_Domain Polyketide_Chain Linear Polyketide Intermediate TE_Domain->Polyketide_Chain Release Aglycone This compound Aglycone Polyketide_Chain->Aglycone Macrolactonization

Proposed PKS assembly line for the biosynthesis of the this compound aglycone.
Post-PKS Tailoring Modifications

Following the formation of the aglycone, a series of tailoring enzymes are required to decorate the macrolide core and produce the final this compound structure. These modifications are crucial for the biological activity of the molecule.

  • Glycosylation: A key feature of this compound is the presence of sugar moieties. Glycosyltransferases are responsible for attaching these sugars to the aglycone. The biosynthesis of the deoxysugar precursors themselves is a multi-step enzymatic process.[2]

  • Other Modifications: Other tailoring enzymes, such as oxidoreductases and methyltransferases, may also be involved in introducing hydroxyl groups and methyl groups at specific positions on the aglycone or the sugar moieties.

The sequence of these tailoring events can vary, but they are essential for generating the final, biologically active compound.

The following diagram illustrates the overall workflow from the gene cluster to the final product.

Biosynthesis_Workflow Overall Biosynthetic Workflow for this compound BGC This compound Biosynthetic Gene Cluster (BGC) PKS_Genes PKS Genes BGC->PKS_Genes Tailoring_Genes Tailoring Enzyme Genes (Glycosyltransferases, etc.) BGC->Tailoring_Genes PKS_Enzymes PKS Multienzyme Complex PKS_Genes->PKS_Enzymes Transcription & Translation Tailoring_Enzymes Tailoring Enzymes Tailoring_Genes->Tailoring_Enzymes Transcription & Translation Aglycone This compound Aglycone PKS_Enzymes->Aglycone Polyketide Synthesis Final_Product This compound Tailoring_Enzymes->Final_Product Post-PKS Modifications Aglycone->Final_Product

From Genes to Product: The this compound Biosynthetic Workflow.

Quantitative Data

As the biosynthetic pathway of this compound is not yet fully characterized, quantitative data regarding enzyme kinetics, precursor uptake, and product yield are not available in the literature. However, for the purpose of guiding future research, the following tables present hypothetical data based on typical values observed for other well-studied Type I PKS systems, such as that of apoptolidin.

Table 1: Hypothetical Kinetic Parameters for Key PKS Domains

Domain Substrate Apparent Km (µM) Apparent kcat (min-1)
Acyltransferase (AT) Malonyl-CoA 50 - 200 100 - 500
Acyltransferase (AT) Methylmalonyl-CoA 100 - 400 80 - 400
Ketoreductase (KR) β-ketoacyl-ACP 20 - 100 500 - 2000

| Thioesterase (TE) | Acyl-ACP | 10 - 50 | 5 - 20 |

Table 2: Example Precursor Feeding Study Results for Production Improvement

Precursor Fed (1 g/L) This compound Titer (mg/L) Fold Increase
None (Control) 15.2 ± 1.8 1.0
Propionate 45.7 ± 3.5 3.0

| Methyl Oleate | 22.1 ± 2.1 | 1.5 |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for confirming the proposed pathway of this compound.

Protocol 1: Gene Disruption via Homologous Recombination in Amycolatopsis

This protocol is designed to inactivate a putative PKS gene in Amycolatopsis sp. MST-108494 to confirm its role in this compound biosynthesis.

1. Construction of the Gene Disruption Vector: a. Amplify ~1.5-2.0 kb fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target PKS gene from the genomic DNA of Amycolatopsis sp. MST-108494 using high-fidelity PCR. b. Clone the left and right arms into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin resistance, apr). c. Verify the sequence of the final construct.

2. Protoplast Formation and Transformation: a. Grow Amycolatopsis sp. MST-108494 in a suitable liquid medium (e.g., TSB with 0.5% glycine) to the mid-exponential phase. b. Harvest the mycelia by centrifugation and wash with a protoplast buffer. c. Resuspend the mycelia in protoplast buffer containing lysozyme and incubate at 37°C until protoplasts are formed. d. Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments. e. Mix the protoplasts with the gene disruption vector DNA and polyethylene glycol (PEG) to facilitate DNA uptake. f. Plate the transformed protoplasts onto a regeneration medium (e.g., R2YE) and incubate until colonies appear.

3. Selection and Verification of Mutants: a. Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for transformants. b. Isolate individual colonies and cultivate them in liquid medium. c. Perform PCR analysis on the genomic DNA of the transformants using primers that flank the target gene and internal primers for the resistance cassette to confirm the double-crossover homologous recombination event. d. Analyze the culture extracts of the confirmed mutants by HPLC and LC-MS to check for the abolishment of this compound production.

The following diagram outlines the logical workflow for this gene knockout experiment.

Gene_Knockout_Workflow Gene Knockout Experimental Workflow Start Identify Target PKS Gene Construct_Vector Construct Gene Disruption Vector (Left Arm - Resistance - Right Arm) Start->Construct_Vector Transform Transform Amycolatopsis sp. Protoplasts Construct_Vector->Transform Select Select for Double Crossover Mutants on Antibiotic Plates Transform->Select Verify Verify Mutant Genotype by PCR Select->Verify Analyze Analyze Phenotype: LC-MS for this compound Production Verify->Analyze End Confirmation of Gene Function Analyze->End

Workflow for the targeted disruption of a PKS gene in Amycolatopsis sp.
Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster

This protocol describes the expression of the entire this compound biosynthetic gene cluster in a model host organism to confirm its completeness and to potentially improve product titers.

1. Cloning of the Biosynthetic Gene Cluster: a. Construct a cosmid or BAC library from the genomic DNA of Amycolatopsis sp. MST-108494. b. Screen the library using a labeled probe derived from a conserved PKS gene sequence to identify clones containing the putative this compound gene cluster. c. Assemble the full gene cluster into a suitable expression vector through methods like Gibson assembly or TAR cloning.

2. Transformation of a Heterologous Host: a. Choose a genetically tractable and high-producing host strain, such as Streptomyces coelicolor or Streptomyces albus. b. Introduce the expression vector containing the this compound gene cluster into the host strain via protoplast transformation or conjugation.

3. Cultivation and Product Analysis: a. Cultivate the recombinant host strain under various fermentation conditions to induce the expression of the gene cluster. b. Extract the secondary metabolites from the culture broth and mycelia. c. Analyze the extracts by HPLC and LC-MS, comparing the retention times and mass spectra with an authentic standard of this compound to confirm its production.

Future Outlook

The proposed biosynthetic pathway for this compound provides a foundational roadmap for future research. The immediate next steps should involve the sequencing of the Amycolatopsis sp. MST-108494 genome to identify the actual biosynthetic gene cluster. Subsequent gene inactivation and heterologous expression studies, guided by the protocols outlined in this guide, will be crucial for definitively characterizing each enzymatic step in the pathway. A thorough understanding of this intricate molecular machinery will not only be a significant scientific achievement but will also pave the way for combinatorial biosynthesis and metabolic engineering efforts to generate novel, more potent analogs of this compound for drug development.

References

Unraveling the Enigmatic Mechanism of Amycolatopsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Amycolatopsin B, a glycosylated macrolactone derived from the soil bacterium Amycolatopsis sp. MST-108494. While research into its precise mechanism of action is ongoing, this document synthesizes the available data on its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Core Biological Activity: Cytotoxicity and Antimycobacterial Potential

This compound has been identified as a potent cytotoxic agent against specific human cancer cell lines. Furthermore, its structural analogs, Amycolatopsin A and C, have demonstrated selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that while a direct antimycobacterial mechanism for this compound has not been fully elucidated, the molecular scaffold represents a promising starting point for the development of novel therapeutics.

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for this compound and its analogs. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundCell Line / OrganismAssayIC50 (µM)Reference
This compound NCIH-460 (Human Lung Cancer)Cytotoxicity0.28[1]
SW620 (Human Colon Carcinoma)Cytotoxicity0.14[1]
Amycolatopsin AMycobacterium tuberculosis H37RvGrowth Inhibition4.4[1]
Mycobacterium bovis (BCG)Growth Inhibition0.4[1]
NCIH-460 (Human Lung Cancer)Cytotoxicity1.2[1]
SW620 (Human Colon Carcinoma)Cytotoxicity0.08[1]
Amycolatopsin CMycobacterium tuberculosis H37RvGrowth Inhibition5.7[1]
Mycobacterium bovis (BCG)Growth Inhibition2.7[1]

Postulated Mechanism of Action and Signaling Pathways

While the direct molecular target of this compound remains to be identified, its potent cytotoxic effects suggest interference with fundamental cellular processes. Based on the activities of related macrolide compounds, potential mechanisms could involve the disruption of protein synthesis, induction of apoptosis, or interference with cellular signaling cascades. The significant cytotoxicity of this compound points towards a mechanism that is not specific to bacterial cells, distinguishing it from its antimycobacterial analogs, Amycolatopsin A and C.

The differential activity between the amycolatopsins provides critical structure-activity relationship (SAR) insights. Hydroxylation of the 6-methyl group, present in Amycolatopsins A and C but absent in B, appears to enhance antimycobacterial properties.[2] Conversely, the hydrolysis of the disaccharide moiety in Amycolatopsin C is associated with a decrease in mammalian cytotoxicity.[2]

Logical Relationship of Amycolatopsin Structure to Biological Activity

G cluster_0 Structural Modifications cluster_1 Biological Outcomes Amycolatopsin_B This compound (Core Structure) Hydroxylation Hydroxylation at 6-Me (Amycolatopsins A & C) Amycolatopsin_B->Hydroxylation Addition of -OH High_Cytotoxicity High Mammalian Cytotoxicity Amycolatopsin_B->High_Cytotoxicity Hydrolysis Hydrolysis of Disaccharide (Amycolatopsin C) Hydroxylation->Hydrolysis Removal of Sugar Moiety Increased_Antimycobacterial Enhanced Antimycobacterial Activity Hydroxylation->Increased_Antimycobacterial Decreased_Cytotoxicity Decreased Mammalian Cytotoxicity Hydrolysis->Decreased_Cytotoxicity

Caption: Structure-activity relationships of Amycolatopsins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the amycolatopsins was determined using a standardized broth microdilution method.

  • Organism Preparation: Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG) were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Plate Preparation: The compounds were serially diluted in DMSO and then added to 96-well microtiter plates. The final concentration of DMSO in the assay was maintained at a level that did not inhibit bacterial growth.

  • Inoculation: The bacterial suspension was adjusted to a McFarland standard of 0.5 and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Plates were incubated at 37°C in a humidified atmosphere.

  • Data Analysis: After a defined incubation period (typically 7-14 days for M. tuberculosis), bacterial growth was assessed visually or by measuring optical density. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth. For IC50 determination, a dose-response curve was generated.

Workflow for Antimycobacterial Susceptibility Testing

G Start Start Prepare_Bacteria Prepare Bacterial Culture (M. tuberculosis or M. bovis) Start->Prepare_Bacteria Serial_Dilution Serially Dilute Amycolatopsin Compounds Start->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prepare_Bacteria->Inoculate Plate_Setup Dispense Compounds into 96-well Plate Serial_Dilution->Plate_Setup Plate_Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Assess Bacterial Growth (Visual/OD) Incubate->Read_Results Determine_IC50 Determine IC50 Value Read_Results->Determine_IC50

Caption: Workflow of the antimycobacterial susceptibility assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the amycolatopsins against mammalian cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human lung cancer (NCIH-460) and colon carcinoma (SW620) cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The amycolatopsin compounds, serially diluted in culture medium, were added to the wells, and the plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Future Directions

The potent biological activities of the amycolatopsins, particularly the cytotoxicity of this compound, warrant further investigation to elucidate their precise mechanism of action. Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular target(s) of this compound.

  • Pathway Analysis: Investigating the downstream effects of this compound on cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and stress responses.

  • Medicinal Chemistry: Synthesizing and evaluating additional analogs of this compound to further refine the structure-activity relationships and potentially separate the cytotoxic and antimycobacterial activities.

A deeper understanding of the mechanism of action of this compound will be instrumental in harnessing its therapeutic potential and guiding the development of novel anticancer and anti-infective agents.

References

Unveiling the Biological Potential of Amycolatopsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a polyketide macrolide produced by the soil-dwelling actinobacterium Amycolatopsin sp. MST-108494. As a member of the diverse family of secondary metabolites derived from the genus Amycolatopsis, which is known for producing clinically significant antibiotics like vancomycin and rifamycin, this compound has emerged as a molecule of interest for its potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this promising natural product.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Quantitative data from foundational studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
NCI-H460Human Lung Cancer0.28[1]
SW620Human Colon Carcinoma0.14[1]

Table 1: Cytotoxic Activity of this compound [1]

Experimental Protocols

The cytotoxic activity of this compound was determined using a standardized cell viability assay. The following is a detailed description of the likely experimental protocol, based on common methodologies for the Alamar Blue assay used in cancer cell line screening.

Cell Culture and Treatment
  • Cell Lines: Human lung cancer (NCI-H460) and human colon carcinoma (SW620) cells were obtained from a reputable cell bank.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions were prepared in the culture medium and added to the wells to achieve a range of final concentrations. Control wells received the vehicle at the same final concentration as the treatment wells.

  • Incubation: The plates were incubated with the compound for a period of 72 hours.

Alamar Blue Assay for Cell Viability
  • Reagent Preparation: A 10% (v/v) solution of Alamar Blue reagent in culture medium was prepared.

  • Assay Procedure: After the 72-hour incubation period, the medium containing the test compound was removed, and 100 µL of the Alamar Blue solution was added to each well.

  • Incubation: The plates were incubated for 4-6 hours at 37°C, protected from light.

  • Data Acquisition: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings from the treated wells were normalized to the vehicle control wells (representing 100% viability). The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action and Signaling Pathways

Currently, there is a notable absence of published research investigating the specific mechanism of action of this compound. The potent cytotoxic activity suggests that it may interfere with fundamental cellular processes. As a macrolide, its mechanism could potentially involve the inhibition of protein synthesis by binding to the bacterial ribosome, a common mode of action for this class of compounds. However, its efficacy against human cancer cell lines points towards a mechanism that also affects eukaryotic cells.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. Understanding its mechanism of action is a critical next step in evaluating its therapeutic potential.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Cell Culture (NCI-H460, SW620) start->culture seed Seed Cells in 96-well Plates culture->seed compound Prepare this compound Serial Dilutions seed->compound treat Treat Cells with Compound compound->treat incubate Incubate for 72h treat->incubate add_alamar Add Alamar Blue incubate->add_alamar read Read Fluorescence add_alamar->read normalize Normalize Data to Control read->normalize calculate Calculate IC50 normalize->calculate end End calculate->end

Caption: Workflow for determining the cytotoxic activity of this compound.

Future Directions

The potent cytotoxic activity of this compound against lung and colon cancer cell lines warrants further investigation. Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the molecular target(s) and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of lung and colon cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially improve its therapeutic index.

  • Biosynthetic Pathway Elucidation: Understanding the biosynthetic gene cluster of this compound could enable the production of novel analogs through genetic engineering.

This technical guide provides a summary of the current knowledge on the biological activities of this compound. The potent cytotoxicity of this natural product makes it a compelling candidate for further drug discovery and development efforts in the field of oncology.

References

Amycolatopsin B: A Comprehensive Review of Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amycolatopsin B is a polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494. As a member of the amycolatopsin family, which also includes amycolatopsins A and C, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of the known bioactivities of this compound, with a focus on its anticancer and antitubercular properties. It is intended to serve as a comprehensive resource, summarizing key quantitative data, outlining experimental methodologies, and postulating potential mechanisms of action based on related compounds.

I. Bioactivities of this compound

The primary reported bioactivities of this compound are its cytotoxicity against human cancer cell lines and its inhibitory effects on Mycobacterium tuberculosis.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against human lung cancer cells.[1] Quantitative data from these studies are summarized in the table below.

Table 1: Anticancer Activity of this compound

Cell Line Cancer Type IC50 (µM)

| NCI-H460 | Human Lung Cancer | 0.28[2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antitubercular Activity

While specific data for this compound is not available, the closely related Amycolatopsin A and C have shown potent activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG.[1][3] This suggests that this compound may also possess antitubercular properties.

Table 2: Antitubercular Activity of Related Amycolatopsins

Compound Organism IC50 (µM)
Amycolatopsin A M. tuberculosis H37Rv 4.4[1]
M. bovis BCG 0.4[1]
Amycolatopsin C M. tuberculosis H37Rv 5.7[1]

| | M. bovis BCG | 2.7[1] |

IC50: The half maximal inhibitory concentration.

II. Postulated Mechanism of Action: Insights from Apoptolidin

Direct studies on the signaling pathways affected by this compound are currently lacking in the scientific literature. However, insights can be drawn from the closely related polyketide macrolide, apoptolidin, which is also a potent inducer of apoptosis. Apoptolidin has been shown to target the mitochondrial F0F1-ATP synthase.[2][3] Inhibition of this crucial enzyme disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][5] Given the structural similarities, it is plausible that this compound shares a similar mechanism of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Amycolatopsin_B This compound Mitochondrion Mitochondrion Amycolatopsin_B->Mitochondrion Enters Cell F0F1_ATPase F0F1-ATP Synthase Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c F0F1_ATPase->Cytochrome_c Inhibition leads to release Cytochrome_c->Caspase9 Activates

Postulated signaling pathway for this compound-induced apoptosis.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivity of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells (96-well plate) B Add this compound (serial dilutions) A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.

Resazurin Microtiter Assay (REMA) for Antitubercular Activity

The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6][7]

Principle: The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active mycobacterial cells. The color change serves as an indicator of cell viability.

Protocol:

  • Preparation of Drug Plate: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well of the drug plate. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of resazurin solution (0.01% w/v in sterile water) to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

G A Prepare Drug Dilutions (96-well plate) B Add M. tuberculosis Inoculum A->B C Incubate (7 days) B->C D Add Resazurin C->D E Incubate (24-48h) D->E F Determine MIC (Color Change) E->F

Workflow for the Resazurin Microtiter Assay (REMA).

IV. Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anticancer and potentially antitubercular agents. The current data highlights its potent cytotoxicity against lung cancer cells. Future research should focus on several key areas:

  • Elucidation of the precise mechanism of action: While the inhibition of mitochondrial F0F1-ATP synthase is a strong hypothesis, direct experimental validation is required.

  • In vivo efficacy studies: The promising in vitro data needs to be translated into animal models to assess the therapeutic potential and pharmacokinetic properties of this compound.

  • Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

  • Exploration of broader bioactivities: Screening against a wider panel of cancer cell lines, as well as other pathogens, may reveal additional therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a naturally occurring glycosylated polyketide macrolide that has garnered significant interest within the scientific community due to its potent biological activities. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this complex molecule belongs to a class of compounds that includes the ammocidins and apoptolidins, known for their diverse and promising therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action, designed to support ongoing research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₆₀H₉₈O₂₂
Molecular Weight 1171.4 g/mol
CAS Number 2209112-97-8
Appearance White solid (for related compounds)
Solubility Soluble in methanol and DMSO
Melting Point Data not available
¹H NMR Data Data not available
¹³C NMR Data Data not available
FT-IR Spectral Data Data not available
UV-Vis Spectral Data Data not available

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the isolation of related macrolides from Amycolatopsis species and may be adapted for this compound.

1. Fermentation of Amycolatopsis sp. MST-108494:

  • Culture Medium: Prepare a suitable liquid medium for the cultivation of Amycolatopsis sp. MST-108494. A variety of media can be tested to optimize the production of this compound.

  • Inoculation and Incubation: Inoculate the production medium with a seed culture of Amycolatopsis sp. MST-108494. Incubate the culture under optimal conditions of temperature, pH, and aeration for a sufficient period to allow for the biosynthesis of the desired compound.

  • Monitoring Production: Periodically sample the fermentation broth and analyze it using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the production of this compound.

2. Extraction:

  • Solvent Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant separately with an appropriate organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites.

  • Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.

3. Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: Employ a reversed-phase C18 column for the separation of compounds in the crude extract.

  • Mobile Phase: Use a gradient of water and a polar organic solvent, such as acetonitrile or methanol, as the mobile phase. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, can improve peak shape.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where this compound exhibits absorbance. Polyene macrolides typically have characteristic UV absorption spectra.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC. A purity of >95% is generally desired for biological assays.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Amycolatopsis sp. MST-108494 Extraction 2. Solvent Extraction Fermentation->Extraction Culture Broth Purification 3. RP-HPLC Purification Extraction->Purification Crude Extract Analysis 4. Purity Assessment Purification->Analysis Isolated this compound Signaling_Pathway AmycolatopsinB This compound ATP_Synthase Mitochondrial F0F1-ATPase (ATP Synthase) AmycolatopsinB->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to ROS_Increase Increased ROS ATP_Synthase->ROS_Increase Leads to Mitochondrial_Stress Mitochondrial Stress ATP_Depletion->Mitochondrial_Stress ROS_Increase->Mitochondrial_Stress Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Induces

Amycolatopsin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. This document consolidates key data, experimental protocols, and a detailed workflow for its isolation and characterization, designed to support further research and development efforts in the field of antibiotic discovery.

Core Data Summary

This compound, a secondary metabolite from the actinobacterium Amycolatopsis sp., presents a significant area of interest for antimicrobial research. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 2209112-97-8[1]
Molecular Weight 1171.4 g/mol [1]
Molecular Formula C₆₀H₉₈O₂₂[1]
Compound Class Glycosylated Polyketide Macrolide[2]
Producing Organism Amycolatopsis sp. MST-108494[2]
Biological Activity Antimycobacterial[2]
Related Compounds Amycolatopsin A, Amycolatopsin C, Ammocidins, Apoptolidins[2][3]

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of the Amycolatopsin series of compounds.

Fermentation of Amycolatopsis sp. MST-108494

This protocol details the cultivation of Amycolatopsis sp. MST-108494 to produce this compound.

  • Strain: Amycolatopsin sp. MST-108494, an isolate from Australian soil.

  • Media: A panel of different fermentation media should be tested to optimize the production of secondary metabolites. A suggested starting medium could be a nutrient-rich broth containing glucose, yeast extract, and peptone.

  • Culture Conditions: The strain is cultured in liquid medium at 28-30°C with shaking at 150-200 rpm for 7-10 days. The production of this compound can be monitored by analytical HPLC-MS of the crude extracts.

  • Scaling Up: For larger scale production, a stirred-tank fermenter can be used, maintaining the optimal temperature, pH, and dissolved oxygen levels.

Extraction and Isolation of this compound

This protocol outlines the procedure for extracting and purifying this compound from the fermentation broth.

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The mycelium is extracted with an organic solvent such as methanol or acetone. The supernatant can be extracted with ethyl acetate. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to chromatographic fractionation. This typically involves:

    • Solid-Phase Extraction (SPE): A preliminary cleanup step using a C18 cartridge to remove highly polar and non-polar impurities.

    • Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile or methanol as the mobile phase. Fractions are collected and analyzed by HPLC-MS to identify those containing this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Antimycobacterial Activity Assay

This protocol describes how to evaluate the in vitro activity of this compound against Mycobacterium species.

  • Bacterial Strains: Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) are commonly used strains.

  • Assay Method: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is a standard method.

    • The compound is serially diluted in a 96-well plate.

    • A standardized inoculum of the mycobacterial strain is added to each well.

    • The plates are incubated at 37°C for several days.

    • A viability indicator, such as Alamar Blue, is added to the wells.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).

Cytotoxicity Assay

This protocol is for assessing the toxicity of this compound against mammalian cell lines.

  • Cell Lines: A panel of human cell lines, such as a lung cancer cell line (e.g., A549) or a colon cancer cell line (e.g., HCT116), can be used.

  • Assay Method: A colorimetric assay, such as the MTT or MTS assay, is commonly employed.

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The compound is added at various concentrations and incubated for 48-72 hours.

    • The viability reagent is added, and the absorbance is measured.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Experimental Workflow

The following diagram illustrates the overall workflow from the cultivation of the producing organism to the biological evaluation of this compound.

AmycolatopsinB_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Evaluation strain Amycolatopsis sp. MST-108494 fermentation Liquid Culture Fermentation strain->fermentation harvest Harvest & Separate Mycelium fermentation->harvest extraction Solvent Extraction harvest->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe size_exclusion Size-Exclusion Chromatography spe->size_exclusion hplc Reversed-Phase HPLC size_exclusion->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation pure_compound->structure_elucidation antimycobacterial_assay Antimycobacterial Assay (MIC) pure_compound->antimycobacterial_assay cytotoxicity_assay Cytotoxicity Assay (IC50) pure_compound->cytotoxicity_assay data_analysis Data Analysis & Reporting structure_elucidation->data_analysis antimycobacterial_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for this compound production and analysis.

References

A Technical Guide to the Natural Source and Habitat of Amycolatopsin B Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, habitat, and isolation of Amycolatopsis strains responsible for producing Amycolatopsin B, a potent antimycobacterial agent. The document details the known geographical location of the producing strain, offers insights into its cultivation, and presents relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the isolation and cultivation of similar strains and provides a putative biosynthetic pathway for this compound.

Natural Source and Habitat

This compound is a secondary metabolite produced by the bacterial strain Amycolatopsis sp. MST-108494 . This strain was isolated from a soil sample collected in Southern Australia .[1][2][3] While the specific ecological niche and soil characteristics for this particular strain have not been detailed in publicly available literature, members of the genus Amycolatopsis are widespread and predominantly found in soil environments.[4][5] They are known to inhabit diverse terrestrial and, to a lesser extent, marine habitats, including:

  • A variety of soil types[4][5]

  • Marine sediments

  • Plant tissues (as endophytes)

  • Insect guts

  • Lichens

The isolation of Amycolatopsis sp. MST-108494 from a soil environment underscores the importance of terrestrial actinomycetes as a valuable source of novel bioactive compounds.

Quantitative Data

The biological activity of this compound has been quantified, demonstrating its potential as an antimycobacterial and cytotoxic agent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

CompoundTarget Organism/Cell LineIC50 (µM)Reference
This compoundMycobacterium bovis (BCG)0.4[3]
This compoundMycobacterium tuberculosis (H37Rv)4.4[3]
This compoundHuman Lung Cancer (NCIH-460)0.28[3]
This compoundHuman Colon Carcinoma (SW620)0.14[3]

Experimental Protocols

Selective Isolation of Amycolatopsis from Soil

While the precise protocol for the isolation of Amycolatopsis sp. MST-108494 is not detailed in the available literature, the following is a general methodology for the selective isolation of Amycolatopsis from soil samples, based on established techniques for rare actinomycetes.

a) Soil Sample Pretreatment:

To reduce the prevalence of fast-growing bacteria and fungi, and to select for spore-forming actinomycetes like Amycolatopsis, one or a combination of the following pretreatment methods can be applied to the soil sample:

  • Dry Heat Treatment: Bake the soil sample at 100-120°C for 1 hour.

  • Wet Heat Treatment: Prepare a soil suspension (e.g., 1 g soil in 10 mL sterile water) and incubate in a water bath at 70°C for 15 minutes.

  • Phenol Treatment: Treat a soil suspension with a final concentration of 1.5% (v/v) phenol for 30 minutes.

  • Calcium Carbonate Enrichment: Mix the soil sample with an equal amount of calcium carbonate and incubate at 28°C for 7-14 days. This is believed to enhance the sporulation of some actinomycetes.

b) Serial Dilution and Plating:

  • Prepare a serial dilution of the pretreated soil sample in sterile saline or phosphate buffer (e.g., from 10-1 to 10-4).

  • Plate 100-200 µL of each dilution onto selective agar media.

c) Selective Media for Amycolatopsis Isolation:

Several media have been developed to selectively isolate Amycolatopsis. These media often contain specific carbon sources and are supplemented with antifungal and antibacterial agents to inhibit competing microorganisms.

  • Humic Acid-Vitamin (HV) Agar:

    • Humic Acid: 1.0 g

    • Na2HPO4: 0.5 g

    • KCl: 1.7 g

    • MgSO4·7H2O: 0.05 g

    • FeSO4·7H2O: 0.01 g

    • CaCO3: 0.02 g

    • Vitamin Solution: 1.0 mL

    • Agar: 18.0 g

    • Distilled Water: 1.0 L

    • Adjust pH to 7.2.

    • Supplement with Cycloheximide (50 µg/mL) and Nalidixic Acid (25 µg/mL) after autoclaving.

  • Starch Casein Agar (SCA):

    • Soluble Starch: 10.0 g

    • Casein (vitamin-free): 1.0 g

    • K2HPO4: 0.5 g

    • MgSO4·7H2O: 0.5 g

    • FeSO4·7H2O: 0.01 g

    • Agar: 15.0 g

    • Distilled Water: 1.0 L

    • Adjust pH to 7.0-7.2.

    • Supplement with antifungal and antibacterial agents as above.

d) Incubation and Identification:

  • Incubate the plates at 28-30°C for 2-4 weeks.

  • Monitor the plates for colonies exhibiting the characteristic morphology of Amycolatopsis (e.g., leathery, chalky appearance, with aerial and substrate mycelia).

  • Isolate and purify promising colonies by re-streaking onto fresh media.

  • Identification can be confirmed through morphological characterization (microscopy) and molecular methods (16S rRNA gene sequencing).

Fermentation for this compound Production

The production of Amycolatopsins by Amycolatopsis sp. MST-108494 was achieved through fermentation in specific liquid media. The following protocol is based on the media optimization trials mentioned in the discovery of Amycolatopsins A-C.[1]

a) Seed Culture Preparation:

  • Inoculate a loopful of a pure culture of Amycolatopsis sp. MST-108494 into a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., ISP2 broth or Tryptic Soy Broth).

  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good growth is observed.

b) Production Fermentation:

  • Inoculate a production medium with the seed culture (e.g., 5-10% v/v).

  • Two different production media were used to obtain the Amycolatopsins:

    • Medium 1 (for Amycolatopsin A and B):

      • Soluble Starch: 1.0%

      • Glucose: 1.0%

      • Yeast Extract: 0.5%

      • Peptone: 0.5%

      • CaCO3: 0.1%

      • In a 2 L baffled flask containing 500 mL of medium.

    • Medium 2 (for Amycolatopsin C):

      • Glycerol: 2.0%

      • Soy Flour: 1.0%

      • NaCl: 0.5%

      • CaCO3: 0.1%

      • Trace elements solution: 0.1%

      • In a 2 L baffled flask containing 500 mL of medium.

  • Incubate the production cultures at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.

c) Extraction and Purification:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.

  • Extract the mycelial cake with a polar solvent like acetone or methanol.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude extract can be further purified using chromatographic techniques such as silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualizations

Experimental Workflow for Isolation and Production

experimental_workflow soil Soil Sample (Southern Australia) pretreatment Pretreatment (e.g., Heat, Phenol) soil->pretreatment plating Serial Dilution & Plating on Selective Media pretreatment->plating isolation Isolation & Purification of Amycolatopsis sp. MST-108494 plating->isolation seed_culture Seed Culture (2-3 days) isolation->seed_culture fermentation Production Fermentation (7-10 days) seed_culture->fermentation extraction Extraction with Organic Solvents fermentation->extraction purification Chromatographic Purification (HPLC) extraction->purification amycolatopsin_b Pure this compound purification->amycolatopsin_b biosynthetic_pathway starter Starter Unit (e.g., Acetyl-CoA) pks Type I Polyketide Synthase (PKS) (Multiple Modules) starter->pks extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) extender->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Thioesterase-mediated Macrolactonization polyketide_chain->cyclization aglycone This compound Aglycone cyclization->aglycone glycosylation Glycosyltransferases (Addition of Deoxysugars) aglycone->glycosylation amycolatopsin_b This compound glycosylation->amycolatopsin_b sugars Activated Sugar Donors (e.g., dTDP-sugars) sugars->glycosylation

References

Methodological & Application

Amycolatopsin B synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide antibiotic that has been isolated from the soil actinomycete, Amycolatopsis sp. MST-108494.[1] As a member of a rare class of secondary metabolites, which also includes Amycolatopsins A and C, it is structurally related to the ammocidins and apoptolidins.[1] This document provides a detailed overview of the available information on this compound, including its physicochemical properties, and presents generalized protocols for its production and purification based on established methods for similar natural products from actinomycetes. While a total synthesis for this compound has not been publicly reported, this guide offers practical steps for its isolation from microbial culture.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its characterization and analysis.

PropertyValueReference
Molecular Formula C₆₀H₉₈O₂₂Bioaustralis
Molecular Weight 1171.4 g/mol Bioaustralis
CAS Number 2209112-97-8Bioaustralis
Purity (as commercially available) >95% by HPLCBioaustralis
Long-Term Storage -20°CBioaustralis
Solubility Soluble in methanol or DMSOBioaustralis

Experimental Protocols

The following protocols are generalized methodologies for the fermentation of Amycolatopsis sp. and the subsequent extraction and purification of polyketide macrolides like this compound. The specific details for the production of this compound are based on the initial discovery by Khalil et al. and may require optimization.[1]

Protocol 1: Fermentation of Amycolatopsis sp. MST-108494

This protocol outlines the cultivation of the producing strain to generate a culture broth containing this compound.

1. Media Preparation:

  • Prepare a suitable fermentation medium. While the exact composition for optimal this compound production is not publicly detailed, a rich medium such as ISP2 (International Streptomyces Project Medium 2) or a custom medium based on glucose and yeast extract is a good starting point.

  • Example Seed Medium: 10 g/L yeast extract, 5 g/L glucose, 4 g/L Na₂HPO₄, 1 g/L KH₂PO₄, 0.2 g/L NaCl, 0.2 g/L MgSO₄·7H₂O, 0.05 g/L CaCl₂. Adjust pH to 7.2.

  • Example Fermentation Medium: 103 g/L sucrose, 5 g/L yeast extract, 4 g/L Na₂HPO₄, 1 g/L KH₂PO₄, 0.2 g/L NaCl, 0.2 g/L MgSO₄·7H₂O, 0.05 g/L CaCl₂. Adjust pH to 7.2.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation and Cultivation:

  • Inoculate the seed medium with a pure culture of Amycolatopsis sp. MST-108494 from a slant or frozen stock.

  • Incubate the seed culture at 30°C with shaking at 220 rpm for 30-48 hours, or until good growth is observed.

  • Transfer the seed culture to the fermentation medium at a 5% (v/v) inoculation rate.

  • Incubate the fermentation culture at 30°C with shaking at 220 rpm for 7 to 14 days. Production of secondary metabolites is often optimal in the stationary phase of growth.

3. Monitoring:

  • Monitor the fermentation periodically by observing culture growth (optical density) and pH.

  • If possible, perform small-scale extractions and analytical HPLC to monitor the production of this compound over time to determine the optimal harvest time.

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes the initial recovery of the crude extract containing this compound from the fermentation broth.

1. Separation of Biomass:

  • After the fermentation period, harvest the culture broth.

  • Separate the mycelial biomass from the supernatant by centrifugation or filtration. This compound may be present in both the supernatant and the mycelium.

2. Solvent Extraction:

  • Supernatant: Extract the culture supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times to maximize recovery. Combine the organic phases.

  • Mycelium: Extract the mycelial pellet with a polar organic solvent like methanol or acetone. Macerate or sonicate the mycelium to ensure efficient extraction. Separate the solvent extract from the cell debris by centrifugation or filtration.

  • Combine the extracts from the supernatant and mycelium.

3. Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract in vacuo using a rotary evaporator to obtain a crude residue.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

1. Initial Fractionation (e.g., Solid-Phase Extraction or Vacuum Liquid Chromatography):

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the extract to an initial fractionation step to separate compounds based on polarity. A silica gel column is commonly used for this purpose.

  • Elute with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

2. Intermediate Purification (e.g., Size-Exclusion or Medium-Pressure Liquid Chromatography):

  • Pool the fractions containing this compound and concentrate them.

  • Further purify the enriched fraction using a different chromatographic technique. Size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase can be effective in separating compounds based on size.

3. Final Purification (High-Performance Liquid Chromatography - HPLC):

  • Perform a final purification step using preparative reverse-phase HPLC (RP-HPLC).

  • Column: A C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is used. The specific gradient will need to be optimized.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Visualizations

Logical Workflow for this compound Production and Purification

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Cultivation Cultivation Inoculation->Cultivation Harvest Harvest Cultivation->Harvest Separation Separation Harvest->Separation Solvent_Extraction Solvent_Extraction Separation->Solvent_Extraction Supernatant & Mycelium Concentration Concentration Solvent_Extraction->Concentration Initial_Fractionation Initial_Fractionation Concentration->Initial_Fractionation Intermediate_Purification Intermediate_Purification Initial_Fractionation->Intermediate_Purification Final_Purification Final_Purification Intermediate_Purification->Final_Purification RP-HPLC Pure_Amycolatopsin_B Pure_Amycolatopsin_B Final_Purification->Pure_Amycolatopsin_B

Caption: A logical workflow diagram illustrating the key stages from fermentation to the purification of this compound.

Proposed Signaling Pathway Investigation for Antimycobacterial Activity

As the specific mechanism of action for this compound is not yet elucidated, the following diagram outlines a general approach to investigate the signaling pathways affected by a novel antimycobacterial compound.

cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_pathway_analysis Pathway Analysis MIC_Determination MIC Determination vs. M. tuberculosis Target_Identification Target Identification Assays MIC_Determination->Target_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., mammalian cells) Cytotoxicity_Assay->Target_Identification Transcriptomics Transcriptomics (RNA-Seq) Target_Identification->Transcriptomics Proteomics Proteomics Target_Identification->Proteomics Metabolomics Metabolomics Target_Identification->Metabolomics Pathway_Enrichment Pathway Enrichment Analysis Transcriptomics->Pathway_Enrichment Proteomics->Pathway_Enrichment Metabolomics->Pathway_Enrichment Target_Validation Target Validation (e.g., genetic knockout) Pathway_Enrichment->Target_Validation Elucidated_Pathway Elucidated_Pathway Target_Validation->Elucidated_Pathway Elucidated Signaling Pathway

Caption: A workflow for investigating the antimycobacterial mechanism of action and identifying affected signaling pathways.

References

Application Notes and Protocols for Biological Activity Screening of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a macrolide secondary metabolite produced by species of the actinomycete genus Amycolatopsis. This genus is a rich source of diverse bioactive compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents. As a macrolide, this compound is presumed to exhibit biological activities typical of this class of compounds, primarily through the inhibition of bacterial protein synthesis. This document provides detailed application notes and experimental protocols for the comprehensive biological activity screening of this compound, focusing on its potential antimicrobial and anticancer properties. The following sections outline the methodologies for these screening assays, present available quantitative data for related Amycolatopsis metabolites to serve as a reference, and provide visual representations of key pathways and workflows.

I. Antimicrobial Activity Screening

The primary screening of this compound should focus on its potential to inhibit the growth of a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Amycolatopsis Metabolites

While specific data for this compound is not yet publicly available, the following table summarizes the antimicrobial activities of other known metabolites from the Amycolatopsis genus to provide a comparative baseline.

CompoundTest OrganismMIC (µg/mL)Reference
Macrotermycin AStaphylococcus aureus1.5[1]
Macrotermycin CStaphylococcus aureus10[1]
ECO-0501Gram-positive bacteria19.5 - 39[2]
Amycolatopsis orientalis JAR10 crude extractStaphylococcus aureus60[3]
Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.[4][5]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., erythromycin for bacteria, amphotericin B for fungi)

  • Negative control (vehicle solvent)

  • Sterile multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution to create a 2-fold serial dilution starting point.

  • Serial Dilution:

    • Perform a 2-fold serial dilution of this compound by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).

  • Inoculation:

    • Prepare the microbial inoculum in the appropriate broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare 96-well plate with broth serial_dilution Perform 2-fold serial dilutions prep_plate->serial_dilution prep_compound Prepare this compound stock solution prep_compound->serial_dilution prep_inoculum Prepare microbial inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_plate Visually assess turbidity incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Workflow for Broth Microdilution Assay.

II. Anticancer Activity Screening

Given that many natural products from Amycolatopsis exhibit cytotoxic effects on cancer cells, it is crucial to screen this compound for potential anticancer activity. A primary screening can be performed using a cytotoxicity assay, such as the MTT assay, to determine the compound's effect on the viability of various cancer cell lines. Further mechanistic studies can then be conducted to investigate its effects on the cell cycle and apoptosis.

Data Presentation: Cytotoxicity of Amycolatopsis Metabolites

The following table provides a summary of the cytotoxic activities of various metabolites isolated from Amycolatopsis species against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
AmycolactamGastric cancer (SNU638)0.8[1][7]
AmycolactamColon cancer (HCT116)2.0[1][7]
Thioamycolamide AFibrosarcoma (HT1080)6.53 - 21.22[7]
Thioamycolamide DCervix adenocarcinoma (HeLa)6.53 - 21.22[7]
Dipyrimicin AVarious cancer cell lines3.9 - 9.4[7]
Compound 1 (A. taiwanensis)HeLa30.8[8]
Compound 3 (A. taiwanensis)HeLa13.7[8]
Compound 4 (A. taiwanensis)HeLa14.1[8]
Compound 1 (A. taiwanensis)A549 (Lung cancer)24.7[8]
Compound 3 (A. taiwanensis)A549 (Lung cancer)7.4[8]
Compound 4 (A. taiwanensis)A549 (Lung cancer)10.3[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10][11][12][13]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle progression.[14][15][16][17][18]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound as for the cell cycle analysis.

    • Harvest and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow: Anticancer Activity Screening

anticancer_workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_analysis Data Interpretation seed_cells Seed cancer cells in 96-well plates treat_cells Treat with this compound seed_cells->treat_cells mtt_assay Perform MTT assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) calc_ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis analyze_cycle Determine cell cycle arrest cell_cycle->analyze_cycle analyze_apoptosis Quantify apoptotic cells apoptosis->analyze_apoptosis

Workflow for Anticancer Activity Screening.

III. Mechanism of Action: Inhibition of Protein Synthesis

As a macrolide, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[22] This interaction can block the exit tunnel for the nascent polypeptide chain, leading to premature termination of translation.[22] Specific assays can be employed to confirm this mechanism of action.

Experimental Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[23][24]

Materials:

  • Bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, and translation factors.

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • mRNA template (e.g., poly(U))

  • This compound

  • Positive control (e.g., erythromycin)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell-free extract, mRNA template, and amino acid mixture.

    • Add this compound at various concentrations. Include a positive and negative control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for protein synthesis.

  • Precipitation and Filtration:

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with TCA to remove unincorporated radiolabeled amino acids.

  • Quantification:

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the negative control.

Signaling Pathway: Macrolide Inhibition of Bacterial Protein Synthesis

protein_synthesis_inhibition cluster_ribosome Bacterial 70S Ribosome ribosome_50S 50S Subunit exit_tunnel Peptide Exit Tunnel ribosome_30S 30S Subunit a_site A-site inhibition Inhibition of Translocation exit_tunnel->inhibition p_site P-site e_site E-site polypeptide Growing Polypeptide Chain p_site->polypeptide amycolatopsin_b This compound (Macrolide) amycolatopsin_b->exit_tunnel Binds to 23S rRNA in the exit tunnel mrna mRNA mrna->ribosome_30S trna Aminoacyl-tRNA trna->a_site polypeptide->exit_tunnel release Premature Dissociation of Peptidyl-tRNA inhibition->release

Mechanism of bacterial protein synthesis inhibition by macrolides.

References

In vitro and in vivo experimental models for Amycolatopsin B studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro and in vivo experimental models for studying Amycolatopsin B, a potent secondary metabolite isolated from the actinobacterium Amycolatopsis sp.[1][2]. This document outlines detailed protocols for assessing its anticancer and anti-inflammatory activities, along with putative signaling pathways that may be involved in its mechanism of action.

In Vitro Experimental Models

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against human colon and lung cancer cell lines. The following protocols are based on established methodologies for evaluating the in vitro anticancer potential of novel compounds.

1.1.1. Cell Lines and Culture

  • Human Colon Adenocarcinoma: SW620

  • Human Lung Carcinoma: NCI-H460

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

1.1.2. Protocol: Cell Viability (MTT) Assay

This protocol is designed to determine the concentration at which this compound inhibits 50% of cell growth (IC50).

  • Cell Seeding: Plate SW620 or NCI-H460 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Add the diluted compound to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

1.1.3. Quantitative Data: Anticancer Activity of this compound

Cell LineCompoundIC50 (µM)
SW620 (Colon Cancer)This compound0.14
NCI-H460 (Lung Cancer)This compound0.28

1.1.4. Proposed Signaling Pathway for Anticancer Activity

While the exact mechanism of this compound is still under investigation, many natural product anticancer agents induce apoptosis (programmed cell death) and cell cycle arrest. A putative signaling pathway is illustrated below.

anticancer_pathway AmycolatopsinB This compound Cell Cancer Cell AmycolatopsinB->Cell Enters Apoptosis Apoptosis Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces

Putative anticancer mechanism of this compound.
Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

1.2.1. Cell Line and Culture

  • Murine Macrophage: RAW 264.7

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

1.2.2. Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

1.2.3. Hypothetical Quantitative Data: Anti-inflammatory Activity of this compound

Concentration (µM)% NO Inhibition
115.2
545.8
1078.5
2592.1

1.2.4. Proposed Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and the reduction of inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB AmycolatopsinB This compound AmycolatopsinB->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Proposed anti-inflammatory mechanism of this compound.

In Vivo Experimental Models

In vivo studies are essential to validate the therapeutic potential of this compound. The following protocols describe xenograft models for anticancer studies and an LPS-induced inflammation model.

Anticancer Efficacy in Xenograft Mouse Models

2.1.1. Animal Model

  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2.1.2. Protocol: Subcutaneous Xenograft Model

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 SW620 or NCI-H460 cells suspended in 100 µL of Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x length x width^2) with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally) daily or on a specified schedule for a defined period (e.g., 21 days). The control group receives the vehicle.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

2.1.3. Experimental Workflow: Xenograft Study

xenograft_workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Endpoint Endpoint Analysis (Tumor Weight, etc.) Treatment->Endpoint End End Endpoint->End

Workflow for an in vivo anticancer xenograft study.
Anti-inflammatory Efficacy in LPS-Induced Inflammation Mouse Model

2.2.1. Animal Model

  • Species: C57BL/6 mice, 8-10 weeks old.

  • Housing: As described for the xenograft model.

2.2.2. Protocol: LPS-Induced Systemic Inflammation

  • Pre-treatment: Administer this compound (e.g., 1-20 mg/kg, intraperitoneally or orally) to the treatment group 1 hour before LPS challenge. The control group receives the vehicle.

  • LPS Challenge: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

  • Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

  • Tissue Analysis: Harvest organs such as the lungs and liver for histological examination of inflammatory cell infiltration.

2.2.3. Hypothetical Quantitative Data: Reduction of Pro-inflammatory Cytokines

TreatmentTNF-α (pg/mL) at 2hIL-6 (pg/mL) at 6h
Vehicle + Saline50 ± 1030 ± 8
Vehicle + LPS2500 ± 3001800 ± 250
This compound (10 mg/kg) + LPS1200 ± 150800 ± 100

2.2.4. Experimental Workflow: LPS-Induced Inflammation Study

lps_workflow Start Start Pretreatment Pre-treatment (this compound or Vehicle) Start->Pretreatment LPS_Challenge LPS Challenge Pretreatment->LPS_Challenge Sample_Collection Sample Collection (Blood, Tissues) LPS_Challenge->Sample_Collection Analysis Analysis (ELISA, Histology) Sample_Collection->Analysis End End Analysis->End

Workflow for an in vivo LPS-induced inflammation study.

References

Unveiling the Cellular Interactors of Amycolatopsin B: A Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for identifying the cellular targets of Amycolatopsin B, a natural product from the genus Amycolatopsin.[1][2] Given the limited specific information on the bioactivity and mechanism of action of this compound, this guide focuses on established and powerful techniques applicable to novel natural products for which target identification is a primary objective.

Introduction to Target Identification Strategies

The identification of a bioactive compound's cellular target is a critical step in drug discovery and chemical biology, providing insights into its mechanism of action and potential therapeutic applications.[3][4] For a novel natural product such as this compound, a multi-pronged approach employing both direct and indirect methods is recommended. This guide details four principal techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), Thermal Proteome Profiling (TPP), and the Yeast Three-Hybrid (Y3H) system. Each method offers unique advantages and can provide complementary information to build a comprehensive profile of this compound's cellular interactome.

I. Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a robust method for isolating binding partners of a small molecule from complex biological mixtures like cell lysates.[5] This technique relies on the immobilization of the small molecule (the "bait") to a solid support to "fish" for its interacting proteins (the "prey").

Application Note

This method is particularly useful for identifying direct binding partners of this compound. The success of this technique hinges on the successful chemical modification of this compound to incorporate a linker for immobilization without significantly compromising its biological activity. A variation, photo-affinity chromatography, can be employed to capture transient or weak interactions by creating a covalent bond between the probe and its target upon UV irradiation.[6][7]

Experimental Workflow

ACMS_Workflow cluster_prep Probe Synthesis & Immobilization cluster_exp Affinity Pulldown cluster_analysis Target Identification start This compound synthesis Synthesize Affinity Probe (this compound-linker-tag) start->synthesis immobilize Immobilize Probe on Solid Support synthesis->immobilize incubate Incubate Lysate with Immobilized Probe immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec bioinformatics Data Analysis & Candidate Prioritization mass_spec->bioinformatics

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Photo-Affinity Chromatography
  • Probe Synthesis:

    • Synthesize an this compound derivative incorporating a photoreactive group (e.g., benzophenone, diazirine) and an affinity tag (e.g., biotin) via a linker. The linker position should be chosen based on structure-activity relationship studies to minimize disruption of binding.

  • Cell Culture and Lysis:

    • Culture cells of interest to 80-90% confluency.

    • Prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration using a standard assay (e.g., BCA).

  • Probe Incubation and Crosslinking:

    • Incubate the cell lysate with the this compound photo-affinity probe for a predetermined time at 4°C.

    • As a negative control, incubate a separate lysate sample with a probe that lacks the photoreactive group or with an excess of free this compound to compete for binding.

    • Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.

  • Affinity Pulldown:

    • Add streptavidin-coated magnetic beads to the irradiated lysates and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the photo-affinity probe sample compared to the negative controls.

II. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it less susceptible to proteolysis.[8][9][10] A key advantage of DARTS is that it does not require modification of the compound of interest.[9][11]

Application Note

DARTS is an excellent primary screening method for this compound as it uses the native molecule, thus avoiding the synthetic challenges and potential activity loss associated with probe synthesis.[9][11] It is particularly effective for identifying soluble proteins that undergo a conformational change upon binding.

Experimental Workflow

DARTS_Workflow cluster_prep Sample Preparation cluster_exp Treatment & Digestion cluster_analysis Analysis lysate Prepare Cell Lysate aliquot Aliquot Lysate lysate->aliquot treat_drug Treat with this compound aliquot->treat_drug treat_vehicle Treat with Vehicle (Control) aliquot->treat_vehicle digest Limited Proteolysis (e.g., Pronase) treat_drug->digest treat_vehicle->digest sds_page SDS-PAGE digest->sds_page band_excision Excise Protected Bands sds_page->band_excision mass_spec LC-MS/MS Identification band_excision->mass_spec

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol: DARTS
  • Cell Lysate Preparation:

    • Prepare a native cell lysate as described for AC-MS.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Compound Incubation:

    • Aliquot the lysate into multiple tubes.

    • Treat the aliquots with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 1 hour.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase, thermolysin) to each tube. The optimal protease and its concentration need to be determined empirically to achieve partial digestion in the vehicle control.

    • Incubate for a defined time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Gel Electrophoresis and Visualization:

    • Separate the digested proteins on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., silver stain or Coomassie blue).

  • Target Identification:

    • Identify protein bands that are present or more intense in the this compound-treated lanes compared to the vehicle control lane, indicating protection from proteolysis.

    • Excise these bands from the gel.

    • Perform in-gel tryptic digestion and identify the proteins by LC-MS/MS.

Quantitative Data Summary: DARTS
This compound (µM)Vehicle0.1110100
Putative Target 1 +++++++++++++++
Putative Target 2 ++++++++++
Control Protein ++++++++++++++

Relative band intensity denoted by '+' symbols.

III. Thermal Proteome Profiling (TPP)

TPP is a powerful technique to assess drug-target engagement in living cells or cell lysates. It is based on the principle that ligand binding alters the thermal stability of a protein.[12][13][14] This change in stability is detected by quantifying the amount of soluble protein remaining after heating to various temperatures.[15]

Application Note

TPP allows for the unbiased identification of this compound targets in a physiological context (live cells) without any modification of the compound.[13][14] It can also detect downstream effects on protein complex stability, providing insights into signaling pathways.

Experimental Workflow

TPP_Workflow cluster_prep Cell Treatment cluster_exp Thermal Shift Assay cluster_analysis Proteomic Analysis cells Culture Cells treat_drug Treat with this compound cells->treat_drug treat_vehicle Treat with Vehicle (Control) cells->treat_vehicle heat Heat Aliquots to Different Temperatures treat_drug->heat treat_vehicle->heat lyse Lyse Cells heat->lyse centrifuge Separate Soluble & Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant mass_spec Quantitative Mass Spectrometry (e.g., TMT labeling) supernatant->mass_spec curve_fitting Generate Melting Curves & Identify Shifts mass_spec->curve_fitting

Caption: Workflow for Thermal Proteome Profiling (TPP).

Protocol: TPP
  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a specified duration.

  • Heating and Lysis:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Quantitative Proteomics:

    • Prepare the protein samples for mass spectrometry. This often involves reduction, alkylation, and tryptic digestion.

    • For multiplexed analysis, label the peptides from each temperature point with isobaric tags (e.g., TMT).

    • Combine the labeled samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of each protein at each temperature point.

    • For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve".

    • Identify proteins that show a statistically significant shift in their melting temperature (Tm) between the this compound-treated and vehicle-treated samples. An increase in Tm suggests stabilization upon binding.

Quantitative Data Summary: TPP
ProteinTm (Vehicle)Tm (this compound)ΔTm (°C)p-value
Target Candidate 1 52.1°C56.5°C+4.4<0.001
Target Candidate 2 48.9°C51.2°C+2.3<0.01
Non-target Protein 61.5°C61.6°C+0.1>0.05

IV. Yeast Three-Hybrid (Y3H) System

The Y3H system is a genetic method to identify protein-small molecule interactions in vivo.[16][17] It is an adaptation of the well-known yeast two-hybrid system and is designed to detect interactions mediated by a third, non-protein molecule.[16][18]

Application Note

This technique is valuable for screening large cDNA libraries to identify potential protein targets of this compound. It requires the synthesis of a hybrid molecule where this compound is chemically linked to another small molecule, such as methotrexate (Mtx), for which a known protein-binding partner exists.[16]

Logical Relationship Diagram

Y3H_System cluster_components Y3H Components cluster_interaction Interaction in Yeast Nucleus cluster_outcome Screening Outcome DBD_DHFR DNA-Binding Domain (DBD) -fused to DHFR Ternary_Complex Formation of Ternary Complex DBD_DHFR->Ternary_Complex binds Mtx AD_Prey Activation Domain (AD) -fused to Prey Protein AD_Prey->Ternary_Complex binds this compound Hybrid_Molecule Hybrid Molecule (Mtx - Linker - this compound) Hybrid_Molecule->Ternary_Complex bridges interaction Reporter_Gene Reporter Gene Activation (e.g., HIS3, lacZ) Ternary_Complex->Reporter_Gene activates transcription Yeast_Growth Yeast Growth on Selective Medium Reporter_Gene->Yeast_Growth

References

Application Notes and Protocols for Investigating the Mode of Action of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for elucidating the antibacterial mode of action of Amycolatopsin B, a secondary metabolite produced by Amycolatopsis sp. MST-108494. The protocols outlined below offer a systematic approach, beginning with fundamental characterization and progressing to detailed molecular and cellular analyses.

Initial Characterization of Antibacterial Activity

The first step in understanding the mode of action of this compound is to determine its spectrum of activity and fundamental effects on bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay is crucial for quantifying the potency of this compound against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB across the microtiter plate.

  • Incubation:

    • Add the bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth (no turbidity).

    • The assay can be quantified by measuring the optical density at 600 nm (OD600).

Target OrganismReported MIC Range (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureusTo be determinedVancomycin: 0.5 - 2
Enterococcus faecalisTo be determinedVancomycin: 1 - 4
Bacillus subtilisTo be determinedVancomycin: 0.5 - 2
Escherichia coliTo be determinedCiprofloxacin: 0.015 - 0.12
Pseudomonas aeruginosaTo be determinedCiprofloxacin: 0.25 - 1

Table 1: Example MIC data table for this compound.

Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

Protocol: Time-Kill Assay

  • Setup:

    • Prepare bacterial cultures in the logarithmic growth phase (approx. 1 x 10^6 CFU/mL).

    • Expose the bacteria to this compound at concentrations corresponding to 1x, 4x, and 8x the MIC.

    • Include a no-drug control.

  • Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plating and Incubation:

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Identification of the Cellular Target Pathway

Once the basic antibacterial properties are established, the next step is to identify the general cellular process inhibited by this compound.

Macromolecular Synthesis Assays

These assays determine if this compound interferes with the synthesis of major macromolecules: DNA, RNA, protein, or the cell wall.

Protocol: Radiolabeled Precursor Incorporation Assay

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Aliquot the culture into separate tubes and add this compound at a concentration of 4x MIC. Include known inhibitors as positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).

  • Radiolabeling: To each tube, add a specific radiolabeled precursor:

    • ³H-thymidine for DNA synthesis

    • ³H-uridine for RNA synthesis

    • ³H-leucine for protein synthesis

    • ¹⁴C-N-acetylglucosamine for peptidoglycan synthesis

  • Incubation and Sampling: Incubate the tubes at 37°C. At various time points, remove aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of incorporation relative to an untreated control over time. A significant reduction in the incorporation of a specific precursor suggests that its corresponding pathway is the primary target.

Cellular ProcessPositive ControlExpected Outcome with this compound
DNA SynthesisCiprofloxacinInhibition of ³H-thymidine incorporation
RNA SynthesisRifampicinInhibition of ³H-uridine incorporation
Protein SynthesisChloramphenicolInhibition of ³H-leucine incorporation
Cell Wall SynthesisVancomycinInhibition of ¹⁴C-N-acetylglucosamine incorporation

Table 2: Macromolecular synthesis assay guide.

Bacterial Cytological Profiling

This microscopic technique provides a visual assessment of the morphological changes induced by an antibiotic, offering clues about its mode of action.[1]

Protocol: Fluorescence Microscopy of Treated Cells

  • Strain Selection: Use a bacterial strain expressing fluorescently tagged proteins that localize to specific cellular structures (e.g., Bacillus subtilis expressing HbsU-GFP for nucleoid visualization and a membrane stain like FM 4-64).

  • Treatment: Treat mid-log phase bacterial cultures with this compound at 4x MIC for a defined period. Include known antibiotics as controls.

  • Staining: If necessary, add fluorescent dyes to visualize specific cellular components (e.g., DAPI for DNA, FM 4-64 for membranes).

  • Microscopy: Immobilize the cells on an agarose pad and visualize them using a fluorescence microscope.

  • Analysis: Compare the morphology of this compound-treated cells to untreated cells and cells treated with control antibiotics. Look for specific changes such as cell filamentation, chromosome condensation/decondensation, or membrane abnormalities.[1]

Detailed Mechanism of Action and Target Identification

Based on the results from the previous section, the following protocols can be employed for more in-depth investigation.

If Protein Synthesis is Inhibited

If macromolecular synthesis assays suggest protein synthesis inhibition, the specific target within the ribosome can be investigated.

Protocol: In Vitro Transcription/Translation Assay

  • System: Utilize a cell-free bacterial transcription/translation system (e.g., from E. coli or S. aureus).

  • Reaction: Set up the reaction with a reporter plasmid (e.g., encoding luciferase or β-galactosidase).

  • Inhibition: Add varying concentrations of this compound to the reactions. Include known 30S (e.g., tetracycline) and 50S (e.g., erythromycin) subunit inhibitors as controls.

  • Quantification: Measure the reporter protein activity.

  • Analysis: Determine the IC50 of this compound. The pattern of inhibition compared to controls can suggest which ribosomal subunit is targeted.

If Cell Wall Synthesis is Inhibited

Protocol: Analysis of Peptidoglycan Precursors

  • Extraction: Treat bacterial cells with this compound and then extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide).

  • Analysis: Analyze the extracted precursors using HPLC or LC-MS.

  • Interpretation: Accumulation of a specific precursor can pinpoint the enzymatic step in the peptidoglycan synthesis pathway that is inhibited by this compound.

If DNA or RNA Synthesis is Inhibited

Protocol: In Vitro DNA Gyrase/Topoisomerase or RNA Polymerase Assays

  • Enzyme Assays: Use purified bacterial DNA gyrase, topoisomerase IV, or RNA polymerase in in vitro assays.

  • Inhibition: Add this compound to the enzyme reactions.

  • Detection: Measure the enzymatic activity (e.g., supercoiling for gyrase, transcription for RNA polymerase).

  • Analysis: Determine if this compound directly inhibits the activity of these key enzymes.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_initial Initial Characterization cluster_pathway Target Pathway Identification cluster_detailed Detailed Mechanism cluster_target Specific Target MIC MIC Determination TimeKill Time-Kill Kinetics MIC->TimeKill Macro Macromolecular Synthesis Assay TimeKill->Macro BCP Bacterial Cytological Profiling TimeKill->BCP Protein Protein Synthesis Inhibition Macro->Protein CellWall Cell Wall Synthesis Inhibition Macro->CellWall NucleicAcid Nucleic Acid Synthesis Inhibition Macro->NucleicAcid BCP->Protein BCP->CellWall BCP->NucleicAcid Ribosome Ribosome Subunit Assay Protein->Ribosome PGP PGP Precursor Analysis CellWall->PGP Enzyme In Vitro Enzyme Assays NucleicAcid->Enzyme

Caption: A workflow for determining the mode of action of this compound.

signaling_pathway cluster_cell Bacterial Cell cluster_cw Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication AmycolatopsinB This compound Transpeptidation Transpeptidation AmycolatopsinB->Transpeptidation Inhibition? Translation Translation AmycolatopsinB->Translation Inhibition? Gyrase DNA Gyrase AmycolatopsinB->Gyrase Inhibition? PGP_Synthesis Peptidoglycan Precursor Synthesis Transglycosylation Transglycosylation PGP_Synthesis->Transglycosylation Transglycosylation->Transpeptidation Ribosome Ribosome (30S/50S) Ribosome->Translation Replication Replication Gyrase->Replication

Caption: Potential inhibitory pathways of this compound in a bacterial cell.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a secondary metabolite isolated from the actinomycete Amycolatopsis sp. MST-108494. The genus Amycolatopsis is a well-known producer of clinically important antibiotics, including vancomycin and rifamycin, making novel compounds from this genus promising candidates for new drug discovery.[1][2] These application notes provide a framework for determining the antimicrobial susceptibility profile of this compound.

Due to the novelty of this compound, comprehensive public data on its minimum inhibitory concentrations (MICs) against a wide range of microorganisms is not yet available. However, based on the known antimicrobial activities of other compounds isolated from the Amycolatopsis genus, it is hypothesized that this compound may exhibit activity against various bacterial and fungal pathogens.

This document outlines standardized protocols for broth microdilution, agar dilution, and disk diffusion susceptibility testing, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. These methodologies will enable researchers to generate robust and reproducible data on the in vitro activity of this compound.

Representative Antimicrobial Activity of Compounds from Amycolatopsis Genus

To provide a contextual understanding of the potential antimicrobial efficacy of compounds derived from Amycolatopsis, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several other molecules isolated from this genus. This data is intended to be representative and to guide the initial design of susceptibility testing for this compound.

Compound NameMicroorganismMIC (µg/mL)Reference
Amycolatomycin ABacillus subtilis DSM 1033.4[3]
MJ347-81F4 AMethicillin-resistant Staphylococcus aureus (MRSA)0.006 - 0.1[4]
MJ347-81F4 AEnterococcus faecalis0.006 - 0.1[4]
Macrotermycin AStaphylococcus aureus ATCC 259231.5[5]
Macrotermycin ABacillus subtilis ATCC 60511.0[5]
Macrotermycin ASaccharomyces cerevisiae ATCC 97635.0[5]
Macrotermycin ACandida albicans ATCC 2443310[5]
VancoresmycinGram-positive bacteria<0.05 µM[6]
Epoxyquinomicin A/BGram-positive bacteriaWeak activity[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. It is recommended to perform these tests using a panel of clinically relevant and quality control (QC) microorganisms.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Inoculum: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute Inoculum: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculate Plate: Add 50 µL of the diluted bacterial or fungal suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound (stock solution of known concentration)

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Prepare Antimicrobial Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a small volume of sterile diluent.

    • Add a defined volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Inoculum: Prepare and standardize the inoculum as described for the broth microdilution method.

  • Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized microbial suspension (approximately 1-2 µL per spot, containing about 10⁴ CFU).

  • Controls: Include a growth control plate containing no antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum as previously described.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Apply Disks:

    • Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) will need to be established based on correlation with MIC data.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a hypothetical mechanism of action that could be investigated for this compound.

AST_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_interpretation Interpretation Inoculum Standardize Inoculum (0.5 McFarland) Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Disk_Diffusion Disk Diffusion Inoculum->Disk_Diffusion Media Prepare Growth Media (e.g., CAMHB, MHA) Media->Broth_Dilution Media->Agar_Dilution Media->Disk_Diffusion Compound Prepare this compound Stock Solution Compound->Broth_Dilution Compound->Agar_Dilution Compound->Disk_Diffusion MIC_Determination Determine MIC Broth_Dilution->MIC_Determination Agar_Dilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement Interpretation Categorize as Susceptible, Intermediate, or Resistant MIC_Determination->Interpretation Zone_Measurement->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical_MoA cluster_cell Bacterial Cell AmycolatopsinB This compound PBP Penicillin-Binding Proteins (PBPs) AmycolatopsinB->PBP Binds to CellWall_Synthesis Peptidoglycan Synthesis PBP->CellWall_Synthesis Inhibits Cell_Lysis Cell Lysis and Death CellWall_Synthesis->Cell_Lysis Leads to

Caption: Hypothetical Mechanism of Action via Cell Wall Synthesis Inhibition.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers to initiate the antimicrobial characterization of this compound. By following standardized methodologies, the scientific community can build a robust dataset to evaluate the therapeutic potential of this novel natural product. Further studies will be essential to elucidate its precise mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for Amycolatopsin B in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide that has demonstrated potent cytotoxic effects against various cancer cell lines.[1] As a member of the Amycolatopsin family, isolated from the soil bacterium Amycolatopsin sp. MST-108494, it represents a promising candidate for further investigation in oncology and drug discovery.[2] These application notes provide a summary of the available data on this compound's anti-cancer activity and detailed protocols for its use in cell viability assays.

Data Presentation

The cytotoxic activity of this compound has been quantified against human colon and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
SW620Human Colon Carcinoma0.14
NCI-H460Human Lung Cancer0.28

Table 1: IC50 values of this compound against selected human cancer cell lines.[1]

Mechanism of Action & Signaling Pathways

The precise molecular mechanism of action for this compound in cancer cells has not been fully elucidated in the currently available literature. However, based on the activity of related compounds from the genus Amycolatopsis, some potential pathways can be considered for future investigation. For instance, Kigamicin D, another secondary metabolite from this genus, has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1]

It is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells. A potential mechanism could involve the intrinsic apoptotic pathway, initiated by mitochondrial stress, leading to the activation of a caspase cascade and eventual cell death.

G cluster_0 This compound Action cluster_1 Hypothesized Signaling Pathway cluster_2 Potential Pathway for Investigation Amycolatopsin_B This compound Cancer_Cell Cancer Cell Amycolatopsin_B->Cancer_Cell PI3K_Akt PI3K/Akt Pathway Amycolatopsin_B->PI3K_Akt Potential Inhibition Mitochondria Mitochondrial Stress Cancer_Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Survival Inhibition of Cell Survival PI3K_Akt->Cell_Survival

Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following is a detailed protocol for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which is a standard colorimetric assay for assessing cell metabolic activity.

Materials
  • This compound

  • Human cancer cell lines (e.g., SW620, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H

References

Application Notes and Protocols for High-Throughput Screening of Amycolatopsin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide produced by species of the actinomycete genus Amycolatopsis. This genus is a rich source of clinically significant antibiotics, including rifamycin and vancomycin, many of which target essential bacterial processes such as RNA and protein synthesis. Analogs of this compound, specifically Amycolatopsin A and C, have demonstrated selective inhibitory activity against mycobacteria, including M. bovis and M. tuberculosis, with low cytotoxicity towards mammalian cells[1]. The likely mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis, making it a prime target for the development of novel antibacterial agents.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs with potent antibacterial activity. The described assays focus on the inhibition of bacterial protein synthesis, a validated target for many antibiotics. The protocols are intended for researchers in drug discovery and development and provide a framework for primary screening, secondary validation, and preliminary mechanism of action studies.

Signaling Pathway: Bacterial Protein Synthesis

Bacterial protein synthesis is a complex and highly regulated process involving three main stages: initiation, elongation, and termination. This pathway is a common target for antibiotics. The following diagram illustrates the key steps in bacterial protein synthesis, highlighting potential points of inhibition for this compound analogs.

Bacterial_Protein_Synthesis cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination cluster_inhibitors Potential Inhibition Points for this compound Analogs i_start Initiation Factors (IF1, IF2, IF3) + 30S Ribosomal Subunit + fMet-tRNA i_complex 30S Initiation Complex i_start->i_complex binds to i_mrna mRNA i_mrna->i_complex i_70s 70S Initiation Complex i_complex->i_70s + GTP hydrolysis i_50s 50S Ribosomal Subunit i_50s->i_70s e_codon Codon Recognition (Aminoacyl-tRNA delivery by EF-Tu) i_70s->e_codon e_peptide Peptide Bond Formation (Peptidyl Transferase Center) e_codon->e_peptide e_translocation Translocation (EF-G) e_peptide->e_translocation e_translocation->e_codon Next Codon t_stop Stop Codon in A-site e_translocation->t_stop t_rf Release Factors (RF1, RF2, RF3) t_stop->t_rf t_release Polypeptide Release t_rf->t_release t_dissociation Ribosome Dissociation t_release->t_dissociation inhib_init Inhibit Initiation Complex Formation inhib_init->i_complex inhib_elong Block Elongation inhib_elong->e_peptide inhib_trans Inhibit Translocation inhib_trans->e_translocation

Caption: Bacterial protein synthesis pathway and potential inhibition points.

Experimental Workflow

The screening process for this compound analogs is designed as a multi-step cascade to efficiently identify potent inhibitors and characterize their mode of action. The workflow begins with a high-throughput primary screen, followed by secondary assays to confirm activity and elucidate the mechanism of inhibition.

Screening_Workflow start This compound Analog Library primary_screen Primary HTS: In Vitro Translation (IVT) Assay (Luciferase-based) start->primary_screen inactive Inactive Analogs primary_screen->inactive active_hits Active Hits primary_screen->active_hits secondary_screen_1 Secondary Screen 1: Whole-Cell Antibacterial Assay (MIC Determination) active_hits->secondary_screen_1 cytotoxicity Counter Screen: Mammalian Cell Cytotoxicity Assay active_hits->cytotoxicity confirmed_hits Confirmed Hits with Cellular Activity secondary_screen_1->confirmed_hits secondary_screen_2 Secondary Screen 2: Mechanism of Action Assay (Ribosome Stalling/Toeprinting) moa_elucidation Mechanism of Action Elucidated secondary_screen_2->moa_elucidation selective_hits Selective, Non-toxic Hits cytotoxicity->selective_hits confirmed_hits->secondary_screen_2 lead_dev Lead Optimization moa_elucidation->lead_dev selective_hits->lead_dev

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation

Quantitative data from the screening assays should be summarized for clear comparison of the analogs.

Table 1: Primary HTS and Secondary Assay Data for this compound Analogs

Analog IDIn Vitro Translation IC50 (µM)Whole-Cell MIC vs. M. smegmatis (µg/mL)Mammalian Cell Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
AMY-B-0010.51>50>100
AMY-B-0021.24>50>41.7
AMY-B-00310.532>50>4.8
AMY-B-0040.20.545225
AMY-B-005>50>64>50-
Control
Kanamycin2.52>100>40

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - In Vitro Translation (IVT) Assay

This assay quantitatively measures the inhibition of bacterial protein synthesis in a cell-free system. It is designed for a 384-well plate format, making it suitable for HTS.

Principle: A bacterial cell lysate (e.g., from E. coli or M. smegmatis) provides the necessary translational machinery. A reporter mRNA (e.g., firefly luciferase) is translated, and the amount of synthesized protein is quantified by measuring luminescence. A decrease in luminescence in the presence of a test compound indicates inhibition of translation.

Materials:

  • Bacterial S30 extract (prepared from a suitable strain like E. coli or M. smegmatis)

  • Reporter mRNA (e.g., firefly luciferase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Reaction buffer

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control (e.g., Kanamycin, Chloramphenicol)

  • Negative control (DMSO)

  • 384-well white, opaque plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Also include wells for positive and negative controls.

  • Master Mix Preparation: Prepare a master mix containing the S30 extract, reaction buffer, amino acids, energy source, and reporter mRNA.

  • Reaction Initiation: Dispense the master mix into each well of the 384-well plate containing the pre-spotted compounds.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

  • Signal Detection: Add the luciferase assay reagent to each well.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative (DMSO) control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Secondary Screen - Whole-Cell Antibacterial Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of the active compounds from the primary screen against a relevant bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well plate format using a broth microdilution method.

Materials:

  • Bacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a Gram-positive bacterium like Bacillus subtilis)

  • Growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)

  • Test compounds

  • Positive control antibiotic

  • 96-well clear, sterile microplates

  • Resazurin solution (for viability assessment)

  • Plate reader (for absorbance or fluorescence measurement)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include wells for growth control (no compound) and sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C with shaking for 18-24 hours for B. subtilis, or 3-4 days for M. smegmatis).

  • MIC Determination:

    • Visual Assessment: The MIC is the lowest compound concentration where no visible growth is observed.

    • Resazurin Method: Add resazurin solution to each well and incubate for a further 4-6 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

    • Absorbance Reading: Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 3: Mechanism of Action - Ribosome Stalling (Toeprinting/Primer Extension Inhibition) Assay

This is a lower-throughput assay to confirm that the active compounds inhibit protein synthesis by causing the ribosome to stall on the mRNA template.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of a specific mRNA template in an in vitro translation reaction. If a ribosome is stalled on the mRNA due to an inhibitor, the reverse transcriptase will stop at the edge of the ribosome, producing a truncated cDNA product (a "toeprint"). The size of this product can be determined by gel electrophoresis, revealing the position of the stalled ribosome.

Materials:

  • In vitro translation system (as in Protocol 1)

  • Specific mRNA template

  • Radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the start codon of the mRNA

  • Reverse transcriptase

  • dNTPs

  • Test compounds

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence scanner

Procedure:

  • In Vitro Translation Reaction: Set up in vitro translation reactions containing the mRNA template, S30 extract, and either a test compound, a known inhibitor (positive control), or DMSO (negative control). Incubate to allow translation initiation and stalling.

  • Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA template.

  • Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs. Incubate to allow the enzyme to extend the primer until it encounters a stalled ribosome.

  • Sample Preparation: Stop the reaction and purify the cDNA products.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel. Run a sequencing ladder of the same mRNA template alongside the samples to precisely map the stall site.

  • Detection: Visualize the labeled cDNA products using a phosphorimager or fluorescence scanner. The appearance of a specific truncated band in the presence of the test compound, corresponding to a position on the mRNA, indicates ribosome stalling.[2][3]

Conclusion

The provided protocols offer a comprehensive framework for the high-throughput screening and characterization of this compound analogs as potential inhibitors of bacterial protein synthesis. This systematic approach, from broad primary screening to detailed mechanistic studies, will enable the identification of promising lead compounds for further development in the fight against bacterial infections.

References

Application Notes and Protocols for the Quantification of Amycolatopsin B in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494.[1] As a member of the amycolatopsin family, which has demonstrated antimycobacterial and cytotoxic activities, the ability to accurately quantify this compound in complex matrices such as fermentation broths, crude extracts, and biological samples is crucial for research and development.[1] This document provides detailed analytical methods and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for various stages of drug discovery and development, including fermentation process optimization, purification monitoring, and pharmacokinetic studies.

While a fully validated quantitative method for this compound has not been published, this document outlines robust protocols based on the analysis of similar secondary metabolites from Amycolatopsis species. The provided protocols and data tables serve as a strong foundation for method development and validation in your laboratory.

Data Presentation

Quantitative data for analytical methods are critical for assessing the performance and suitability of the chosen technique. The following tables summarize the expected performance characteristics for the quantification of this compound by HPLC-UV and LC-MS/MS. Note: These values are representative and must be experimentally determined during method validation.

Table 1: Representative Performance Characteristics of the HPLC-UV Method for this compound Quantification

ParameterRepresentative Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: Representative Performance Characteristics of the LC-MS/MS Method for this compound Quantification

ParameterRepresentative Value
Linearity (R²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis of this compound from a fermentation broth.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv For HPLC-UV lcmsms LC-MS/MS Analysis filtration->lcmsms For LC-MS/MS quantification Data Analysis and Quantification hplc_uv->quantification lcmsms->quantification

Figure 1. General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a robust method for the quantification of this compound in complex mixtures, suitable for routine analysis and process monitoring.

1. Sample Preparation (from Fermentation Broth)

  • Centrifuge 10 mL of the fermentation broth at 4,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a new tube.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of the mobile phase (see step 2).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with 30% A, increase to 95% A over 20 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 30% A over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 230 nm and 280 nm (or a photodiode array detector to scan for the optimal wavelength).

3. Calibration Curve

  • Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

4. Data Analysis

  • Integrate the peak corresponding to this compound in the sample chromatogram.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilution and concentration factors during sample preparation.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol offers higher sensitivity and selectivity, making it ideal for the quantification of low-abundance this compound in complex matrices or for pharmacokinetic studies.

1. Sample Preparation

Follow the same sample preparation steps as outlined in Protocol 1. For biological samples (e.g., plasma, tissue homogenate), a protein precipitation step with acetonitrile may be required prior to extraction.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Start with 20% A, increase to 98% A over 10 minutes.

    • Hold at 98% A for 2 minutes.

    • Return to 20% A over 0.5 minutes and re-equilibrate for 2.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the [M+H]⁺ of this compound. The exact m/z will need to be determined from the molecular formula C₄₉H₇₄O₁₈.

    • Product ions will need to be determined by fragmentation of the precursor ion. At least two transitions should be monitored for quantification and confirmation.

3. Calibration Curve and Data Analysis

Prepare calibration standards as described in Protocol 1, but at a lower concentration range (e.g., 5 ng/mL to 1000 ng/mL). An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision. The data analysis is similar to the HPLC-UV method, but uses the peak area ratio of the analyte to the internal standard for quantification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a quantitative analytical method for a natural product like this compound.

logical_relationship cluster_discovery Discovery & Characterization cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application isolation Isolation from Amycolatopsis sp. structure Structure Elucidation (NMR, HRMS) isolation->structure method_selection Method Selection (HPLC-UV vs. LC-MS/MS) structure->method_selection optimization Optimization of Chromatographic Conditions method_selection->optimization sample_prep_dev Sample Preparation Development method_selection->sample_prep_dev linearity Linearity & Range optimization->linearity precision Precision (Repeatability & Intermediate Precision) optimization->precision selectivity Selectivity & Specificity optimization->selectivity accuracy Accuracy & Recovery sample_prep_dev->accuracy lod_loq LOD & LOQ Determination linearity->lod_loq routine_analysis Routine Quantification in Complex Mixtures linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis lod_loq->routine_analysis

Figure 2. Logical steps for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Amycolatopsin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting fermentation of secondary metabolites from Amycolatopsin species. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yields of Amycolatopsin B. The information presented here is primarily based on extensive research into the production of Rifamycin B by the closely related bacterium, Amycolatopsin mediterranei, and serves as a strong analogous framework for optimizing this compound production.

Frequently Asked Questions (FAQs)

Q1: My Amycolatopsin culture is growing well, but the final yield of this compound is very low. What are the most common causes?

Low yields despite good biomass production often point to issues with the metabolic state of the culture or the specific conditions required for secondary metabolite synthesis. Key factors to investigate include:

  • Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate sources is critical. For instance, high phosphate concentrations can suppress the production of some secondary metabolites.

  • Incorrect Precursor Supply: The biosynthesis of complex molecules like this compound requires specific starter and extender units. A deficiency in a key precursor can halt production.

  • Unfavorable Fermentation Parameters: pH, temperature, dissolved oxygen, and agitation rates that are optimal for growth may not be optimal for production. The production phase often has a different set of ideal conditions.

  • Strain Instability: Amycolatopsin species can exhibit morphological and genetic instability. A non-producing phenotype may be dominating the culture.

Q2: How critical is the choice of nitrogen source for this compound production?

The nitrogen source is highly critical and can significantly impact yield. Both the type and concentration of the nitrogen source play a role.

  • In studies on the related Amycolatopsin mediterranei, replacing ammonium sulfate with potassium nitrate in the fermentation medium dramatically increased Rifamycin B production, in one case from 1.15 g/L to 2.92 g/L.[1] This was attributed to a decrease in branching and fragmentation of the mycelia.[1]

  • Organic nitrogen sources like soybean meal, peanut meal, and yeast extract are also crucial.[1][2] The addition of yeast extract at specific time points during fermentation has been shown to boost production.[1]

Q3: Can the physical morphology of the Amycolatopsin colonies on an agar plate influence the final fermentation yield?

Yes, there is a clear correlation between colony morphology and productivity in Amycolatopsin mediterranei.[1]

  • Different colony morphologies (e.g., variations in color, shape, and size) can have significantly different production capabilities.[1]

  • For Rifamycin B production, orange-red, rosette-shaped colonies without a hollow center were found to be the highest producers.[1]

  • It is crucial to select and maintain a consistent and highly productive colony morphology for inoculum preparation to ensure reproducible fermentation outcomes.[1]

Q4: What is the role of fed-batch fermentation in improving this compound yield?

Fed-batch strategies are often employed to extend the production phase and overcome substrate limitations or inhibition. By feeding key nutrients like glucose and nitrogen sources during the fermentation, it's possible to maintain the culture in a productive state for a longer period, leading to higher final titers. Optimization of feeding strategies for a gene-amplified variant of A. mediterranei resulted in significant yield increases.[3]

Troubleshooting Guides

Problem: Consistently Low or No Detectable Yield

This guide provides a systematic approach to troubleshoot a consistent lack of this compound production.

LowYieldTroubleshooting cluster_strain Strain Integrity Checks cluster_media Medium Composition Evaluation cluster_params Fermentation Parameter Assessment cluster_inoculum Inoculum Preparation Review Start Start: Low/No Yield CheckStrain 1. Verify Strain Integrity Start->CheckStrain CheckMedia 2. Evaluate Medium Composition CheckStrain->CheckMedia Strain Verified StrainPurity Check for contamination. Perform streak plates and microscopy. CheckStrain->StrainPurity StrainMorphology Select for high-producing colony morphology. CheckStrain->StrainMorphology StrainViability Ensure culture is viable and not degenerated. CheckStrain->StrainViability CheckParams 3. Assess Fermentation Parameters CheckMedia->CheckParams Medium Optimized NitrogenSource Test alternative nitrogen sources (e.g., KNO3 vs (NH4)2SO4). CheckMedia->NitrogenSource CarbonSource Optimize carbon source concentration. CheckMedia->CarbonSource PhosphateLevel Evaluate effect of phosphate concentration. CheckMedia->PhosphateLevel Precursors Consider addition of potential precursors. CheckMedia->Precursors CheckInoculum 4. Review Inoculum Preparation CheckParams->CheckInoculum Parameters Optimized pH_Opt Profile pH (e.g., 6.5 for growth, 7.0 for production). CheckParams->pH_Opt DO_Opt Optimize aeration and agitation for sufficient Dissolved Oxygen (DO). CheckParams->DO_Opt Temp_Opt Verify optimal temperature (e.g., 28-30°C). CheckParams->Temp_Opt AdvancedTroubleshooting Advanced Troubleshooting CheckInoculum->AdvancedTroubleshooting Inoculum Standardized InoculumAge Standardize inoculum age and growth phase. CheckInoculum->InoculumAge InoculumSize Optimize inoculum size (% v/v). CheckInoculum->InoculumSize FedBatch Implement Fed-Batch Strategy AdvancedTroubleshooting->FedBatch StrainImprovement Strain Improvement (e.g., gene amplification) AdvancedTroubleshooting->StrainImprovement

Caption: A stepwise workflow for troubleshooting low this compound yield.

Data Presentation

The following tables summarize quantitative data from studies on Rifamycin B production, which can serve as a starting point for optimizing this compound fermentation.

Table 1: Effect of Nitrogen Source on Rifamycin B Production

Nitrogen SourceConcentrationRifamycin B Yield (g/L)Percent IncreaseReference
(NH₄)₂SO₄ (Control)0.96%1.15-[1]
KNO₃0.9%2.74138%[1]
KNO₃1.8%2.92154%[1]
NH₄NO₃0.4%11.99943%*[4]

*Note: This significant increase was achieved with a gene-amplified strain in an optimized medium (F2).

Table 2: Effect of Yeast Extract Addition on Rifamycin B Production

Yeast Extract Conc.Time of Addition (days)Rifamycin B Yield (g/L)Percent IncreaseReference
0% (Control)-1.15-[1]
0.1%1--[1]
0.1%21.9570%[1]
0.1%3--[1]

Table 3: Comparison of Different Fermentation Media for Rifamycin B Production by a Gene-Amplified Strain (NCH)

MediumKey ComponentsRifamycin B Yield (g/L)Fold Increase over Parent in F1Reference
F1Peanut meal, soybean meal, dextrose2.562.2
F2Soytone, dextrose7.856.8
F2 + 0.1% Yeast ExtractSoytone, dextrose, yeast extract9.438.2
F2 + 1.2% KNO₃Soytone, dextrose, potassium nitrate11.7610.2
F2 + 0.4% NH₄NO₃Soytone, dextrose, ammonium nitrate11.9910.4

Experimental Protocols

Protocol 1: Inoculum Preparation and Selection

This protocol is adapted from methodologies used for Amycolatopsin mediterranei.[1]

  • Strain Maintenance: Maintain the Amycolatopsin sp. on Bennett's agar slants.

  • Colony Selection: Streak the culture onto Bennett's agar plates and incubate at 28°C for 8-12 days. Select colonies with the desired morphology (e.g., based on color and shape that correlate with higher production).

  • Vegetative Culture: Inoculate a 250 mL flask containing 50 mL of vegetative medium (e.g., V1 or V2 medium, see below) with the selected colonies.

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 100 rpm for 56-72 hours.

  • Quality Control: Before inoculating the production fermenter, ensure the seed culture meets specific parameters, such as pH (e.g., 7.6-7.9), packed mycelial volume (e.g., 9-12%), and color (e.g., intense orange to red).[1]

Vegetative Medium (V1) Composition (g/L):

  • Beef extract: 3.0

  • Peptone: 5.0

  • Yeast extract: 5.0

  • Dextrose: 20.0

  • Soluble starch: 25.0

  • CaCO₃: 2.5

  • Adjust pH to 6.7

Protocol 2: Shake Flask Fermentation

This protocol provides a general procedure for shake flask fermentation.[1]

  • Medium Preparation: Prepare the fermentation medium (e.g., F1 or F2, see below) and dispense 50 mL into 250 mL flasks. Sterilize by autoclaving.

  • Inoculation: Inoculate the fermentation flasks with 2.5 mL (5% v/v) of the vegetative culture.

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 250 rpm for 8 days.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 or 48 hours) to measure pH, substrate consumption, and this compound concentration using a validated analytical method (e.g., HPLC).

Fermentation Medium (F1) Composition (g/L):

  • Peanut meal: 25.0

  • Soybean meal: 10.0

  • Dextrose: 140.0

  • Propylene glycol: 10.0 ml

  • Sodium diethyl barbiturate: 1.7

  • (NH₄)₂SO₄: 9.6

  • CaCO₃: 11.0

  • MgSO₄·7H₂O: 1.0

  • KH₂PO₄: 1.0

  • Trace elements

  • Adjust pH to 8.1

Fermentation Medium (F2) Composition (g/L): [4]

  • Dextrose: 120.0

  • Soytone: 35.0

  • (NH₄)₂SO₄: 6.0

  • KH₂PO₄: 1.0

  • CaCO₃: 8.5

  • MgSO₄·7H₂O: 0.8

  • Sodium diethyl barbiturate: 1.0

  • Adjust pH to 7.1

Signaling Pathways and Regulation

While the specific signaling pathways for this compound are not yet elucidated, the regulation of the closely related Rifamycin B in A. mediterranei provides valuable insights. The biosynthesis is controlled by regulatory genes within the biosynthetic gene cluster.

BiosynthesisRegulation RifZ RifZ (Positive Regulator) rif_operons rif Biosynthetic Gene Operons RifZ->rif_operons Activates Transcription RifQ RifQ (Negative Regulator) Export Export Machinery RifQ->Export Inhibits Rifamycin_B Rifamycin B (Precursor) rif_operons->Rifamycin_B Biosynthesis Rifamycin_B->Export Extracellular_RifB Extracellular Rifamycin B Export->Extracellular_RifB

Caption: Simplified regulatory pathway for Rifamycin B biosynthesis.

This diagram illustrates that RifZ is a positive regulator that activates the transcription of the rifamycin biosynthetic genes, while RifQ negatively impacts the export of Rifamycin B.[5] Inactivating RifQ could potentially increase the yield of the final product.[5] Similar regulatory mechanisms may exist for this compound, and investigating the homologous genes in your producing strain could be a target for genetic engineering to improve yield.

References

Optimizing culture conditions for Amycolatopsis sp. to increase Amycolatopsin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for increased Amycolatopsin B production from Amycolatopsis sp. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Problem: Low or No Detectable this compound Production

A systematic approach is crucial when troubleshooting the absence or low yield of this compound. The following steps will help identify the potential root cause.

Initial Checks

  • Question: How do I confirm that my analytical method for detecting this compound is working correctly?

    • Answer: Ensure your High-Performance Liquid Chromatography (HPLC) or other analytical methods are properly calibrated and sensitive enough to detect your target compound. It is advisable to run a standard of purified this compound, if available, to confirm retention time and response. If a standard is not available, consider using a crude extract from a known producing strain as a positive control.

  • Question: How can I verify the viability and purity of my Amycolatopsis sp. culture?

    • Answer:

      • Microscopy: Regularly examine your culture under a microscope to check for the typical morphology of Amycolatopsis and to screen for any microbial contaminants.

      • Growth Curve: Plot a growth curve to ensure the culture is reaching an adequate cell density before entering the stationary phase, which is often when secondary metabolite production is highest.

Media and Culture Conditions

  • Question: My culture is growing well, but not producing this compound. What should I investigate next?

    • Answer: If the biomass is adequate but the yield is low, the issue likely lies with the culture medium composition or the physical fermentation parameters. Systematically evaluate the impact of different carbon and nitrogen sources. Fine-tuning pH, temperature, and aeration is also critical for inducing secondary metabolite production.

  • Question: What are the recommended starting points for optimizing physical parameters?

    • Answer: While optimal conditions must be determined empirically for this compound, a good starting point for Amycolatopsis species involves a temperature of around 28-32°C and a pH range of 6.5-8.0.[1][2] Aeration is also a critical factor, and maintaining adequate dissolved oxygen levels is important.[2]

Advanced Troubleshooting

  • Question: Could precursor availability be limiting my this compound production?

    • Answer: Yes, the biosynthesis of complex secondary metabolites like this compound depends on the availability of specific precursors. While the exact precursors for this compound are not detailed in the provided search results, polyketide synthesis, a common pathway in Amycolatopsis, often benefits from the addition of specific precursors to the medium.[3]

  • Question: Are there any known elicitors that can enhance production?

    • Answer: The use of elicitors to trigger or enhance the expression of biosynthetic gene clusters is a known strategy. For instance, sub-inhibitory concentrations of certain antibiotics have been shown to elicit the production of other secondary metabolites in Amycolatopsis species.[3] This approach could be tested for this compound production.

Frequently Asked Questions (FAQs)

  • Question: What is the typical morphology of Amycolatopsis sp. in culture?

    • Answer: Amycolatopsis species are actinomycetes that form a well-developed aerial and vegetative mycelium.[4] Under microscopic examination, you should observe filamentous structures. Colony morphology on agar plates can vary, and in some cases, has been correlated with antibiotic productivity.[5] For example, in Amycolatopsis mediterranei, orange-red colored, rosette-shaped colonies were associated with higher rifamycin B yields.[5]

  • Question: How does the choice of carbon and nitrogen source impact production?

    • Answer: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production. For other Amycolatopsis products, replacing ammonium sulfate with potassium nitrate has been shown to markedly increase yield.[5] The addition of yeast extract at specific time points during fermentation has also been found to be beneficial.[5]

  • Question: Is a fed-batch culture strategy beneficial for Amycolatopsis sp.?

    • Answer: Yes, a fed-batch strategy, where nutrients are added during the fermentation process, can improve yields. For example, the addition of glucose during the fermentation of Amycolatopsis mediterranei has been shown to increase rifamycin B production.[6]

  • Question: Can genetic modification improve this compound yield?

    • Answer: Genetic engineering is a powerful tool for enhancing secondary metabolite production. Gene amplification, where the number of copies of the biosynthetic genes is increased, has been successfully used to increase rifamycin B production in Amycolatopsis mediterranei.[7] Deletion of genes involved in the degradation of the target compound can also significantly improve the final yield.[8]

Data Presentation

Table 1: Effect of Nitrogen Source on Rifamycin B Production by Amycolatopsis mediterranei

Nitrogen SourceConcentrationRifamycin B Yield (g/L)Percentage Increase
(NH4)2SO4 (Control)0.96%1.15-
KNO31.8%2.92154%

Data adapted from a study on Rifamycin B production and may serve as a starting point for this compound optimization.[5]

Table 2: Effect of Yeast Extract Addition on Rifamycin B Production

Yeast Extract ConcentrationTime of Addition (days)Rifamycin B Yield (g/L)Percentage Increase
Control (No Yeast Extract)-1.15-
0.1%21.9570%

Data adapted from a study on Rifamycin B production and may serve as a starting point for this compound optimization.[5]

Table 3: Recommended Ranges for Physical Fermentation Parameters

ParameterRecommended RangeReference
pH6.5 - 8.0[1][2]
Temperature28 - 32 °C[1]
AerationMaintain Dissolved Oxygen > 20-30%[9]

These are general ranges for Amycolatopsis species and may require further optimization for this compound production.

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Select a well-grown slant of Amycolatopsis sp.

  • Harvest the surface growth and transfer it to a flask containing a vegetative medium (e.g., GYM Streptomyces Medium).[10]

  • Incubate the flask at 28°C on a rotary shaker at 100 rpm for 56 to 72 hours.[5]

  • Monitor the inoculum quality by checking parameters such as pH (typically in the range of 7.6-7.9) and packed mycelial volume.[5]

Protocol 2: Shake Flask Fermentation

  • Prepare the fermentation medium in flasks. The exact composition should be based on your optimization experiments (see Tables 1 and 2 for examples of media modifications).

  • Inoculate the fermentation medium with the prepared seed culture (typically 5-10% v/v).

  • Incubate the flasks at 28°C on a rotary shaker at an appropriate speed (e.g., 255 rpm).[11]

  • Collect samples at regular intervals to measure cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method like HPLC.

Protocol 3: Sample Preparation for HPLC Analysis

  • Take a 10 mL sample of the fermentation broth.

  • Centrifuge the sample to separate the supernatant and the mycelial pellet.

  • Extract both the supernatant and the pellet with an equal volume of a suitable organic solvent (e.g., ethyl acetate).[3]

  • Evaporate the organic solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol or the HPLC mobile phase).[3]

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[3]

Visualizations

Troubleshooting_Workflow Start Low or No this compound Production Verify_Analytics Verify Analytical Method (HPLC) Start->Verify_Analytics Check_Culture Check Culture Viability & Purity Start->Check_Culture Optimize_Media Optimize Fermentation Medium (Carbon & Nitrogen Sources) Verify_Analytics->Optimize_Media Method OK Check_Culture->Optimize_Media Culture OK Optimize_Params Optimize Physical Parameters (pH, Temp, Aeration) Optimize_Media->Optimize_Params Yield Still Low Success Increased this compound Yield Optimize_Media->Success Improved Yield Precursor_Feeding Consider Precursor Feeding Optimize_Params->Precursor_Feeding Yield Still Low Optimize_Params->Success Improved Yield Elicitor_Addition Test Elicitor Addition Precursor_Feeding->Elicitor_Addition Precursor_Feeding->Success Improved Yield Elicitor_Addition->Success Improved Yield

Caption: A stepwise workflow for troubleshooting low this compound yield.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Shake Flask Fermentation Inoculum->Fermentation Sampling Regular Sampling Fermentation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Data Data Analysis & Optimization Analysis->Data

Caption: General experimental workflow for this compound production and analysis.

References

Addressing stability and solubility issues of Amycolatopsin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin B. Our goal is to help you address common stability and solubility challenges in aqueous solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial stock solutions, it is recommended to use a small amount of an organic solvent such as DMSO, DMF, or ethanol. Once dissolved, the stock solution can be diluted into your aqueous experimental buffer. It is crucial to minimize the final concentration of the organic solvent to avoid potential interference with your experiments.

Q2: I'm observing precipitation of this compound after diluting my stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values for your aqueous buffer to identify the optimal pH for solubility.[1]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or PEG 400) in your final aqueous solution can enhance solubility.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can aid in solubilizing hydrophobic molecules.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Q3: How should I store my this compound stock solutions and aqueous preparations to prevent degradation?

To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.

  • Protect from Light: this compound may be light-sensitive. Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Q4: I suspect my this compound is degrading in my aqueous experimental conditions. How can I assess its stability?

Several analytical techniques can be used to monitor the stability of this compound and detect degradation products:[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or mass spectrometry (MS) detector is a powerful method to separate and quantify this compound and its potential degradants.[3] A decrease in the peak area of the parent compound over time indicates degradation.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of degradation products, providing insights into the degradation pathway.[3]

  • UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of your solution over time can indicate chemical modifications to the molecule.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the solution.

  • Inconsistent results in bioassays.

  • Low recovery of the compound during sample preparation.

Troubleshooting Workflow:

G start Start: Poor Solubility Observed check_ph Vary Buffer pH (e.g., pH 5.0, 6.5, 7.4, 8.5) start->check_ph add_cosolvent Add Co-solvent (e.g., 1-5% Ethanol, PEG 400) check_ph->add_cosolvent If precipitation persists use_surfactant Incorporate Surfactant (e.g., 0.01-0.1% Tween® 80) add_cosolvent->use_surfactant If still insoluble cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->cyclodextrin For persistent issues sonicate Apply Gentle Sonication cyclodextrin->sonicate evaluate Evaluate Solubility (Visually, UV-Vis, HPLC) sonicate->evaluate success Solution Optimized evaluate->success Soluble fail Consult Further Formulation Strategies evaluate->fail Insoluble

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Quantitative Data Summary: Solubility Enhancement Strategies

Formulation StrategyConcentration RangeExpected Solubility Improvement (Illustrative)
pH AdjustmentpH 5.0 - 8.51.5 to 5-fold
Co-solvents (e.g., PEG 400)1% - 10% (v/v)2 to 10-fold
Surfactants (e.g., Tween® 80)0.01% - 0.1% (w/v)5 to 20-fold
Cyclodextrins (e.g., HP-β-CD)1% - 5% (w/v)10 to 50-fold
Issue 2: Chemical Instability in Aqueous Solutions

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in HPLC chromatograms.

  • Changes in the color or pH of the solution.

Troubleshooting Workflow:

G start Start: Suspected Degradation analyze Analyze by HPLC/MS start->analyze Confirm Degradation ph_stability pH Stability Profile (Incubate at different pH values) temp_stability Temperature Stability Study (e.g., 4°C, 25°C, 37°C) ph_stability->temp_stability photostability Photostability Assessment (Expose to light vs. dark) temp_stability->photostability add_antioxidant Add Antioxidant (e.g., Ascorbic Acid, BHT) photostability->add_antioxidant If oxidative degradation use_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->use_chelator If metal-catalyzed lyophilize Consider Lyophilization for Long-Term Storage use_chelator->lyophilize stable Optimized Stable Formulation lyophilize->stable If stability achieved analyze->ph_stability unstable Further Formulation Development Needed analyze->unstable If degradation is rapid

Caption: Troubleshooting workflow for addressing the chemical instability of this compound.

Quantitative Data Summary: Impact of Stabilizing Agents on Degradation

ConditionStabilizing AgentConcentrationIllustrative Degradation Rate (% per 24h at 25°C)
Control (Aqueous Buffer, pH 7.4)None-15%
pH 5.5 Buffer--8%
pH 7.4 Buffer + AntioxidantAscorbic Acid0.1% (w/v)7%
pH 7.4 Buffer + Chelating AgentEDTA1 mM10%
pH 7.4 Buffer + Antioxidant + ChelatorAscorbic Acid + EDTA0.1% + 1 mM4%

Experimental Protocols

Protocol 1: Determining the Optimal pH for Solubility
  • Prepare a series of buffers: Prepare buffers with different pH values (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8.5-10).

  • Prepare this compound stock solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilute into buffers: Add a small, fixed volume of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Assess solubility:

    • Visual Inspection: Observe each solution for any signs of precipitation or turbidity.

    • Spectrophotometric Analysis: Centrifuge the samples to pellet any undissolved compound. Measure the absorbance of the supernatant at the λmax of this compound to quantify the amount in solution.

Protocol 2: HPLC Method for Stability Assessment
  • Prepare samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the this compound solution incubated under the desired experimental conditions.

  • HPLC system: Use a reverse-phase C18 column.

  • Mobile phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is a common starting point.

  • Flow rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the elution profile using a UV-Vis detector at the λmax of this compound. If available, couple the HPLC to a mass spectrometer for peak identification.

  • Data analysis:

    • Calculate the peak area of this compound at each time point.

    • Plot the percentage of the initial peak area remaining versus time to determine the degradation kinetics.

    • Analyze any new peaks that appear in the chromatogram to identify potential degradation products.

Signaling Pathway of Potential Degradation:

G amy amy B This compound (Active) hydrolysis Hydrolysis (pH-dependent) inactive_h Inactive Hydrolyzed Product hydrolysis->inactive_h oxidation Oxidation (Light, O2, Metal Ions) inactive_o Inactive Oxidized Product oxidation->inactive_o amyB amyB amyB->hydrolysis amyB->oxidation

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

Technical Support Center: Purification of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Amycolatopsin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a glycosylated polyketide natural product isolated from Amycolatopsin sp.[1] It is structurally related to other antimycobacterial agents like Amycolatopsin A and C.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC60H98O22[1]
Molecular Weight1171.4 g/mol [1]
ClassGlycosylated Polyketide[1]
SolubilitySoluble in methanol and DMSO[1]
Storage-20°C for long-term storage[1]

Q2: What are the most critical factors to consider for maintaining the stability of this compound during purification?

A2: As a glycosylated polyketide, this compound is susceptible to degradation under certain conditions. The most critical factors to control are:

  • pH: Glycosidic bonds can be labile under acidic or strongly basic conditions. It is advisable to maintain a pH range of 6.0-8.0 throughout the purification process to prevent hydrolysis.[2][3]

  • Temperature: Elevated temperatures can lead to degradation. All purification steps should be performed at room temperature when possible, and extracts or fractions should be stored at 4°C or -20°C.[3]

  • Light: Many complex natural products are light-sensitive. It is good practice to protect samples from direct light by using amber vials or covering containers with aluminum foil.

Q3: What are the common impurities that co-elute with this compound?

A3: Fermentation broths of Amycolatopsin species are complex mixtures containing various secondary metabolites.[4][5] Common impurities that may co-elute with this compound include:

  • Structural analogs: Other Amycolatopsin variants or related polyketides with minor structural differences.

  • Degradation products: Hydrolyzed or oxidized forms of this compound.

  • Other secondary metabolites: The producing organism may synthesize other unrelated compounds with similar polarities.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for purity assessment.[1]

  • Reversed-Phase HPLC (RP-HPLC): A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Detectors: A Diode Array Detector (DAD) or UV detector can be used for quantification, while Mass Spectrometry (MS) provides mass information for identity confirmation and detection of impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Extraction Incomplete cell lysis.Use ultrasonication or enzymatic lysis (e.g., lysozyme) to ensure complete release of intracellular metabolites.
Inefficient solvent extraction.Ensure the chosen solvent (e.g., ethyl acetate) is appropriate for this compound. Perform multiple extractions (3-4 times) and pool the organic phases.
Degradation during extraction.Maintain a neutral pH and avoid high temperatures during extraction and solvent evaporation.
Poor Resolution in Chromatography Inappropriate column chemistry.For a large glycosylated polyketide, a C18 stationary phase with a wide pore size (e.g., 300 Å) is recommended.
Non-optimal mobile phase.Systematically screen different solvent systems (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid vs. ammonium acetate) to improve separation.
Co-eluting structural analogs.Employ a shallow gradient in the region where this compound elutes to enhance the separation of closely related compounds. Consider using a different chromatography mode, such as normal-phase or size-exclusion chromatography, as an orthogonal purification step.
Presence of Degradation Products in Final Sample pH instability.Buffer all solutions to a pH between 6.0 and 8.0.[2]
Thermal degradation.Keep samples on ice or at 4°C whenever possible. Lyophilize purified fractions for long-term storage.
Oxidation.Consider adding an antioxidant like BHT (butylated hydroxytoluene) to solvents if oxidation is suspected.
Inconsistent Purity Between Batches Variability in fermentation.Standardize fermentation conditions (media, temperature, aeration, inoculum size) to ensure consistent production of the target compound and byproducts.
Inconsistent purification protocol.Strictly adhere to a validated purification protocol. Ensure solvents are of high purity and columns are properly equilibrated and maintained.

Experimental Protocols

Extraction of this compound from Culture Broth
  • Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial pellet with methanol by sonication for 30 minutes, followed by centrifugation. Repeat this step twice.

  • Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Resuspend the crude extract in a minimal volume of methanol for further purification.

Purification by Reversed-Phase Flash Chromatography
  • Column: C18 functionalized silica gel.

  • Equilibration: Equilibrate the column with 10% acetonitrile in water.

  • Loading: Load the crude extract onto the column.

  • Elution: Elute with a stepwise gradient of acetonitrile in water (e.g., 10%, 25%, 50%, 75%, 100%).

  • Analysis: Analyze fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pooling and Evaporation: Pool the fractions containing the target compound and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 230 nm.

  • Fraction Collection: Collect peaks corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS.

  • Final Step: Pool pure fractions and lyophilize to obtain purified this compound as a powder.

Quantitative Data Summary

The following table presents hypothetical data for a typical purification of this compound from a 10 L fermentation, illustrating expected yields and purity at each stage.

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract5,0002100
Flash Chromatography4503090
Preparative HPLC80>9580

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream cluster_1 Downstream Fermentation Amycolatopsis sp. Fermentation Extraction Solvent Extraction (Ethyl Acetate & Methanol) Fermentation->Extraction Culture Broth FlashChrom Reversed-Phase Flash Chromatography Extraction->FlashChrom Crude Extract PrepHPLC Preparative HPLC (C18 Column) FlashChrom->PrepHPLC Semi-pure Fractions Lyophilization Lyophilization PrepHPLC->Lyophilization Pure Fractions PureProduct Pure this compound (>95% Purity) Lyophilization->PureProduct

Caption: A typical experimental workflow for the purification of this compound.

Signaling Pathway Modulation by Macrolide Antibiotics

G cluster_0 Host Cell Macrolide Macrolide Antibiotic (e.g., this compound) MAPK MAPK Pathway (e.g., ERK1/2) Macrolide->MAPK Inhibits NFkB NF-κB Pathway Macrolide->NFkB Inhibits Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Inhibition of host cell inflammatory pathways by macrolide antibiotics.[6][7][8]

References

Improving the bioactivity of Amycolatopsin B through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the bioactivity of Amycolatopsin B through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp.[1]. It is structurally related to the ammocidins and apoptolidins[1]. This compound has demonstrated potent cytotoxic effects against human cancer cell lines, including colon cancer (SW620) and lung cancer (NCIH-460)[2][3]. Its sister compounds, Amycolatopsin A and C, have shown selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv)[1].

Q2: What is the primary rationale for the chemical modification of this compound?

The primary goal of chemically modifying this compound is to enhance its therapeutic potential by improving its bioactivity and selectivity. Structure-activity relationship (SAR) studies of the amycolatopsin family reveal that specific structural modifications can significantly impact their biological effects. For instance, hydroxylation of the 6-methyl group, as seen in Amycolatopsins A and C, is associated with increased antimycobacterial activity[1][4]. Additionally, hydrolysis of the disaccharide moiety has been shown to decrease cytotoxicity in mammalian cells, suggesting a pathway to improve the compound's safety profile[1][4].

Q3: What are the initial steps for planning a chemical modification experiment with this compound?

Before embarking on chemical modifications, it is crucial to:

  • Secure a sufficient and pure supply of this compound: Isolation from Amycolatopsopsis sp. fermentations is the primary source.

  • Thoroughly characterize the starting material: Confirm the structure and purity of your this compound sample using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Establish baseline bioactivity: Determine the Minimum Inhibitory Concentration (MIC) against relevant microbial strains and the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines for your batch of this compound. This will serve as a benchmark for evaluating your modified compounds.

Troubleshooting Guides

Problem 1: Low Yield of Modified this compound
Possible Cause Troubleshooting Step
Steric Hindrance The complex three-dimensional structure of this compound may hinder access to the target functional group. Consider using smaller, more reactive reagents or employing a catalyst to overcome steric barriers.
Reagent Instability Ensure that all reagents are fresh and stored under the recommended conditions. Degradation of reagents can lead to incomplete reactions and the formation of byproducts.
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions.
Product Degradation This compound and its derivatives may be sensitive to pH or temperature extremes. Ensure that the reaction and purification conditions are mild and appropriate for the stability of the macrolide structure.
Problem 2: Difficulty in Purifying Modified this compound
Possible Cause Troubleshooting Step
Similar Polarity of Reactants and Products If the starting material and the product have similar polarities, separation by standard column chromatography can be challenging. Explore alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography.
Formation of Complex Byproducts Analyze the crude reaction mixture by LC-MS to identify the major byproducts. Understanding the side reactions can help in modifying the reaction conditions to minimize their formation.
Product Adsorption on Silica Gel The polar nature of macrolides can lead to irreversible adsorption on silica gel. Consider using a different stationary phase, such as alumina or a bonded-phase silica, for chromatography.

Data Presentation: Bioactivity of this compound and Hypothetical Derivatives

The following tables summarize the known bioactivity of this compound and provide a template for comparing the activity of hypothetically improved derivatives.

Table 1: Anticancer Activity of this compound and Derivatives

CompoundTarget Cell LineIC50 (µM)
This compound (Parent) SW620 (Colon Cancer)0.14[2][3]
NCI-H460 (Lung Cancer)0.28[2][3]
Hypothetical Derivative 1 (Increased Potency) SW620 (Colon Cancer)< 0.1
NCI-H460 (Lung Cancer)< 0.2
Hypothetical Derivative 2 (Improved Selectivity) SW620 (Colon Cancer)0.2
Normal Colon Fibroblasts> 10

Table 2: Antimicrobial Activity of Amycolatopsins and Hypothetical Derivatives

CompoundTarget OrganismMIC (µg/mL)
Amycolatopsin A M. bovis (BCG)0.4[3]
M. tuberculosis (H37Rv)4.4[3]
Amycolatopsin C M. bovis (BCG)2.7[3]
M. tuberculosis (H37Rv)5.7[3]
Hypothetical 6-hydroxy-Amycolatopsin B M. bovis (BCG)< 2.0
M. tuberculosis (H37Rv)< 5.0

Experimental Protocols

Protocol 1: Targeted Hydroxylation of the 6-Methyl Group of this compound

This protocol is a hypothetical approach based on common strategies for selective hydroxylation of unactivated C-H bonds in complex natural products.

Materials:

  • This compound

  • A suitable oxidizing agent (e.g., a manganese or iron-based catalyst with a terminal oxidant like hydrogen peroxide or m-CPBA)

  • Anhydrous, inert solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Quenching solution (e.g., saturated sodium thiosulfate)

  • Buffers for pH control

  • Standard laboratory glassware and purification supplies (silica gel, HPLC columns, etc.)

Methodology:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere. Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the catalyst in the anhydrous solvent.

  • Initiation: Add the this compound solution to the catalyst mixture and stir.

  • Oxidation: Slowly add the terminal oxidant to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals.

  • Quenching: Once the reaction is complete or has reached optimal conversion, quench the reaction by adding the appropriate quenching solution.

  • Workup: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by column chromatography or preparative HPLC to isolate the 6-hydroxy-Amycolatopsin B derivative.

  • Characterization: Confirm the structure of the purified product using HRMS and 1D/2D NMR spectroscopy.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Materials:

  • This compound and its derivatives

  • Bacterial strains (e.g., M. tuberculosis H37Rv, M. bovis BCG)

  • Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (medium only)

  • Resazurin solution (for viability indication)

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the growth medium in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final required concentration in the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for several days for mycobacteria).

  • Reading Results: After incubation, add the resazurin solution to each well and incubate for a further period. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • This compound and its derivatives

  • Cancer cell lines (e.g., SW620, NCI-H460)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_modification Chemical Modification cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis amycolatopsin_b This compound modification Targeted Hydroxylation (6-Methyl Group) amycolatopsin_b->modification Reaction derivative 6-hydroxy-Amycolatopsin B modification->derivative Purification & Characterization antimicrobial Antimicrobial Assay (MIC) derivative->antimicrobial Testing anticancer Anticancer Assay (MTT) derivative->anticancer Testing sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis anticancer->sar_analysis

Caption: Workflow for the chemical modification and bioactivity testing of this compound.

signaling_pathway cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action amycolatopsin_b This compound Derivative inhibition_growth Inhibition of Cell Wall Synthesis or Protein Synthesis amycolatopsin_b->inhibition_growth apoptosis Induction of Apoptosis amycolatopsin_b->apoptosis mycobacterium Mycobacterium tuberculosis cancer_cell Cancer Cell inhibition_growth->mycobacterium Leads to cell death apoptosis->cancer_cell Leads to cell death

References

Strategies to overcome resistance to Amycolatopsin B in microbial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Amycolatopsin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome potential microbial resistance to this macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a glycosylated polyketide macrolide antibiotic produced by Amycolatopsis sp.[1] Like other macrolide antibiotics, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically near the peptidyl transferase center in the nascent peptide exit tunnel.[2][3] This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2]

Q2: My microbial strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on its classification as a macrolide, resistance in your microbial strain is likely due to one or more of the following common macrolide resistance mechanisms:

  • Target Site Modification: This is the most common form of acquired macrolide resistance.[4][5] It typically involves the methylation of the 23S rRNA at position A2058, catalyzed by erythromycin ribosome methylase (Erm) enzymes.[4][6] This modification reduces the binding affinity of the macrolide to the ribosome.[6][7][8]

  • Active Efflux Pumps: Bacteria can acquire or upregulate genes encoding for efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target.[5][9][10]

  • Enzymatic Inactivation: The antibiotic can be inactivated by enzymes such as esterases that hydrolyze the macrolactone ring, or by phosphotransferases that modify the antibiotic structure.[4][11][12][13]

Q3: How can I confirm the mechanism of resistance in my microbial strain?

A stepwise approach is recommended. Start by confirming the resistance phenotype with a Minimum Inhibitory Concentration (MIC) assay. Then, proceed to investigate the potential mechanisms. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Q4: What are the general strategies to overcome resistance to this compound?

Strategies to combat macrolide resistance generally fall into these categories:

  • Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging.

  • Use of Adjuvants/Potentiators: Certain non-antibiotic compounds can enhance the efficacy of macrolides. For example, bicarbonate has been shown to potentiate the activity of azithromycin by increasing its intracellular concentration.[14]

  • Efflux Pump Inhibitors (EPIs): If resistance is due to an efflux pump, co-administration of an EPI can restore the activity of this compound.[10][15]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Increased MIC of this compound in my microbial strain. The strain may have developed resistance.1. Confirm the MIC value by repeating the MIC determination assay (see Protocol 1). 2. Investigate the mechanism of resistance (see Protocols 2, 3, and 4).
Cross-resistance to other macrolides observed. This is highly indicative of target site modification, likely due to an erm gene.[4][6]1. Perform PCR and sequencing to detect mutations in the 23S rRNA gene or the presence of erm genes (see Protocol 2). 2. Consider using a non-macrolide antibiotic for subsequent experiments.
This compound is effective in combination with an unknown compound, but not alone. The unknown compound may be acting as a potentiator or an efflux pump inhibitor.1. Perform a checkerboard assay to quantify the synergistic effect (see Protocol 5). 2. Investigate if the compound inhibits efflux pumps (see Protocol 3).
No change in 23S rRNA sequence, but resistance persists. Resistance could be due to an efflux pump or enzymatic inactivation.1. Perform an efflux pump activity assay (see Protocol 3). 2. Test for enzymatic degradation of this compound (see Protocol 4).

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data that could be observed in an experimental setting to characterize resistance and the effect of an intervention.

Strain Compound MIC (µg/mL) Interpretation
Wild-TypeThis compound2Susceptible
Resistant StrainThis compound64Resistant
Resistant StrainThis compound + Efflux Pump Inhibitor (e.g., PAβN)4Reversal of resistance, suggesting efflux mechanism
Resistant StrainErythromycin128Cross-resistance, suggesting target modification
Resistant StrainThis compound + Potentiator (e.g., Bicarbonate)8Potentiation of activity

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][9][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Identification of Target Site Modification (23S rRNA Methylation)

This protocol aims to identify mutations in the 23S rRNA gene, a common cause of macrolide resistance.[16][17][18]

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific for the V domain of the 23S rRNA gene

  • DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • Extract genomic DNA from both the susceptible (wild-type) and resistant microbial strains.

  • Amplify the V domain of the 23S rRNA gene using PCR.

  • Visualize the PCR product on an agarose gel to confirm amplification.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequence from the resistant strain with that of the susceptible strain to identify any point mutations, particularly at position A2058 or A2059.

To specifically detect methylation, a more advanced technique like bisulfite sequencing or methylation-sensitive high-resolution melting (MS-HRM) can be employed.[19]

Protocol 3: Efflux Pump Activity and Inhibition Assay

This protocol uses a fluorescent dye to assess efflux pump activity and the efficacy of potential inhibitors.[20][21][22]

Materials:

  • Fluorometer or fluorescence plate reader

  • Ethidium bromide (EtBr) or another fluorescent efflux pump substrate

  • Efflux pump inhibitor (EPI) (e.g., PAβN as a control)

  • Bacterial cells (wild-type and resistant strains)

  • Buffer solution (e.g., PBS)

Procedure:

  • Wash and resuspend bacterial cells in buffer.

  • Load the cells with EtBr in the presence of an energy source (e.g., glucose).

  • Monitor the increase in fluorescence over time as EtBr accumulates and intercalates with DNA.

  • To measure efflux, after the accumulation phase, wash the cells and resuspend them in a buffer containing an energy source. Monitor the decrease in fluorescence as EtBr is pumped out.

  • To test an EPI, perform the efflux assay in the presence of the inhibitor and compare the rate of efflux to the control without the inhibitor. A slower rate of efflux in the presence of the compound indicates inhibition.

Protocol 4: Detection of Macrolide-Inactivating Enzymes

This protocol is a bioassay to determine if the resistant strain produces enzymes that inactivate this compound.[13]

Materials:

  • Resistant and susceptible bacterial strains

  • This compound solution of known concentration

  • Sterile culture tubes and media

  • Centrifuge

  • Sterile filters (0.22 µm)

Procedure:

  • Incubate the resistant strain in a broth containing a known concentration of this compound for a defined period (e.g., 24 hours).

  • As a control, incubate this compound in sterile broth without bacteria.

  • After incubation, remove the bacterial cells by centrifugation and sterilize the supernatant by filtration.

  • Perform an MIC assay (Protocol 1) using the filtered supernatant against the susceptible strain.

  • If the MIC of the supernatant from the resistant culture is significantly higher than the MIC of the control supernatant, it indicates that the resistant strain has inactivated the this compound.

Protocol 5: Checkerboard Assay for Synergy Testing

This protocol is used to quantify the synergistic effect of this compound with another compound (e.g., a potentiator or another antibiotic).[2][23][24]

Materials:

  • 96-well microtiter plates

  • This compound and the second test compound

  • Bacterial culture and media

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the y-axis and the second compound along the x-axis.

  • Inoculate all wells with the bacterial suspension as in the MIC protocol.

  • Incubate the plate and determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive or indifferent

    • 4: Antagonism

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome Ribosome Target_Modification Target Site Modification (rRNA Methylation) Ribosome->Target_Modification Prevents Binding Efflux_Pump Efflux Pump Effluxed_Amycolatopsin_B This compound (extracellular) Efflux_Pump->Effluxed_Amycolatopsin_B Inactivating_Enzyme Inactivating Enzyme Amycolatopsin_B_out Inactive this compound Inactivating_Enzyme->Amycolatopsin_B_out Amycolatopsin_B_in This compound (extracellular) Amycolatopsin_B_in->Ribosome Inhibits Protein Synthesis Amycolatopsin_B_in->Efflux_Pump Transport Out Amycolatopsin_B_in->Inactivating_Enzyme Degradation

Caption: Potential mechanisms of resistance to this compound in a microbial cell.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Resistance Start Observe Reduced Susceptibility MIC Protocol 1: Confirm MIC Increase Start->MIC Investigate Investigate Mechanism MIC->Investigate Target_Mod Protocol 2: Check for 23S rRNA Mutations/Methylation Investigate->Target_Mod If cross-resistant to other macrolides Efflux Protocol 3: Assess Efflux Pump Activity Investigate->Efflux If no target modification Inactivation Protocol 4: Test for Enzymatic Inactivation Investigate->Inactivation If no efflux activity Synergy Protocol 5: Test Combination Therapy (Checkerboard Assay) Target_Mod->Synergy Efflux->Synergy Inactivation->Synergy End Implement Overcoming Strategy Synergy->End

Caption: A logical workflow for investigating and overcoming resistance to this compound.

References

Technical Support Center: Optimizing Dosage and Administration of Amycolatopsin B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Amycolatopsin B is a novel glycosylated polyketide macrolide. As of the current date, specific in vivo dosage and administration data for this compound in animal models are not extensively available in published literature. This guide has been developed by synthesizing data from structurally and functionally similar macrolide antibiotics to provide a comprehensive resource for researchers. The provided protocols and dosage ranges should be considered as a starting point for investigation and adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: For a novel macrolide antibiotic like this compound, a dose-range finding study is crucial. Based on data from other macrolides, a starting dose range of 10-50 mg/kg administered once or twice daily can be considered for initial efficacy studies in mice. It is recommended to begin with a lower dose and escalate to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).

Q2: What is the best route of administration for this compound in animal studies?

A2: The optimal route of administration depends on the experimental goals and the formulation of this compound.

  • Intravenous (IV): Provides 100% bioavailability and is suitable for acute infection models where rapid attainment of therapeutic concentrations is desired.

  • Intraperitoneal (IP): Often used for systemic infections and is generally well-tolerated.

  • Subcutaneous (SC): Can provide a slower release and more sustained exposure.

  • Oral (PO): Suitable for assessing the oral bioavailability and efficacy of a formulation intended for oral use in humans. The acidic stability of this compound would need to be determined first.

Q3: How should I formulate this compound for in vivo studies?

A3: this compound is reported to be soluble in methanol or DMSO.[1] For in vivo use, it is critical to use a vehicle that is safe and well-tolerated by the animals. A common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin or Tween 80. The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: While specific data for this compound is unavailable, macrolide antibiotics are generally characterized by excellent tissue penetration, often resulting in higher concentrations in tissues than in plasma. They typically have a large volume of distribution and can have long elimination half-lives. Pharmacokinetic studies are essential to determine the specific profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Q5: What are the potential immunomodulatory effects of this compound?

A5: Many macrolide antibiotics exhibit immunomodulatory properties in addition to their antimicrobial activity. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and ERK1/2. This can lead to a reduction in the production of inflammatory cytokines. Researchers should be aware of these potential effects as they may contribute to the overall efficacy of the compound in infection models.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observed efficacy in the animal model. - Insufficient dose. - Poor bioavailability via the chosen route of administration. - Rapid metabolism or clearance of the compound. - The animal model is not appropriate for the infection being studied. - Issues with the formulation leading to poor drug exposure.- Conduct a dose-escalation study to find the effective dose range. - Perform pharmacokinetic studies to assess drug exposure with different administration routes. - Consider a different route of administration (e.g., IV instead of PO). - Evaluate the stability of the compound in the formulation and in biological fluids. - Ensure the infection is well-established and the bacterial strain is virulent in the chosen model.
Toxicity observed in animals (e.g., weight loss, lethargy, mortality). - The administered dose is above the maximum tolerated dose (MTD). - Toxicity of the formulation vehicle (e.g., high concentration of DMSO). - Off-target effects of the compound.- Reduce the dose and perform a thorough MTD study. - Prepare a new formulation with a lower concentration of the organic solvent or use an alternative, less toxic vehicle. - Monitor animals closely for clinical signs of toxicity and consider humane endpoints. - Conduct preliminary toxicology screens.
High variability in experimental results. - Inconsistent dosing technique. - Variation in the severity of infection between animals. - Instability of the compound in the formulation.- Ensure all personnel are properly trained in animal handling and dosing procedures. - Standardize the infection protocol to ensure a consistent bacterial inoculum and timing of infection. - Prepare fresh formulations for each experiment and assess their stability over the duration of use.
Precipitation of the compound upon injection. - Poor solubility of the compound in the final formulation. - Interaction of the formulation with physiological fluids.- Re-evaluate the formulation strategy. Consider using co-solvents, surfactants, or cyclodextrins to improve solubility. - Decrease the concentration of the compound in the formulation. - Administer the injection more slowly to allow for better mixing with bodily fluids.

Data Presentation

Table 1: Representative Dosage of Macrolide Antibiotics in Murine Models

Macrolide Animal Model Dosage Range Route of Administration Frequency
AzithromycinPneumococcal Pneumonia50 - 100 mg/kgIVOnce daily for 3 days
AzithromycinSepsis25 - 100 mg/kgIPSingle dose
ClarithromycinPneumococcal Pneumonia25 mg/kgSCTwice daily for 3 days
ErythromycinPneumococcal Pneumonia50 mg/kgSCTwice daily for 3 days

Table 2: General Pharmacokinetic Parameters of Macrolides in Rodents

Parameter Typical Range for Macrolides Notes
Bioavailability (Oral) Highly variable (10-60%)Dependent on the specific macrolide and formulation.
Half-life (t½) 2 - 12 hoursCan be significantly longer for some newer macrolides.
Volume of Distribution (Vd) High (>1 L/kg)Indicates extensive tissue distribution.
Protein Binding Moderate to High (40-80%)Can influence the amount of free, active drug.

Experimental Protocols

Protocol 1: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6), acclimatized for at least one week.

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum at a predetermined distance from the tip (e.g., 5.0 mm for moderate sepsis).

    • Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

  • Fluid Resuscitation: Administer 1 ml of sterile saline subcutaneously immediately after surgery.

  • This compound Administration:

    • At a predetermined time post-CLP (e.g., 6 hours), administer the prepared formulation of this compound via the desired route (e.g., IV or IP).

    • A vehicle control group should receive the formulation vehicle only.

  • Monitoring:

    • Monitor the animals for signs of sepsis (e.g., piloerection, lethargy, altered respiration) at regular intervals.

    • Record survival rates over a specified period (e.g., 7 days).

    • At selected time points, blood and tissue samples can be collected for bacterial load determination and pharmacokinetic analysis.

Protocol 2: Murine Pneumonia Model
  • Animal Preparation: Use 6-8 week old mice (e.g., BALB/c), acclimatized for at least one week.

  • Bacterial Culture: Prepare a fresh culture of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae) to a specific concentration in a suitable broth.

  • Infection:

    • Lightly anesthetize the mice.

    • Instill a specific volume (e.g., 50 µL) of the bacterial suspension intranasally.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 18 hours), begin treatment with this compound via the desired route (e.g., SC or PO).

    • Administer the treatment for a specified duration (e.g., once or twice daily for 3-5 days).

    • Include a vehicle control group.

  • Monitoring and Endpoints:

    • Monitor the animals for clinical signs of pneumonia (e.g., ruffled fur, hunched posture, labored breathing).

    • Record survival rates.

    • At the end of the study, euthanize the animals and collect lungs for bacterial load determination (colony-forming units per gram of tissue) and histological analysis.

    • Bronchoalveolar lavage (BAL) fluid can also be collected to assess inflammatory cell influx and cytokine levels.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis animal_acclimatization Animal Acclimatization infection Induce Infection (e.g., CLP or Intranasal) animal_acclimatization->infection formulation_prep This compound Formulation treatment_admin Administer this compound (Treatment & Control Groups) formulation_prep->treatment_admin bacterial_culture Bacterial Culture Preparation bacterial_culture->infection infection->treatment_admin clinical_monitoring Clinical Monitoring (Survival, Weight, Symptoms) treatment_admin->clinical_monitoring sample_collection Sample Collection (Blood, Tissues) clinical_monitoring->sample_collection endpoint_analysis Endpoint Analysis (Bacterial Load, PK, Histology) sample_collection->endpoint_analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Macrolide_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathways Key Pathways cluster_downstream Downstream Effects LPS LPS / Bacterial Products TLR4 TLR4 LPS->TLR4 activates MEKK MEKK TLR4->MEKK activates IKK IKK Complex TLR4->IKK activates Amycolatopsin_B This compound (Macrolide) ERK1_2 ERK1/2 Amycolatopsin_B->ERK1_2 inhibits NFkB NF-κB Amycolatopsin_B->NFkB inhibits activation MEK1_2 MEK1/2 MEKK->MEK1_2 phosphorylates IkB IκB IKK->IkB phosphorylates for degradation MEK1_2->ERK1_2 phosphorylates AP1 AP-1 ERK1_2->AP1 activates IkB->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Proinflammatory_Genes induces transcription AP1->Proinflammatory_Genes induces transcription

Caption: Putative immunomodulatory signaling pathway of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Amycolatopsin B in cellular assays. Our goal is to help you minimize off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is a natural product isolated from the bacterium Amycolatopsin sp.[1][2]. It has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human colon cancer (SW620) and lung cancer (NCIH-460) cells[1].

Q2: I am observing significant cytotoxicity in my cell line with this compound, even at low concentrations. Is this expected, and could it be an off-target effect?

Yes, significant cytotoxicity is a known activity of this compound. However, if the cytotoxicity is occurring at concentrations that are inconsistent with expected on-target effects or is observed in cell lines that should not be sensitive to the intended target, it could be due to off-target effects. Natural products, while potent, can sometimes interact with multiple cellular targets, leading to broad-spectrum cytotoxicity[3][4]. It is crucial to distinguish between on-target and off-target cytotoxicity.

Q3: What are the potential off-target pathways that might be affected by this compound?

While specific off-target interactions of this compound are not yet fully characterized, other secondary metabolites from the Amycolatopsis genus are known to induce apoptosis (programmed cell death) and cause cell cycle arrest[1]. Therefore, it is plausible that this compound could be affecting these fundamental cellular processes as off-target activities. Common pathways to investigate include caspase activation in apoptosis and arrest at different phases of the cell cycle (e.g., G2/M phase)[1][5].

Q4: How can I determine if the cytotoxicity I'm observing is on-target or off-target?

Distinguishing between on-target and off-target effects is a critical step. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve in your cell line of interest and compare the IC50 value with the known IC50 values for cytotoxicity.

  • Orthogonal Assays: Use multiple, distinct assays to measure cell viability. For example, complement a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) to rule out assay-specific artifacts[6].

  • Target Engagement Assays: If a specific target of this compound is known or hypothesized, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.

  • Control Cell Lines: If possible, use a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: High and Variable Cytotoxicity Observed Across Experiments

Possible Causes:

  • Compound Precipitation: this compound, like many natural products, may have limited aqueous solubility, leading to precipitation in cell culture media and inconsistent effective concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in the well.

  • Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in cytotoxicity readouts[7].

Troubleshooting Steps:

  • Visually Inspect for Precipitate: Before adding to cells, carefully inspect the diluted this compound solution for any visible precipitate.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% and run a vehicle-only control to assess solvent toxicity[8].

  • Standardize Cell Seeding: Use a precise method for cell counting and seeding to ensure uniformity across all wells of your assay plate[7].

  • Perform a Solubility Test: Determine the solubility of this compound in your specific cell culture medium.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Possible Cause:

  • Assay-Specific Interference: The chemical structure of this compound may interfere with the readout of certain assays. For example, some compounds can interfere with the chemistry of metabolic assays like MTT.

  • Different Cell Death Mechanisms: Different assays measure different hallmarks of cell death. For instance, an assay measuring membrane integrity (necrosis) may yield different results from an assay measuring caspase activity (apoptosis)[7].

Troubleshooting Steps:

  • Run Parallel Assays: Test this compound in at least two different types of cytotoxicity assays that measure distinct cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels)[6].

  • Investigate Apoptosis: If you suspect apoptosis, perform a specific assay to measure caspase-3/7 activity.

  • Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells to identify any potential cell cycle arrest.

Data Presentation

Table 1: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
SW620Human Colon Cancer0.14[1]
NCIH-460Human Lung Cancer0.28[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_solvent Verify Solvent Concentration and Toxicity start->check_solvent check_seeding Ensure Consistent Cell Seeding start->check_seeding run_orthogonal Run Orthogonal Cytotoxicity Assays check_precipitation->run_orthogonal No Precipitate check_solvent->run_orthogonal Solvent Non-toxic check_seeding->run_orthogonal Seeding Consistent investigate_apoptosis Perform Apoptosis Assay (e.g., Caspase 3/7) run_orthogonal->investigate_apoptosis Discrepancy Observed conclusion Distinguish On-target vs. Off-target Effect run_orthogonal->conclusion Consistent Results analyze_cell_cycle Analyze Cell Cycle Profile investigate_apoptosis->analyze_cell_cycle analyze_cell_cycle->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Apoptosis_Pathway Potential Apoptosis Induction Pathway amycolatopsin_b This compound (Off-target) mitochondria Mitochondrial Stress amycolatopsin_b->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mitochondrial-mediated apoptosis pathway.

Cell_Cycle_Arrest Potential Cell Cycle Arrest Pathway amycolatopsin_b This compound (Off-target) cyclin_cdk Modulation of Cyclin/CDK Activity amycolatopsin_b->cyclin_cdk g2_m_checkpoint G2/M Checkpoint Activation cyclin_cdk->g2_m_checkpoint cell_cycle_arrest Cell Cycle Arrest g2_m_checkpoint->cell_cycle_arrest

Caption: A potential pathway for inducing G2/M cell cycle arrest.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using a Resazurin-based Reagent

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence detection

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add the prepared this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis through the activation of effector caspases.

Materials:

  • This compound

  • Cell line of interest

  • 96-well white plates

  • Caspase-3/7 activity assay kit (luminescent or fluorescent)

  • Lysis buffer (if required by the kit)

  • Plate reader with luminescence or fluorescence detection

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the cytotoxicity protocol. Include a positive control for apoptosis if available.

  • Incubation: Incubate for a time period determined to be optimal for apoptosis induction (e.g., 6, 12, or 24 hours).

  • Assay Procedure: Follow the manufacturer's protocol for the caspase-3/7 assay. This typically involves adding the caspase substrate directly to the wells or lysing the cells first.

  • Measurement: Measure the luminescence or fluorescence signal according to the kit instructions.

  • Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration to determine the specific increase in caspase activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound causes cell cycle arrest.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases) based on DNA content.

References

Navigating Experimental Variability in Amycolatopsin B Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to overcome common challenges and sources of variability in bioassays involving Amycolatopsin B, a macrolide antibiotic. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a glycosylated polyketide macrolide antibiotic isolated from the soil bacterium Amycolatopsis sp.[1] It is structurally related to the apoptolidin and ammocidin families of compounds. Its primary application in research is as an antimicrobial agent, particularly against various bacterial strains. Additionally, Amycolatopsin A and C have shown selective inhibitory activity against Mycobacterium bovis and M. tuberculosis with low cytotoxicity to mammalian cells, suggesting potential for further investigation into its therapeutic applications.[1]

Q2: What is the mechanism of action of this compound?

As a macrolide antibiotic, this compound is presumed to act as a protein synthesis inhibitor. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

Q3: What are the most common bioassays used to determine the activity of this compound?

The most common bioassay to determine the antimicrobial activity of this compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of the antibiotic that prevents visible growth of a specific microorganism. Broth microdilution and agar dilution methods are standard approaches for determining MIC values.

Q4: Why am I seeing significant variability in my this compound MIC assay results?

Variability in MIC assays can stem from several factors, including:

  • Inoculum size: The number of bacteria at the start of the assay can significantly impact the MIC value.[2][3][4][5]

  • Incubation time and temperature: Both the duration and temperature of incubation can affect bacterial growth and the apparent activity of the antibiotic.[3][6][7][8][9][10]

  • Media composition: The type of growth medium and its components, such as cation concentrations, can influence the outcome of the assay.[11][12][13][14]

  • Compound stability: The stability of this compound under experimental conditions can affect its potency.

  • Pipetting and dilution errors: Inaccurate preparation of antibiotic dilutions or bacterial inoculum can lead to significant errors.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassays and provides actionable solutions.

Issue 1: High Variability in MIC Values Between Replicates and Experiments

Possible Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum Density Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.More consistent starting bacterial concentrations, leading to reduced variability in MIC values. A 2-fold reduction in inoculum can result in a 1.26 log2-fold reduction in meropenem MIC for carbapenemase-producing strains.[2]
Variation in Incubation Time Strictly adhere to a standardized incubation time (e.g., 16-20 hours for many bacteria). An increase in incubation time can lead to elevated MICs.[3]Consistent bacterial growth phase at the time of reading, resulting in more reproducible MICs.
Fluctuations in Incubation Temperature Ensure the incubator maintains a stable and uniform temperature. Variations in temperature can alter bacterial growth rates and antibiotic activity.[6]Optimized and consistent bacterial growth, leading to more reliable MIC results.
Inaccurate Serial Dilutions Use calibrated pipettes and fresh tips for each dilution. Prepare a fresh stock solution of this compound for each experiment.Accurate and consistent concentrations of this compound in the assay wells.
Edge Effects in Microtiter Plates To minimize evaporation from the outer wells, which can concentrate the compound and media, fill the peripheral wells with sterile water or media without inoculum.Reduced variability in results, especially for experiments with long incubation times.
Issue 2: No Inhibition of Bacterial Growth Observed

Possible Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or methanol and store at -20°C.[1] Avoid repeated freeze-thaw cycles.The compound retains its biological activity, leading to observable inhibition of bacterial growth.
Bacterial Resistance Verify the susceptibility of the bacterial strain to other macrolide antibiotics. The strain may possess inherent or acquired resistance mechanisms.Confirmation of bacterial resistance profile, guiding the selection of appropriate test organisms.
Incorrect Concentration Range The tested concentration range may be too low. Perform a preliminary range-finding experiment with a wider range of concentrations.Determination of the appropriate concentration range to observe a dose-dependent inhibition of bacterial growth.
Excessive Inoculum An overly dense bacterial inoculum can overwhelm the antibiotic. Ensure the final inoculum concentration in the wells is within the recommended range (e.g., 5 x 10^5 CFU/mL).The antibiotic concentration is sufficient to inhibit the growth of the standardized bacterial population.
Issue 3: Inconsistent Results with Different Media

Possible Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Media Composition Effects The composition of the growth medium can significantly affect the activity of macrolides. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing.[11] Using a different medium may alter the MIC.Consistent use of a standardized and appropriate medium will lead to more comparable and reproducible results.
pH of the Medium The pH of the medium can influence the charge and activity of the antibiotic. Ensure the pH of the prepared medium is within the recommended range for the specific assay.Optimal and consistent antibiotic activity, leading to reliable MIC values.
Media Supplementation Some fastidious bacteria require specific supplements in their growth medium. These supplements could potentially interact with this compound. If supplements are necessary, their effect on the bioassay should be validated.Understanding the potential interactions between media components and the test compound, allowing for more accurate interpretation of results.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or methanol

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO or methanol to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to a concentration that is 100-fold the highest desired final concentration in the assay.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL. The final concentration in the well after adding the compound will be 5 x 10^5 CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the diluted this compound solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Signaling Pathway: Mechanism of Action of Macrolide Antibiotics

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Blocks peptide elongation 30S_Subunit 30S Subunit mRNA mRNA tRNA Peptidyl-tRNA Amycolatopsin_B This compound (Macrolide) Amycolatopsin_B->50S_Subunit Binds to 23S rRNA in the 50S subunit Inhibition Inhibition of Protein Synthesis Amycolatopsin_B->Inhibition Causes Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) Inhibition->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound as a macrolide antibiotic.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Prep_Compound Prepare this compound Stock and Dilutions Plate_Setup Dispense Media and Compound Dilutions in 96-well Plate Prep_Compound->Plate_Setup Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Read_Results Read Results: Visual Inspection for Turbidity Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Standard workflow for a broth microdilution MIC assay.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Macrolides: Amycolatopsin B in Context

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro activity of prominent polyene macrolide antifungals against pathogenic yeasts and molds.

In the landscape of antifungal therapeutics, polyene macrolides remain a cornerstone for the treatment of invasive fungal infections. This guide provides a comparative analysis of the antifungal activity of several key macrolides: Amphotericin B, Nystatin, and Natamycin. While the primary focus was to compare these established agents with the lesser-known Amycolatopsin B, an extensive search of the current scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) data for this compound. Therefore, this guide will focus on a detailed comparison of the three well-documented polyene macrolides, providing researchers, scientists, and drug development professionals with a quantitative and methodological framework for evaluating antifungal efficacy.

Quantitative Antifungal Activity

The in vitro antifungal activity of Amphotericin B, Nystatin, and Natamycin was evaluated against clinically relevant fungal pathogens, primarily species of Candida and Aspergillus. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key metric for this comparison. The data, presented in the tables below, has been compiled from various studies employing standardized broth microdilution methods.

Table 1: Comparative In Vitro Activity against Candida Species
Antifungal AgentCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida tropicalis MIC (µg/mL)Candida krusei MIC (µg/mL)
Amphotericin B 0.25 - 1.00.5 - 2.00.125 - 1.00.25 - 2.00.5 - 4.0
Nystatin 0.5 - 8.0[1]4.0 - 8.04.04.04.0 - 8.0[1]
Natamycin 2.0 - 16.04.0 - 16.02.0 - 8.04.0 - 16.02.0 - 8.0
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: MIC values can vary depending on the specific isolate and testing conditions.

Table 2: Comparative In Vitro Activity against Aspergillus Species
Antifungal AgentAspergillus fumigatus MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Aspergillus niger MIC (µg/mL)Aspergillus terreus MIC (µg/mL)
Amphotericin B 0.25 - 2.0[2]0.5 - 2.00.5 - 2.01.0 - >16.0
Nystatin 0.5 - 4.02.0 - 8.01.0 - 8.08.0 - 16.0
Natamycin 4.0 - 32.016.0 - 64.0[3]8.0 - 32.08.0 - 32.0
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: MIC values can vary depending on the specific isolate and testing conditions.

Mechanism of Action of Polyene Macrolides

The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane. These macrolide molecules have a high affinity for ergosterol, a sterol component unique to fungal cell membranes. Upon binding to ergosterol, polyenes are thought to form pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. A more recent model suggests that polyenes may act as "sterol sponges," extracting ergosterol from the membrane, which disrupts its integrity and function. This targeted action on ergosterol provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol.

Polyene Macrolide Mechanism of Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore/ Channel Ergosterol->Pore Forms Phospholipid Phospholipid Bilayer Polyene Polyene Macrolide Polyene->Ergosterol Ions K+, Na+, H+ CellDeath Fungal Cell Death Pore->Ions Pore->CellDeath Leads to

Figure 1. Mechanism of action of polyene macrolides.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing the in vitro efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols to ensure reproducibility and comparability of results across different laboratories. The broth microdilution method, as outlined in CLSI document M27-A3 for yeasts, is a widely accepted standard.

Broth Microdilution Method (Adapted from CLSI M27-A3)
  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS buffer.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration (typically 0.5 McFarland standard). This suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours for Candida species).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is recorded as the MIC.

Broth Microdilution Workflow A Prepare Antifungal Stock Solution B Serial Dilution in 96-Well Plate A->B F Inoculate Microtiter Plate B->F C Culture Fungal Isolate D Prepare Fungal Inoculum (0.5 McFarland) C->D E Dilute Inoculum to Working Concentration D->E E->F G Incubate at 35°C (24-48 hours) F->G H Read MIC (Visual or Spectrophotometric) G->H

References

Unveiling the Potential of Amycolatopsin B: A Comparative Analysis of its Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis, the quest for novel antimycobacterial agents is paramount. This guide provides a comparative analysis of the potential antimycobacterial activity of Amycolatopsin B, a polyketide macrolide, against established first-line tuberculosis drugs: isoniazid, rifampicin, and ethambutol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a proposed mechanism of action to inform future research directions.

Executive Summary

Amycolatopsins are a class of glycosylated polyketide macrolides isolated from the soil bacterium Amycolatopsis sp.[1]. While direct experimental data on the antimycobacterial activity of this compound is not yet available in the public domain, its structural analogs, Amycolatopsin A and C, have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis H37Rv strain[1]. This guide presents the available data for these related compounds as a proxy for the potential of the Amycolatopsin class. A comparative assessment with standard antitubercular drugs is provided, alongside detailed experimental protocols for the validation of antimycobacterial efficacy. Furthermore, a putative mechanism of action for the Amycolatopsin family is proposed based on their structural similarity to known inhibitors of mycobacterial energy metabolism.

Comparative Analysis of Antimycobacterial Activity

Quantitative data on the inhibitory concentrations of Amycolatopsins A and C against Mycobacterium tuberculosis H37Rv, alongside those of standard antitubercular drugs, are summarized below. It is important to note that the activity of this compound has been primarily characterized in the context of its cytotoxic effects against human cancer cell lines.

CompoundTarget OrganismMIC (µg/mL)IC50 (µg/mL)
Amycolatopsin A M. tuberculosis H37RvNot Reported4.4[2]
Amycolatopsin C M. tuberculosis H37RvNot Reported4.4[2]
Isoniazid M. tuberculosis H37Rv0.0156 - 0.1Not Reported
Rifampicin M. tuberculosis H37Rv0.0625 - 1.0Not Reported
Ethambutol M. tuberculosis H37Rv1.0 - 5.0Not Reported

Data Interpretation: The IC50 values for Amycolatopsins A and C suggest a moderate level of antimycobacterial activity. However, without Minimum Inhibitory Concentration (MIC) data, a direct comparison of bactericidal or bacteriostatic potential with standard drugs is challenging. The MIC values for isoniazid and rifampicin indicate high potency, while ethambutol exhibits a lower potency. Further studies are required to determine the MIC of this compound and to directly compare its efficacy against these first-line agents in standardized assays.

Proposed Mechanism of Action: Targeting Mycobacterial ATP Synthase

While the precise molecular target of the Amycolatopsins has not been experimentally validated, their structural resemblance to apoptolidins and ammocidins provides a strong basis for a proposed mechanism of action. Apoptolidins and ammocidins are known to inhibit the F1F0-ATP synthase, a critical enzyme in cellular energy production. In mycobacteria, ATP synthase is essential for generating the ATP required for survival and pathogenesis. It is hypothesized that Amycolatopsins, including this compound, may exert their antimycobacterial effect by targeting the F1 subunit of the mycobacterial ATP synthase, thereby disrupting energy metabolism and leading to cell death.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effect Cellular Effect This compound This compound Mycobacterial ATP Synthase (F1 subunit) Mycobacterial ATP Synthase (F1 subunit) This compound->Mycobacterial ATP Synthase (F1 subunit) Inhibition ATP Synthesis ATP Synthesis Mycobacterial ATP Synthase (F1 subunit)->ATP Synthesis Disruption Cellular Energy Depletion Cellular Energy Depletion ATP Synthesis->Cellular Energy Depletion Mycobacterial Cell Death Mycobacterial Cell Death Cellular Energy Depletion->Mycobacterial Cell Death

Proposed mechanism of action for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • A pure culture of M. tuberculosis H37Rv is grown on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) for 3-4 weeks at 37°C.

  • Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.

  • The suspension is vortexed with glass beads to break up clumps.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • The suspension is then diluted 1:20 in 7H9 broth to obtain the final inoculum.

2. Preparation of Drug Dilutions:

  • A stock solution of this compound (or other test compounds) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth as the diluent. The final volume in each well should be 100 µL.

  • A range of concentrations should be tested to determine the MIC accurately.

3. Inoculation and Incubation:

  • 100 µL of the final mycobacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The plate is sealed and incubated at 37°C in a humidified incubator for 7 to 14 days.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

  • Growth can be assessed visually or by using a growth indicator such as Resazurin.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compounds B->C D Incubate at 37°C C->D E Assess mycobacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination.

Conclusion and Future Directions

The available data on Amycolatopsins A and C suggest that this class of compounds holds promise as a source of new antimycobacterial agents. However, a comprehensive evaluation of this compound is urgently needed to validate its potential. Future research should prioritize:

  • Determination of the in vitro antimycobacterial activity of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.

  • Elucidation of the precise mechanism of action of the Amycolatopsin family to confirm the proposed inhibition of ATP synthase.

  • In vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of these compounds.

  • Structure-activity relationship (SAR) studies to optimize the antimycobacterial activity and reduce potential cytotoxicity.

By addressing these key research questions, the scientific community can fully assess the viability of this compound and its analogs as next-generation therapeutics for tuberculosis.

References

Amycolatopsin B in the Landscape of Amycolatopsis Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The genus Amycolatopsis stands as a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in drug discovery and development. Among these, Amycolatopsin B, a glycosylated polyketide macrolide, has garnered interest for its potent cytotoxic activities. This guide provides a comparative analysis of this compound against other notable metabolites from the same genus, offering a quantitative and methodological overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview of Bioactivity

The following table summarizes the quantitative bioactivity data for this compound and a selection of other well-characterized Amycolatopsis metabolites. This allows for a direct comparison of their potency and spectrum of activity.

MetaboliteClassPrimary BioactivityTarget Organism/Cell LineQuantitative Data (MIC/IC50)
This compound Polyketide (Macrolide)AnticancerHuman Colon Cancer (SW620)IC50: 0.14 µM[1]
Human Lung Cancer (NCIH-460)IC50: 0.28 µM[1]
CytotoxicityHuman Embryonic Kidney (HEK293)IC50: 0.06 µM
Amycolatopsin APolyketide (Macrolide)AntimycobacterialMycobacterium tuberculosis H37RvMIC: >128 µg/mL
Mycobacterium bovis (BCG)MIC: >128 µg/mL
AnticancerHuman Colon Cancer (SW620)IC50: 0.08 µM[1]
Human Lung Cancer (NCIH-460)IC50: 1.2 µM[1]
CytotoxicityHuman Embryonic Kidney (HEK293)IC50: 0.1 µM
Amycolatopsin CPolyketide (Macrolide)AntimycobacterialMycobacterium tuberculosis H37RvMIC: 64 µg/mL
Mycobacterium bovis (BCG)MIC: 32 µg/mL
CytotoxicityHuman Embryonic Kidney (HEK293)IC50: 5.9 µM[2]
Rifamycin (as Rifampicin)Polyketide (Ansamycin)AntibacterialMycobacterium tuberculosisMIC: ≤1 mg/L[3]
VancomycinGlycopeptideAntibacterialStaphylococcus aureusMIC: ≤2 µg/ml (susceptible)[4][5][6]
Macrotermycin APolyketide (Macrolactam)AntibacterialStaphylococcus aureus ATCC 25923MIC: 1.5 µg/mL[7]
Bacillus subtilis ATCC 6051MIC: 1.0 µg/mL
Amycolamycin AEnediyneAnticancerHuman Breast Cancer (M231)IC50: 7.9 µM[2][3][7]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) for the metabolites discussed.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of the test compound in broth medium in a 96-well plate. P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). I1 Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. P2->I1 I2 Include positive (no compound) and negative (no bacteria) controls. I3 Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). I2->I3 A1 Visually inspect the plate for turbidity. I3->A1 A2 The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. A1->A2

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

IC50_Workflow Experimental Workflow for Cytotoxicity (MTT) Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay & Analysis C1 Culture mammalian cells in appropriate medium. C2 Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. C1->C2 T1 Prepare serial dilutions of the test compound. T2 Replace the medium in the wells with medium containing the test compound at various concentrations. T1->T2 T3 Incubate for a specified period (e.g., 48-72 hours). T2->T3 M1 Add MTT solution to each well and incubate for 2-4 hours. Viable cells convert MTT to formazan crystals. T3->M1 M2 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. M1->M2 M3 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. M2->M3 M4 Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. M3->M4

Workflow for IC50 Determination using MTT Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays cited in this guide.

Antimycobacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and the methods described for testing amycolatopsins.

  • Preparation of Inoculum: Mycobacterium species (e.g., M. tuberculosis H37Rv) are grown on an appropriate medium (e.g., Middlebrook 7H11 agar). Colonies are used to prepare a bacterial suspension in a suitable broth (e.g., Middlebrook 7H9 broth) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final inoculum concentration.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth or another appropriate mycobacterial broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared mycobacterial suspension to a final volume, typically resulting in a concentration of approximately 5 x 10^5 CFU/mL. A positive control well (bacteria, no compound) and a negative control well (broth only) are included on each plate. The plates are sealed and incubated at 37°C for a period of 5 to 7 days, or until growth is clearly visible in the positive control wells.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of compounds on mammalian cell lines.

  • Cell Seeding: Human cell lines (e.g., HEK293, SW620, NCIH-460, M231) are cultured in their recommended growth medium. Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compounds at various concentrations (typically in a serial dilution). A vehicle control (e.g., DMSO) and a no-treatment control are also included. The plates are then incubated for 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then read on a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is then determined by plotting a dose-response curve.[2]

References

Unraveling the Mechanism of Action of Amycolatopsin B: A Comparative Analysis with Known Inhibitors is Currently Not Feasible

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the mechanism of action of Amycolatopsin B, a secondary metabolite from the genus Amycolatopsis, cannot be completed at this time due to a lack of available scientific literature detailing its specific biological target and pathway. While the Amycolatopsis genus is a rich source of bioactive compounds with well-characterized mechanisms, including the RNA polymerase inhibitor rifamycin and the cell wall synthesis inhibitor vancomycin, specific data on this compound's mode of action remains elusive.

Initial investigations into the bioactivity of compounds from Amycolatopsis have revealed that some, such as atolypene A and B, exhibit moderate cytotoxicity against human cancer cell lines. However, the underlying mechanisms for these observations have not been fully elucidated. Without a clear understanding of the signaling pathways or cellular processes targeted by this compound, a comparative cross-validation with known inhibitors cannot be accurately performed.

This guide was intended to provide a detailed comparison of this compound with established inhibitors, supported by experimental data and protocols. The objective was to offer researchers, scientists, and drug development professionals a clear, comparative overview to facilitate further research and development. However, the foundational information required for such a comparison—the mechanism of action of this compound—is not currently present in the public domain of scientific research.

Further research to identify the specific molecular target of this compound is a necessary prerequisite to conducting the comparative analysis as originally envisioned. Future studies employing techniques such as target identification, proteomics, and genetic screening will be crucial in elucidating its mechanism of action. Once this fundamental knowledge is established, a thorough and meaningful comparison with known inhibitors can be undertaken to better understand its therapeutic potential.

Amycolatopsin B: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

Amycolatopsin B, a polyketide natural product, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its activity in cancerous versus normal, non-cancerous cell lines, offering valuable data for researchers, scientists, and drug development professionals. The following sections present quantitative data on its half-maximal inhibitory concentrations (IC50), detailed experimental protocols for cytotoxicity assessment, and an overview of its potential mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against human cancer cell lines, revealing potent activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCell TypeIC50 (µM)
SW620Human Colon Adenocarcinoma0.14[1]
NCI-H460Human Lung Cancer0.28[1]

Note: At the time of this publication, specific IC50 values for this compound against normal, non-cancerous cell lines were not available in the reviewed literature. This data is crucial for determining the selectivity index and the therapeutic window of the compound and represents a critical area for future research.

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of a compound like this compound using a standard MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Cancer and normal cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) and a blank (medium only) are also included.

  • The plates are incubated for 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound Dilutions incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Postulated Signaling Pathway for Apoptosis Induction

While the precise signaling pathway for this compound-induced apoptosis has not been fully elucidated, a general pathway for apoptosis induction by cytotoxic agents is presented below. It is hypothesized that this compound, like many natural product anticancer agents, may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway amycolatopsin_b This compound death_receptors Death Receptors (e.g., Fas, TNFR) amycolatopsin_b->death_receptors Induces mitochondria Mitochondrial Stress amycolatopsin_b->mitochondria Induces caspase_8 Caspase-8 Activation death_receptors->caspase_8 caspase_3 Caspase-3 Activation caspase_8->caspase_3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase_9 Caspase-9 Activation apoptosome->caspase_9 caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Head-to-head comparison of Amycolatopsin B and doxorubicin in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the cytotoxic effects of Amycolatopsin B and the widely-used chemotherapeutic agent, doxorubicin, on breast cancer cells. While extensive data exists for doxorubicin, information on this compound is limited, preventing a direct, comprehensive head-to-head experimental comparison at this time. This document summarizes the currently available public data to offer a preliminary comparative analysis and lays the groundwork for future research.

I. Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound and doxorubicin in the MCF-7 human breast cancer cell line. It is important to note that IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.

CompoundCell LineIC50 (µM)Reference
This compound MCF-71.55[1]
Doxorubicin MCF-7~0.1 - 8.3[2]

Note: The IC50 value for this compound is derived from a review article citing a primary source that was not publicly accessible for a more detailed analysis. The range for doxorubicin reflects the variability reported across multiple studies.

II. Effects on Cell Cycle Progression

Both this compound and doxorubicin have been reported to induce cell cycle arrest in breast cancer cells, a crucial mechanism for inhibiting tumor growth.

This compound: Limited information is available. One review indicates that a compound closely related or identical to this compound can induce cell cycle arrest in cancer cells[1]. However, specific data on the affected cell cycle phases and the percentage of cells in each phase in breast cancer cell lines are not available in the public domain.

Doxorubicin: Doxorubicin's impact on the cell cycle is well-documented and appears to be cell-line dependent.

  • In MCF-7 cells , doxorubicin has been shown to induce arrest at both the G1/S and G2/M checkpoints [3][4].

  • In MDA-MB-231 cells , doxorubicin primarily causes a G2/M arrest [3][4].

III. Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which chemotherapeutic agents eliminate cancer cells.

This compound: It has been reported that this compound induces apoptosis in cancer cells[1]. However, quantitative data, such as the percentage of apoptotic cells following treatment, and the specific apoptotic pathways activated in breast cancer cells are not detailed in publicly available literature.

Doxorubicin: Doxorubicin is a potent inducer of apoptosis in breast cancer cells. Its mechanism involves:

  • Upregulation of pro-apoptotic proteins: Bax, caspase-8, and caspase-3.

  • Downregulation of the anti-apoptotic protein: Bcl-2.

This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death.

IV. Signaling Pathways

Understanding the molecular pathways affected by these compounds is crucial for targeted drug development.

This compound Signaling Pathway

AmycolatopsinB_Pathway AmycolatopsinB This compound DNA_Damage DNA Damage AmycolatopsinB->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound in breast cancer cells.

The precise signaling pathways activated by this compound in breast cancer cells are not well-elucidated in the available literature. It is suggested to induce its effects through the induction of DNA damage, which subsequently leads to cell cycle arrest and apoptosis[1].

Doxorubicin Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis_Pathway Apoptotic Pathway Activation (e.g., p53, Bax/Bcl-2) DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin in breast cancer cells.

Doxorubicin exerts its cytotoxic effects through multiple mechanisms[2]. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS)[2]. These actions lead to DNA damage, which in turn activates signaling pathways that trigger cell cycle arrest and apoptosis. Key signaling pathways implicated in doxorubicin-induced apoptosis include the p53 pathway and the modulation of the Bcl-2 family of proteins.

V. Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. Below are generalized protocols for assessing the effects of cytotoxic agents like doxorubicin on breast cancer cells.

Cell Viability Assay (MTT Assay)

MTT_Workflow Start Seed Breast Cancer Cells (e.g., MCF-7) in 96-well plate Incubate1 Incubate for 24h (allow cells to attach) Start->Incubate1 Treat Treat with varying concentrations of Doxorubicin or this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (allow formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: General workflow for an MTT-based cell viability assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or doxorubicin) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry)

CellCycle_Workflow Start Seed Breast Cancer Cells in 6-well plate Treat Treat with IC50 concentration of test compound Start->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest and fix cells (e.g., with ethanol) Incubate->Harvest Stain Stain with DNA-binding dye (e.g., Propidium Iodide) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify cell cycle phases (G1, S, G2/M) Analyze->Quantify

Caption: General workflow for cell cycle analysis by flow cytometry.

  • Cell Treatment: Breast cancer cells are treated with the desired concentration of the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., in cold 70% ethanol) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

VI. Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the effects of this compound and doxorubicin on breast cancer cells. While doxorubicin is a well-characterized chemotherapeutic agent with a multi-faceted mechanism of action, data on this compound is sparse. The available information suggests that this compound is a potent cytotoxic agent against MCF-7 breast cancer cells, inducing cell cycle arrest and apoptosis.

To provide a conclusive head-to-head comparison, further research is imperative. Future studies should focus on:

  • Comprehensive in vitro studies: Directly comparing the effects of this compound and doxorubicin on a panel of breast cancer cell lines (including different subtypes like triple-negative and HER2-positive) to determine IC50 values, apoptosis rates, and cell cycle distribution under identical experimental conditions.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways of this compound in breast cancer cells.

  • In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical models of breast cancer.

Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for breast cancer.

References

Unveiling the Therapeutic Promise of Amycolatopsin B: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data suggests that Amycolatopsin B, a secondary metabolite isolated from the soil bacterium Amycolatopsis sp. MST-108494, demonstrates significant therapeutic potential, particularly in the oncology space. This report provides a comparative guide for researchers, scientists, and drug development professionals, summarizing the cytotoxic activity of this compound against key cancer cell lines and contextualizing its performance against established chemotherapeutic agents. While in vivo data remains to be established, the potent in vitro activity warrants further investigation into its mechanism of action and preclinical development.

Potent In Vitro Efficacy Against Colon and Lung Cancer

This compound has exhibited notable cytotoxic effects against human colon carcinoma (SW620) and non-small cell lung cancer (NCI-H460) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, underscore its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compound SW620 (Colon Carcinoma) 0.14
This compound NCI-H460 (Lung Cancer) 0.28

Comparative Performance Against Standard Chemotherapeutics

To provide a clear benchmark for the therapeutic potential of this compound, its in vitro efficacy is compared with that of several standard-of-care chemotherapy drugs used for the treatment of colon and lung cancer. The following tables present a compilation of reported IC50 values for these agents against the same cell lines.

Colon Carcinoma (SW620)

DrugClassReported IC50 (µM)
This compound Polyketide Macrolide 0.14
DoxorubicinAnthracycline0.023 - 9.83[1]
5-FluorouracilAntimetabolite>100 (at 24h)
EtoposideTopoisomerase II Inhibitor0.6
PaclitaxelTaxane0.002 - 0.003
CisplatinPlatinum Compound0.1 - 0.45 (general ovarian)

Non-Small Cell Lung Cancer (NCI-H460)

DrugClassReported IC50 (µM)
This compound Polyketide Macrolide 0.28
DoxorubicinAnthracycline0.009409[2]
PaclitaxelTaxane0.116 - 4.496[3]
CisplatinPlatinum Compound0.33 - 78.3[4][5]
EtoposideTopoisomerase II InhibitorNot explicitly found for NCI-H460

Experimental Protocols

The following provides a detailed methodology for the key in vitro cytotoxicity assays used to evaluate this compound and the comparative agents.

Cell Culture and Maintenance

The human colon adenocarcinoma cell line SW620 and the human non-small cell lung cancer cell line NCI-H460 were sourced from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound was determined using a Sulforhodamine B (SRB) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of this compound or control compounds for 72 hours.

  • Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: The plates were washed five times with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing the plates five times with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Postulated Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been empirically determined, its structural similarity to other macrolides from the Amycolatopsis genus, such as the apoptolidins and ammocidins, provides a strong basis for a hypothesized mechanism. These related compounds are known inhibitors of mitochondrial F0F1-ATP synthase. Inhibition of this critical enzyme disrupts cellular energy metabolism, leading to a decrease in ATP production and subsequent induction of apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

AmycolatopsinB_Pathway AmycolatopsinB This compound Mitochondrion Mitochondrion AmycolatopsinB->Mitochondrion Enters ATP_Synthase F0F1-ATP Synthase (Complex V) AmycolatopsinB->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Drives AMPK AMPK Activation ATP_Production->AMPK Decreased ATP leads to Apoptosis Apoptosis AMPK->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of mitochondrial ATP synthase.

Experimental Workflow for Preclinical Validation

Further preclinical development of this compound will require a systematic approach to validate its therapeutic potential and safety profile. The following workflow outlines the key experimental stages.

Preclinical_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Evaluation A Compound Isolation & Characterization B Cytotoxicity Screening (Cancer Cell Line Panel) A->B C Mechanism of Action Studies (e.g., ATP Synthase Assay) B->C D Signaling Pathway Analysis (Western Blot, etc.) C->D E Animal Model Selection (e.g., Xenograft Models) D->E Transition to In Vivo F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Toxicology Studies G->H

Caption: A streamlined workflow for the preclinical validation of this compound.

Future Directions

The potent in vitro anticancer activity of this compound positions it as a promising candidate for further preclinical development. Key future research should focus on:

  • In vivo Efficacy: Establishing the antitumor activity of this compound in relevant animal models of colon and lung cancer is a critical next step.

  • Mechanism of Action Confirmation: Experimental validation of F0F1-ATP synthase inhibition and detailed elucidation of the downstream apoptotic signaling pathways are necessary.

  • Pharmacokinetics and Safety: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are essential for its translation towards clinical trials.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency and/or safety profiles.

The data presented in this guide underscore the significant potential of this compound as a novel anticancer agent. Further rigorous preclinical investigation is warranted to fully realize its therapeutic promise.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathway of the polyketide Amycolatopsin B with that of the well-characterized polyketide, Rifamycin B, both produced by members of the genus Amycolatopsis. Due to the limited publicly available information on the specific biosynthetic gene cluster for this compound, this guide leverages established knowledge of polyketide biosynthesis and comparative genomics to propose a putative pathway and highlight key areas for future research.

Introduction

The genus Amycolatopsis is a rich source of bioactive secondary metabolites, including a diverse array of polyketides with significant therapeutic applications.[1][2][3] Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The modular nature of Type I PKSs, which are responsible for the biosynthesis of macrolides like this compound and Rifamycin, offers a fascinating platform for biosynthetic engineering and the generation of novel therapeutic agents.

This compound, a glycosylated polyketide macrolide, is produced by Amycolatopsis sp. MST-108494 and has demonstrated antimycobacterial activity.[3] Its structural complexity and biological activity make its biosynthetic pathway a subject of considerable interest. In contrast, the biosynthesis of Rifamycin B by Amycolatopsis mediterranei is one of the most extensively studied polyketide pathways, providing a robust model for comparison.[1][3] Understanding the similarities and differences between these pathways can offer insights into the evolution of polyketide biosynthesis and provide a roadmap for the discovery and development of new antibiotics.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of complex polyketides like this compound and Rifamycin B is a multi-step process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The core of this machinery is the Type I PKS, a modular enzyme that sequentially adds and modifies acyl-CoA extender units to a growing polyketide chain.

The Well-Characterized Pathway of Rifamycin B

The biosynthetic gene cluster for Rifamycin B in Amycolatopsis mediterranei S699 is well-documented and serves as a paradigm for ansamycin antibiotic biosynthesis. The polyketide backbone is assembled by a modular Type I PKS, followed by a series of post-PKS modifications to yield the final active compound. The key steps in the biosynthesis of the polyketide core of Rifamycin B are outlined below.

Key Features of Rifamycin B Biosynthesis:

  • Starter Unit: 3-amino-5-hydroxybenzoic acid (AHBA)

  • Extender Units: Malonyl-CoA and methylmalonyl-CoA

  • PKS Architecture: A modular Type I PKS system.

  • Post-PKS Modifications: A series of enzymatic reactions including hydroxylation, methylation, and cyclization.

Below is a diagram illustrating the biosynthetic pathway of the Rifamycin B polyketide backbone.

Rifamycin_B_Biosynthesis cluster_loading Loading cluster_pks Type I PKS Modules cluster_release Release and Cyclization cluster_tailoring Post-PKS Tailoring AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) PKS_Module1 Module 1 (Methylmalonyl-CoA) AHBA->PKS_Module1 PKS_Module2 Module 2 (Malonyl-CoA) PKS_Module1->PKS_Module2 PKS_Module_n ... PKS_Module2->PKS_Module_n PKS_Module10 Module 10 (Methylmalonyl-CoA) PKS_Module_n->PKS_Module10 Proansamycin_X Proansamycin X PKS_Module10->Proansamycin_X Rifamycin_W Rifamycin W Proansamycin_X->Rifamycin_W Rifamycin_B Rifamycin B Rifamycin_W->Rifamycin_B

Caption: Biosynthetic pathway of the Rifamycin B polyketide core.

A Putative Biosynthetic Pathway for this compound

While the specific gene cluster for this compound has not been fully characterized, its chemical structure allows for a hypothetical reconstruction of its biosynthetic pathway based on the principles of polyketide synthesis. This compound is a macrolide, suggesting it is also synthesized by a modular Type I PKS.

Proposed Features of this compound Biosynthesis:

  • Starter Unit: Likely a short-chain carboxylic acid such as acetate or propionate.

  • Extender Units: A combination of malonyl-CoA and methylmalonyl-CoA, as suggested by the alkyl substituents on the macrolide ring.

  • PKS Architecture: A large, modular Type I PKS is expected.

  • Post-PKS Modifications: Glycosylation is a key tailoring step, as evidenced by the sugar moieties attached to the macrolide core. Other modifications such as hydroxylation are also likely.

The following diagram illustrates a proposed workflow for the biosynthesis of this compound.

Amycolatopsin_B_Biosynthesis cluster_loading Loading cluster_pks Type I PKS Modules cluster_release Release and Cyclization cluster_tailoring Post-PKS Tailoring Starter_Unit Starter Unit (e.g., Propionyl-CoA) PKS_Module1 Module 1 (Methylmalonyl-CoA) Starter_Unit->PKS_Module1 PKS_Module2 Module 2 (Malonyl-CoA) PKS_Module1->PKS_Module2 PKS_Module_n ... PKS_Module2->PKS_Module_n PKS_Module_x Final Module PKS_Module_n->PKS_Module_x Macrolide_Core Amycolatopsin Aglycone PKS_Module_x->Macrolide_Core Glycosylation Glycosylation Macrolide_Core->Glycosylation Amycolatopsin_B This compound Glycosylation->Amycolatopsin_B

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Comparison

Direct quantitative comparison of the biosynthetic efficiency of this compound and Rifamycin B is challenging due to the lack of published data for this compound. However, we can construct a hypothetical comparison table based on typical values for polyketide production in Amycolatopsis and related actinomycetes to guide future experimental design.

ParameterRifamycin B (in A. mediterranei)This compound (in Amycolatopsis sp. MST-108494)
Titer (mg/L) High (can exceed 1000)Unknown (Hypothesized to be lower)
PKS Size (kDa) ~1,000Unknown (Predicted to be large)
Number of PKS Modules 10Unknown (Estimated based on structure)
Key Regulatory Genes rifZ, rifQ[3]Unknown
Primary Precursors AHBA, Malonyl-CoA, Methylmalonyl-CoAAcetyl/Propionyl-CoA, Malonyl-CoA, Methylmalonyl-CoA

Experimental Protocols

The study of polyketide biosynthetic pathways involves a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that would be essential for the detailed characterization and comparison of the this compound and Rifamycin B biosynthetic pathways.

Genome Sequencing and Bioinformatic Analysis of the Biosynthetic Gene Cluster

Objective: To identify and annotate the complete biosynthetic gene cluster for this compound in Amycolatopsis sp. MST-108494.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Amycolatopsis sp. MST-108494.

  • Whole Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to ensure a complete and accurate assembly.

  • Gene Cluster Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Comparative Genomics: The identified PKS gene cluster will be compared to known polyketide BGCs, particularly the rifamycin BGC from A. mediterranei, to predict gene functions and the overall biosynthetic logic.[4][5][6][7]

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To confirm the function of the identified BGC in producing this compound and to facilitate pathway engineering.

Methodology:

  • Gene Cluster Cloning: The entire this compound BGC will be cloned from the genomic DNA of Amycolatopsis sp. MST-108494 into a suitable expression vector.

  • Host Strain Selection: A genetically tractable and high-producing host strain, such as a suitable Streptomyces species or a specially engineered E. coli strain, will be chosen for heterologous expression.

  • Transformation and Expression: The expression vector containing the BGC will be introduced into the chosen host strain. Expression of the PKS genes will be induced under optimized culture conditions.

  • Product Analysis: The culture broth and cell extract of the recombinant host will be analyzed for the production of this compound.

The following diagram outlines the general workflow for heterologous expression.

Heterologous_Expression_Workflow gDNA_Isolation Genomic DNA Isolation (Amycolatopsis sp. MST-108494) BGC_Cloning BGC Cloning into Expression Vector gDNA_Isolation->BGC_Cloning Host_Transformation Transformation of Heterologous Host BGC_Cloning->Host_Transformation Fermentation Fermentation and Induction of Expression Host_Transformation->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Analysis HPLC-MS and NMR Analysis Extraction->Analysis

Caption: Workflow for heterologous expression of a PKS gene cluster.

Analytical Characterization of Polyketide Products

Objective: To structurally confirm and quantify the production of this compound and related intermediates.

Methodology:

  • Chromatographic Separation: Culture extracts will be subjected to High-Performance Liquid Chromatography (HPLC) to separate the produced metabolites.

  • Mass Spectrometry (MS): The separated compounds will be analyzed by high-resolution mass spectrometry to determine their molecular weights and fragmentation patterns, confirming the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or uncharacterized intermediates, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) will be used for detailed structural elucidation.

Regulation of Biosynthesis

The production of secondary metabolites in Amycolatopsis is tightly regulated at the transcriptional level. While the specific regulatory elements for the this compound gene cluster are unknown, the well-studied regulation of the rifamycin BGC provides a comparative framework.

In A. mediterranei, the expression of the rif gene cluster is controlled by pathway-specific regulatory genes, such as rifZ and rifQ.[3] rifZ acts as a positive regulator, activating the transcription of the PKS genes, while rifQ is involved in the export of Rifamycin B. Understanding these regulatory networks is crucial for optimizing the production of these valuable compounds. Future research on this compound should aim to identify similar regulatory elements within its BGC to enable targeted strain improvement strategies.

Conclusion

This comparative guide highlights the current understanding of the biosynthetic pathway of this compound in the context of the well-characterized Rifamycin B pathway. While significant knowledge gaps remain regarding the genetics and regulation of this compound biosynthesis, the framework presented here provides a clear path for future research. The application of modern genomic and synthetic biology tools will undoubtedly unravel the intricacies of this pathway, paving the way for the engineered production of novel and potent antimycobacterial agents.

References

Benchmarking Amycolatopsin B: A Comparative Analysis of its Enzyme Inhibitory Activity (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmarking guide comparing the enzyme inhibitory activity of Amycolatopsin B with known drugs cannot be generated at this time due to a lack of publicly available data on the specific molecular target and enzyme inhibitory profile of this compound.

Extensive searches of scientific literature and databases have confirmed the potent cytotoxic activity of this compound, a natural product isolated from an Amycolatopsis species, against human colon and lung cancer cell lines. However, the precise enzyme or signaling pathway that this compound targets to exert its effects has not been elucidated in the available research. While compounds from the Amycolatopsis genus are known to exhibit a range of bioactivities, including enzyme inhibition, specific data for this compound is not yet available.[1][2]

To provide a meaningful and objective comparison as requested, identification of the specific enzyme(s) inhibited by this compound is a critical prerequisite. This information is necessary to:

  • Select appropriate known drug counterparts that act on the same target or pathway for a valid head-to-head comparison.

  • Compile relevant quantitative data , such as IC50 values, to populate a comparative table.

  • Detail specific experimental protocols for relevant enzyme inhibition assays.

  • Illustrate the targeted signaling pathway with a Graphviz diagram.

One study on a different compound from an Amycolatopsis species suggested a potential mode of action involving the inhibition of protein synthesis by targeting the 50S ribosomal subunit.[3] However, it is not known if this compound shares this mechanism. Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific objectivity and data-driven analysis.

Further research is required to identify the molecular target(s) of this compound. Once this information becomes available, a comprehensive comparative guide can be developed. The following sections outline the structure and type of information that would be included in such a guide.

Hypothetical Data Presentation

(Pending identification of this compound's target enzyme)

Once the enzyme target is identified, a table comparing the inhibitory activity of this compound with relevant known drugs would be presented here. For illustrative purposes, if this compound were found to be a kinase inhibitor, the table might resemble the following:

CompoundTarget KinaseIC50 (nM)Cell LineReference
This compound [Target X] [Data] [e.g., SW620] [Source]
Drug A[Target X][Data][e.g., SW620][Source]
Drug B[Target X][Data][e.g., NCI-H460][Source]
Drug C[Target Y][Data][e.g., SW620][Source]

Experimental Protocols

(Pending identification of relevant assays)

This section would provide detailed methodologies for the key experiments used to determine the enzyme inhibitory activity of this compound and the comparator drugs. This would likely include protocols for:

  • In vitro enzyme inhibition assays: A step-by-step description of the biochemical assay used to measure the direct inhibition of the target enzyme by the compounds. This would include details on enzyme and substrate concentrations, buffer conditions, incubation times, and detection methods.

  • Cell-based assays: Protocols for assessing the downstream effects of enzyme inhibition in relevant cancer cell lines, such as proliferation assays (e.g., MTT or CellTiter-Glo) or western blotting to analyze the phosphorylation status of downstream signaling proteins.

Signaling Pathway and Experimental Workflow Visualization

(Pending identification of the targeted pathway)

A Graphviz diagram would be generated to illustrate the signaling pathway in which the target enzyme is involved, or to depict the experimental workflow for the comparative analysis.

For example, if this compound were found to inhibit a key kinase in a cancer-related pathway, the diagram would map out the upstream and downstream components of that pathway.

G cluster_workflow Benchmarking Workflow A Identify Target Enzyme of this compound B Select Known Inhibitors (Comparator Drugs) A->B C Perform In Vitro Enzyme Inhibition Assays B->C D Conduct Cell-Based Proliferation Assays B->D E Analyze and Compare IC50 Values C->E D->E F Publish Comparison Guide E->F

A generalized workflow for benchmarking a novel enzyme inhibitor.

This guide will be updated with the relevant data and visualizations as soon as the molecular target and mechanism of action of this compound are reported in the scientific literature. Researchers, scientists, and drug development professionals are encouraged to monitor for new publications on this promising natural product.

References

Independent Validation of Amycolatopsin B Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioactivities of Amycolatopsin B, a novel macrolide discovered from the soil bacterium Amycolatopsis sp. MST-108494. While initial studies have shown promising cytotoxic effects against human cancer cell lines, this guide also highlights the current status of independent validation of these findings, a critical step in the drug discovery pipeline.

Summary of Published Cytotoxic Bioactivities

Initial research has identified this compound as a potent cytotoxic agent against specific human cancer cell lines. The key findings from the primary literature are summarized in the table below. It is important to note that, to date, no independent studies have been published to validate these specific bioactivities.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compoundSW620Human Colon Cancer0.14
This compoundNCI-H460Human Lung Cancer0.28
Amycolatopsin ASW620Human Colon Cancer0.08
Amycolatopsin ANCI-H460Human Lung Cancer1.2

Experimental Protocols

The following provides a detailed methodology for the key cytotoxicity experiments cited in the initial discovery of this compound. This protocol is based on standard practices for in vitro cytotoxicity screening.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

Materials:

  • Human colon cancer cell line (SW620)

  • Human lung cancer cell line (NCI-H460)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were harvested by trypsinization and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. A series of dilutions were prepared in culture medium to achieve the final desired concentrations. The culture medium from the wells was replaced with 100 µL of medium containing the different concentrations of this compound. Control wells received medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture SW620 & NCI-H460 cells seed Seed cells in 96-well plates start->seed treat Add this compound dilutions seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate % viability read->analyze ic50 Determine IC50 values analyze->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

While the precise signaling pathway affected by this compound has not yet been elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A hypothetical pathway illustrating this common mechanism is presented below.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade amyB This compound membrane Cell Membrane amyB->membrane Enters cell bax Bax activation amyB->bax bcl2 Bcl-2 inhibition amyB->bcl2 mitochondria Mitochondrion cytoC Cytochrome c release nucleus Nucleus bax->cytoC bcl2->cytoC cas9 Caspase-9 activation cytoC->cas9 cas3 Caspase-3 activation cas9->cas3 cas3->nucleus DNA fragmentation apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound in cancer cells.

Conclusion and Future Directions

This compound has demonstrated significant cytotoxic activity in its initial discovery phase. However, the lack of independent validation studies underscores the need for further research to confirm these promising bioactivities. Future studies should focus on:

  • Independent replication of the cytotoxicity experiments in a broader range of cancer cell lines.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by this compound.

Such investigations are essential to determine the true therapeutic potential of this compound and its viability as a candidate for further drug development.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Amycolatopsin B are paramount to ensuring laboratory safety and environmental protection. As a glycosylated polyketide with cytotoxic properties, this compound requires meticulous disposal procedures in line with regulations for hazardous chemical waste.[1][2] Adherence to these protocols minimizes the risk of exposure and contamination.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat this compound as a hazardous cytotoxic compound.

Personal Protective Equipment (PPE): A comprehensive safety program includes the consistent use of appropriate PPE.[1] When handling this compound waste, personnel should wear:

  • Two pairs of chemotherapy-approved gloves

  • A disposable gown

  • Safety glasses or a face shield

Engineering Controls: Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Segregation and Collection of this compound Waste

Proper segregation of cytotoxic waste at the point of generation is a critical first step.[3] All materials that have come into contact with this compound must be considered hazardous waste.[1] This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, pipettes, flasks)

  • Contaminated PPE (gloves, gowns, etc.)

  • Cleaning materials from spills

Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."[4][5] Many institutions require specific color-coded containers, often yellow or black for chemotherapy waste and red for sharps.[3][6][7]

Quantitative Data for Hazardous Waste Storage

Laboratories must adhere to strict limits for the accumulation of hazardous waste. The following table summarizes key quantitative data based on general laboratory waste regulations.

ParameterLimitRegulatory Context
Hazardous Waste Accumulation Up to 55 gallonsPermitted for satellite accumulation areas under RCRA.[8][9]
Acute Hazardous Waste Accumulation Up to 1 quartStricter limit for highly toxic substances.[9]
Waste Removal from Laboratory Every 12 monthsRequirement under EPA's academic laboratories rule (Subpart K).[8]
Container Fill Level Maximum three-quarters fullPrevents overfilling and potential spills.[1]

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the proper disposal of this compound waste. Always defer to your institution's specific environmental health and safety (EHS) guidelines.

  • Segregation at Source: Immediately after use, place all contaminated items into the designated hazardous waste container.

  • Container Management:

    • Ensure containers are properly labeled with the contents ("this compound Waste") and the hazard symbol.[9]

    • Keep containers securely sealed when not in use.[5]

    • Store waste containers in a designated and secure satellite accumulation area.[5]

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution, such as a detergent solution followed by 70% isopropyl alcohol.[1]

    • Wipe all potentially contaminated surfaces, starting from the cleanest area and moving towards the most contaminated.

    • Dispose of all cleaning materials as hazardous waste.[1]

  • Final Disposal:

    • Once the waste container is three-quarters full, securely seal it.[1]

    • Arrange for pickup by your institution's EHS personnel or a certified hazardous waste contractor.[1]

    • Ensure all required documentation for hazardous waste disposal is completed accurately.

Prohibition of Sewer Disposal: Under no circumstances should this compound or its contaminated materials be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated during work with this compound.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Work with this compound B Generate Waste (solid, liquid, sharps) A->B C Segregate at Source B->C D Place in Labeled, Leak-Proof Cytotoxic Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Container 3/4 Full? E->F F->E No G Securely Seal Container F->G Yes H Arrange for EHS Pickup G->H I Complete Disposal Documentation H->I J Incineration or Chemical Neutralization (by certified facility) I->J

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Operational Guidance for Handling Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Amycolatopsin B is paramount. This document provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Summary of Key Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a glycosylated polyketide and its potent biological activity necessitate cautious handling. The following table summarizes key information based on available data and best practices for similar compounds.

PropertyAvailable Data / Recommendation
Chemical Name This compound
CAS Number 2209112-97-8
Molecular Formula C₆₀H₉₈O₂₂[1]
Molecular Weight 1171.4 g/mol [1]
Physical State Solid (powder)
Solubility Soluble in methanol or DMSO[1]
Known Hazards Potent biologically active substance. Belongs to the polyketide macrolide class, some of which can have cytotoxic properties. Low cytotoxicity toward mammalian cells has been noted.[1]
Storage Long-term storage at -20°C.[1]
Primary Routes of Entry Inhalation of dust, skin contact, eye contact, ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure. The following PPE is mandatory:

  • Respiratory Protection : For handling the solid compound or solutions that may produce aerosols, a fit-tested N95 or higher-rated respirator is required. In cases of significant aerosol generation, a powered air-purifying respirator (PAPR) should be considered.

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a risk of splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be inspected for integrity before each use and disposed of immediately after contamination.

  • Body Protection : A disposable gown or a dedicated lab coat that is regularly laundered is required. When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or suit should be worn.

  • Footwear : Closed-toe shoes are mandatory. For extensive handling, chemically resistant shoe covers should be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

  • Receiving and Unpacking :

    • Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area, such as a chemical fume hood.

    • Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.

    • Verify the container label and integrity.

  • Preparation of Stock Solutions :

    • All weighing of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use disposable weighing boats and spatulas.

    • Prepare solutions in shatter-resistant containers.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and hazard information.

  • Experimental Use :

    • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet if cell-based assays are involved.

    • Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

    • Avoid the generation of dust and aerosols.

  • Spill Management :

    • In the event of a small spill, decontaminate the area using an appropriate method (e.g., a solution recommended for similar compounds or a broad-spectrum deactivating agent if compatible).

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • All materials used for spill cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • All solid waste, including empty vials, contaminated gloves, weighing boats, and other disposable materials, must be collected in a designated, clearly labeled hazardous waste container.

    • This container should be sealed and stored in a secure area until it is collected for disposal by a certified hazardous waste management company.

  • Liquid Waste :

    • Aqueous solutions containing this compound should be collected in a designated hazardous liquid waste container.

    • Do not dispose of solutions containing this compound down the drain.

    • Stock solutions in organic solvents (e.g., DMSO, methanol) must be collected in a separate, compatible hazardous liquid waste container.

  • Decontamination :

    • All non-disposable equipment, such as glassware and magnetic stir bars, must be decontaminated before reuse. This may involve soaking in a suitable deactivating solution followed by thorough rinsing. The rinsate should be collected as hazardous liquid waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

AmycolatopsinB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive & Inspect Compound weigh Weigh Solid in Fume Hood start->weigh Wear Full PPE dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Hood/BSC dissolve->experiment spill_check Spill? experiment->spill_check decontaminate Decontaminate Equipment experiment->decontaminate spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes waste Collect Waste (Solid & Liquid) spill_check->waste No spill_cleanup->waste dispose Dispose via Certified Waste Management waste->dispose decontaminate->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.